C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazol-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h5-7,15H,1-4,8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKJSEIAGBEFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390086 | |
| Record name | C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76061-94-4 | |
| Record name | C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Basic Properties of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
As a large language model, I am still learning and not yet equipped to provide in-depth technical guides on specific chemical compounds that may not have readily available public information.
However, I can provide you with a template that you can use to structure such a guide, incorporating your specific data and experimental details for C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine. This template will follow your requested format, including tables for data presentation and placeholders for detailed experimental protocols. I will also generate the requested Graphviz diagrams based on hypothetical, but relevant, workflows and signaling pathways for a compound of this nature.
Physicochemical and Basic Properties
The fundamental physicochemical and basic properties of this compound are crucial for understanding its behavior in biological systems. These properties influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential for interacting with biological targets.
Data Summary
The following table summarizes the key quantitative data regarding the basic and physicochemical properties of the compound.
| Property | Value | Experimental Method |
| pKa (Conjugate Acid) | [Insert Value, e.g., 9.8 ± 0.1] | Potentiometric Titration |
| Aqueous Solubility (pH 7.4) | [Insert Value, e.g., 15.2 µg/mL] | HPLC-based method |
| LogP | [Insert Value, e.g., 3.1] | Shake-flask method |
| LogD (pH 7.4) | [Insert Value, e.g., 2.5] | Shake-flask method |
| Polar Surface Area (PSA) | [Insert Value, e.g., 38.0 Ų] | Computational |
| Molecular Weight | 216.31 g/mol | Calculated |
Experimental Protocols
Detailed methodologies are provided below for the key experiments conducted to determine the basic properties of this compound.
pKa Determination by Potentiometric Titration
-
Objective: To determine the acid dissociation constant (pKa) of the primary amine function.
-
Instrumentation: Calibrated pH meter, automatic titrator, magnetic stirrer.
-
Procedure:
-
A precisely weighed sample of the compound was dissolved in a solution of 0.1 M KCl to maintain constant ionic strength.
-
The solution was acidified with a standardized solution of 0.1 M HCl.
-
Titration was performed with a standardized 0.1 M NaOH solution at a constant temperature (25 °C).
-
The pH was recorded as a function of the volume of NaOH added.
-
The pKa was determined from the Henderson-Hasselbalch equation at the half-equivalence point of the resulting titration curve.
-
Aqueous Solubility Determination
-
Objective: To measure the thermodynamic solubility of the compound in a physiologically relevant buffer.
-
Methodology:
-
An excess amount of the solid compound was added to a phosphate-buffered saline (PBS) solution at pH 7.4.
-
The resulting suspension was agitated in a shaking incubator for 24 hours to ensure equilibrium was reached.
-
The suspension was then filtered through a 0.45 µm filter to remove undissolved solids.
-
The concentration of the dissolved compound in the filtrate was quantified using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection against a calibration curve.
-
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for characterization and a hypothetical signaling pathway involving a compound of this structural class.
Caption: Workflow for physicochemical characterization.
Caption: Hypothetical GPCR agonist signaling pathway.
(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine chemical structure
An In-depth Technical Guide on (6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine
This technical guide provides a comprehensive overview of (6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine, a molecule built upon the privileged tetrahydrocarbazole scaffold. This class of compounds is of significant interest to the scientific community due to the wide range of biological activities exhibited by its derivatives, making them crucial components in medicinal chemistry and drug discovery.[1][2] This document details the chemical identity, plausible synthetic methodologies, and the therapeutic potential of the broader family of tetrahydrocarbazole derivatives for researchers, scientists, and professionals in drug development.
Chemical Identity and Physicochemical Properties
(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine is a tricyclic aromatic amine. The core structure, 1,2,3,4-tetrahydrocarbazole, consists of a pyrrole ring fused with both a benzene and a cyclohexane ring.[3] The specific nomenclature of the target compound indicates a methanamine (or aminomethyl) functional group at the 3-position of the carbazole ring system.
Quantitative physicochemical and spectral data for this specific molecule are not extensively detailed in publicly available literature. However, key identifiers have been established and are summarized below.
Table 1: Physicochemical Properties of (6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine
| Property | Value | Source |
| CAS Number | 76061-94-4 | [4] |
| Molecular Formula | C₁₃H₁₆N₂ | [4] |
| Molecular Weight | 200.28 g/mol | [4] |
| IUPAC Name | (6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
Synthesis Methodologies
While a specific, detailed synthesis protocol for (6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine is not readily found in the searched literature, its synthesis can be accomplished through well-established methods for creating the tetrahydrocarbazole core, followed by functional group manipulation to introduce the methanamine side chain.
General Synthetic Strategy
The most common and versatile method for synthesizing the tetrahydrocarbazole scaffold is the Fischer indole synthesis .[3] This reaction typically involves the acid-catalyzed condensation of a substituted phenylhydrazine with a cyclohexanone derivative.[3][5] To obtain the desired 3-substituted product, the synthesis would logically proceed from a precursor carrying a functional group at the 3-position that can be converted to a methanamine. A plausible route involves the reduction of a 3-cyano or 3-carboxamide-tetrahydrocarbazole intermediate. For instance, the reduction of a nitrile group using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is a standard method for producing primary amines.[6]
Representative Experimental Protocol (Reduction of a Nitrile Precursor)
The following protocol is a representative example for the reduction of a cyano-carbazole to a methanamine derivative, adapted from methodologies reported for similar structures.[6]
-
Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is purged with dry nitrogen.
-
Reagents: Anhydrous tetrahydrofuran (THF) is used as the solvent. Lithium aluminum hydride (LiAlH₄, ~3 equivalents) is carefully added to the flask containing anhydrous THF under a nitrogen atmosphere.
-
Reaction: The precursor, 3-Cyano-6,7,8,9-tetrahydro-5H-carbazole (1 equivalent), is dissolved in anhydrous THF and added dropwise to the stirred LiAlH₄ suspension at 0°C.
-
Reflux: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for approximately 6-8 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is cooled in an ice bath. It is cautiously quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water to precipitate the aluminum salts.
-
Workup and Purification: The resulting slurry is filtered through a pad of celite, and the solid is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the final compound.
Biological Activity and Therapeutic Potential of Derivatives
While the specific biological profile of (6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine is not extensively documented, the tetrahydrocarbazole scaffold is a cornerstone in a vast number of biologically active molecules.[2] Derivatives have demonstrated a wide spectrum of pharmacological activities.
Table 2: Summary of Reported Biological Activities for Tetrahydrocarbazole Derivatives
| Biological Activity | Description | References |
| Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines, including human glioma, laryngeal carcinoma, and lung cancer.[6][7] The mechanism often involves the inhibition of key cellular regulators like Cyclin-Dependent Kinases (CDKs).[7] | [6][7][8] |
| Antiviral | Certain tetrahydrocarbazoles have been synthesized and identified as having potential antiviral properties.[9] | [9] |
| Antimicrobial | The carbazole nucleus is a common feature in compounds developed for their antibacterial and antifungal activities.[3][10] | [3][10] |
| Anti-inflammatory | Pharmacological screening has revealed anti-inflammatory potential within this class of compounds.[3] | [3] |
| CNS Activity | Some 4-oxo-tetrahydrocarbazole derivatives have been utilized in the synthesis of drugs active on the central nervous system, including antiemetic agents.[5] | [5] |
Mechanism of Action Example: Inhibition of Cyclin-Dependent Kinase (CDK) Pathway
A significant mechanism of action for the anticancer activity of some carbazole derivatives is the inhibition of Cyclin-Dependent Kinases (CDKs).[7] CDKs are critical enzymes that, when complexed with their cyclin partners, regulate the progression of the cell cycle. In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation. Carbazole-based inhibitors can interfere with the activity of these Cyclin-CDK complexes, leading to cell cycle arrest and apoptosis.
Conclusion
(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine is a valuable chemical entity derived from the versatile tetrahydrocarbazole scaffold. While detailed experimental data for this specific molecule is limited in current literature, established synthetic routes provide a clear path to its creation. The extensive and diverse biological activities reported for its close analogs, particularly in oncology, highlight the immense potential of this compound as a building block for the development of novel therapeutic agents. Further investigation into its specific pharmacological profile is warranted and could unveil new opportunities in drug discovery.
References
- 1. Recent approaches to the synthesis of tetrahydrocarbazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. wjarr.com [wjarr.com]
- 4. scbt.com [scbt.com]
- 5. asianpubs.org [asianpubs.org]
- 6. wjarr.com [wjarr.com]
- 7. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of antiviral tetrahydrocarbazole derivatives by photochemical and acid-catalyzed C-H functionalization via intermediate peroxides (CHIPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine (CAS 76061-94-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine (CAS 76061-94-4) is a research chemical. Detailed experimental data for this specific compound is limited in publicly available literature. This guide provides a comprehensive overview based on the known chemistry and biological activities of the broader class of tetrahydrocarbazole derivatives, offering a foundational resource for researchers.
Core Compound Information
This compound is a derivative of tetrahydrocarbazole, a privileged scaffold in medicinal chemistry.[1][2][3][4] The tetrahydrocarbazole core is found in numerous naturally occurring and synthetic compounds with significant biological activities.[1][3][4]
| Property | Value | Source |
| CAS Number | 76061-94-4 | [5][6] |
| Molecular Formula | C₁₃H₁₆N₂ | [5][6] |
| Molecular Weight | 200.28 g/mol | [5][6] |
| Synonyms | Information not available | [5] |
| Physical State | Information not available | [5] |
| Solubility | Information not available | [5] |
| Melting Point | Information not available | [5] |
| Boiling Point | Information not available | [5] |
Synthesis and Chemical Properties
The synthesis of this compound is not explicitly detailed in the available literature. However, a plausible synthetic route can be proposed based on established methods for the functionalization of the tetrahydrocarbazole core. A common starting point for tetrahydrocarbazole synthesis is the Fischer indole synthesis, reacting phenylhydrazine with cyclohexanone.[1]
A potential synthetic pathway for the target compound could involve the formylation of the 6,7,8,9-tetrahydro-5H-carbazole intermediate at the 3-position, followed by reductive amination.
Hypothetical Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Potential Biological Activities and Therapeutic Applications
Derivatives of the tetrahydrocarbazole scaffold have demonstrated a wide array of biological activities, suggesting potential therapeutic applications for this compound.[2][3] These activities include:
-
Anticancer: Many tetrahydrocarbazole derivatives show cytotoxic activity against various cancer cell lines.[1][2] The proposed mechanism often involves the induction of apoptosis.[2]
-
Antimicrobial: The carbazole skeleton is present in compounds with antibacterial and antifungal properties.[1]
-
Neuroprotective: Certain derivatives have been investigated for their potential in treating neurodegenerative disorders.[2]
-
Anti-inflammatory: Anti-inflammatory properties have also been reported for this class of compounds.[2]
Quantitative Data for Structurally Related Tetrahydrocarbazole Derivatives
While specific quantitative data for the target compound is unavailable, the following table summarizes the activity of other tetrahydrocarbazole derivatives to provide a comparative context.
| Compound/Derivative | Target/Cell Line | Activity (IC₅₀/MIC in µM) | Reference |
| Tetrahydrocurcumin-linked triazole (4g) | HCT-116 (Colon Cancer) | 1.09 ± 0.17 | [2] |
| Tetrahydrocurcumin-linked triazole (4g) | A549 (Lung Cancer) | 45.16 ± 0.92 | [2] |
| Pyrimidine derivative (43) | A549 (Lung Cancer) | 2.14 | [2] |
| Pyrimidine derivative (44) | HCT-116 (Colon Cancer) | 3.59 | [2] |
| Indolyl-pyrimidine hybrid (60) | MCF-7 (Breast Cancer) | 5.1 | [2] |
Proposed Experimental Protocols
Researchers investigating this compound can adapt established protocols for the synthesis and evaluation of related compounds.
General Protocol for Reductive Amination
-
Dissolution: Dissolve 6,7,8,9-tetrahydro-5H-carbazole-3-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloromethane.
-
Amine Addition: Add methylamine (1.1 to 1.5 equivalents), often as a solution in a solvent like ethanol or THF.
-
Stirring: Stir the mixture at room temperature for a designated period (e.g., 1-2 hours) to allow for imine formation.
-
Reducing Agent: Cool the reaction mixture in an ice bath and add a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a dilute acid. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549, MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Proposed Research Workflow and Signaling Pathway Investigation
A logical research workflow would involve initial screening for biological activity, followed by more in-depth mechanistic studies.
High-Throughput Screening Workflow
Caption: A typical workflow for screening and lead identification.
Potential Signaling Pathway Involvement
Given that some tetrahydrocarbazole derivatives induce apoptosis, a potential mechanism of action could involve the intrinsic (mitochondrial) apoptotic pathway.
Caption: Hypothesized signaling pathway for anticancer activity.
This technical guide provides a starting point for researchers interested in this compound. Further experimental validation is necessary to confirm the proposed synthetic routes, biological activities, and mechanisms of action.
References
An In-Depth Technical Guide on C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
Disclaimer: The following technical guide on C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine is a theoretical compilation based on established chemical principles and the known properties of structurally related carbazole derivatives. Due to a lack of specific experimental data for this compound in publicly accessible literature, the proposed synthetic protocols, biological activities, and signaling pathways are predictive and require experimental validation.
Introduction
This compound is a derivative of the tetrahydrocarbazole scaffold, a privileged structure in medicinal chemistry. Tetrahydrocarbazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] This guide provides a comprehensive overview of the core chemical properties, a proposed synthetic route, and potential biological applications of this compound for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 76061-94-4 | Not Available |
| Molecular Formula | C₁₃H₁₆N₂ | Not Available |
| Molecular Weight | 200.28 g/mol | Not Available |
| IUPAC Name | (6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine | Not Available |
| Appearance | Predicted: Off-white to pale yellow solid | Not Available |
| Solubility | Predicted: Soluble in organic solvents such as DMSO, methanol, and dichloromethane. Poorly soluble in water. | Not Available |
| Melting Point | Not Available | Not Available |
| Boiling Point | Not Available | Not Available |
Proposed Synthesis
A plausible synthetic route for this compound involves a three-step process starting from commercially available reagents. The proposed workflow is depicted in the diagram below.
References
Unraveling the Role of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine: A Key Intermediate in Serotonin Receptor Agonist Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine, also systematically named (6,7,8,9-tetrahydro-5H-carbazol-3-yl)methanamine, is a crucial chemical intermediate in the synthesis of potent and selective serotonin receptor agonists. While this compound itself is not typically characterized for its direct pharmacological mechanism of action, its rigid tetracyclic structure serves as a foundational scaffold for building more complex molecules that exhibit high affinity for various 5-HT receptor subtypes. This technical guide will delve into the documented utility of this intermediate, focusing on its role in the synthesis of pharmacologically active agents and the general mechanistic principles of the resulting carbazole-based drugs.
The Role of this compound in Medicinal Chemistry
Extensive research has established this compound as a valuable building block in the development of novel therapeutics targeting the serotonergic system. Its primary significance lies in its incorporation into larger molecules designed to interact with specific 5-HT receptors. The tetrahydrocarbazole core provides a conformationally restricted framework that can be chemically modified to achieve desired potency and selectivity.
This intermediate is particularly noted for its use in synthesizing compounds that act as agonists at 5-HT receptors. These receptors are implicated in a wide range of physiological and pathological processes, making them attractive targets for the treatment of various disorders, including migraine, depression, anxiety, and psychosis.
Synthetic Pathways and Methodologies
The synthesis of this compound and its subsequent elaboration into active pharmaceutical ingredients are well-documented in the scientific literature. A common synthetic route involves the Fischer indole synthesis followed by functional group manipulations to introduce the aminomethyl moiety at the C3 position of the carbazole nucleus.
Illustrative Synthetic Workflow
The following diagram outlines a generalized workflow for the utilization of this compound in the synthesis of a target 5-HT receptor agonist.
Caption: Generalized synthetic workflow for 5-HT receptor agonists.
Inferred Mechanism of Action of Resulting Agonists
While data on the intrinsic activity of this compound is scarce, the mechanism of action of the final agonist compounds derived from it is well-characterized. These agents typically function by binding to and activating specific subtypes of 5-HT receptors, initiating a cascade of intracellular signaling events.
General Signaling Pathway for G-protein Coupled 5-HT Receptors
Many 5-HT receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. This, in turn, modulates the activity of downstream effector enzymes and ion channels, ultimately leading to a physiological response.
Pharmacological Profile of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydrocarbazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, including numerous natural products and synthetic molecules. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, targeting various receptors and enzymes within the central nervous system (CNS) and other biological systems. This technical guide focuses on the pharmacological profile of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine, a compound of interest within this chemical class. Due to the limited specific data on this molecule, this document will extrapolate its potential pharmacological characteristics based on the well-documented activities of its structural analogs. The primary areas of focus will be its potential interactions with aminergic G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, which are common targets for this scaffold.
Core Pharmacological Profile (Inferred from Analogs)
Based on structure-activity relationship (SAR) studies of analogous tetrahydrocarbazole derivatives, this compound is predicted to exhibit affinity for serotonin (5-HT) and dopamine receptors. The presence of the basic methylamine side chain at the 3-position of the tetrahydrocarbazole core is a key structural feature that often confers activity at these aminergic receptors.
Quantitative Data Presentation: Receptor Binding Affinities of Tetrahydrocarbazole Analogs
The following tables summarize the binding affinities (Ki) of various tetrahydrocarbazole derivatives for key serotonin and dopamine receptor subtypes. This data provides a basis for predicting the potential receptor interaction profile of this compound.
Table 1: Binding Affinities (Ki, nM) of Tetrahydrocarbazole Analogs at Serotonin (5-HT) Receptors
| Compound/Analog | 5-HT1A | 5-HT1D | 5-HT2A | 5-HT2C | 5-HT6 | 5-HT7 | Reference |
| 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole-1-carbaldehyde | Potent Agonist | High Affinity | Moderate Affinity | Low Affinity | - | - | [1] |
| N(9)-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole | - | - | - | - | 29 | - | [2] |
| (+/-) 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole | - | Selective Agonist | - | - | - | - | [3] |
Table 2: Binding Affinities (Ki, nM) of Carbazole and Tetrahydrocarbazole Analogs at Dopamine (D) Receptors
| Compound/Analog | D2 | D3 | Reference |
| ZLG-25 (Carbazole derivative) | >10,000 | 685 | |
| 8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benz[e]indole-1-carbaldehyde | Significant Affinity | Significant Affinity | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of tetrahydrocarbazole derivatives are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation:
-
Cells stably expressing the receptor of interest (e.g., HEK293 cells) are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a specific radioligand (e.g., [3H]-Serotonin for 5-HT receptors).
-
Varying concentrations of the unlabeled test compound.
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.
-
-
Incubation and Filtration:
-
The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: GTPγS Binding Assay
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of a test compound at a GPCR.
General Protocol:
-
Membrane Preparation:
-
Cell membranes expressing the GPCR of interest are prepared as described for the radioligand binding assay.
-
-
Assay Setup:
-
The assay is performed in a 96-well plate.
-
To each well, the following are added:
-
Assay buffer containing GDP.
-
Varying concentrations of the test compound.
-
Cell membranes.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
-
-
Incubation and Filtration:
-
The plate is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
-
Data Analysis:
-
The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Agonist stimulation increases [35S]GTPγS binding, while inverse agonists decrease basal binding. Antagonists will block the effect of an agonist.
-
Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized GPCR signaling cascade.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for a GTPγS binding assay.
Conclusion
While direct experimental data for this compound is currently lacking in accessible scientific literature, the extensive research on its structural analogs provides a strong foundation for predicting its pharmacological profile. It is highly probable that this compound interacts with aminergic GPCRs, particularly serotonin and dopamine receptors. The provided experimental protocols and workflows offer a clear guide for the characterization of this and similar compounds. Further empirical studies are necessary to definitively elucidate the specific receptor binding affinities, functional activities, and in vivo effects of this compound and to validate its potential as a therapeutic agent.
References
- 1. 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+/-) 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole: a conformationally restricted analogue of 5-carboxamidotryptamine with selectivity for the serotonin 5-HT1D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proposed Synthetic Pathway
The synthesis of the target compound can be efficiently achieved in a two-step sequence starting from the commercially available 6,7,8,9-tetrahydro-5H-carbazole. The first step involves the introduction of a formyl group at the 3-position of the carbazole nucleus via the Vilsmeier-Haack reaction. The resulting aldehyde is then converted to the desired primary amine through reductive amination with methylamine.
Caption: Proposed two-step synthesis of the target amine.
Experimental Protocols
Step 1: Synthesis of 6,7,8,9-Tetrahydro-5H-carbazole-3-carbaldehyde (Vilsmeier-Haack Reaction)
This procedure outlines the formylation of the tetrahydrocarbazole ring at the electron-rich 3-position.
Materials:
-
6,7,8,9-Tetrahydro-5H-carbazole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 6,7,8,9-tetrahydro-5H-carbazole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Stir the mixture for 1 hour to ensure complete hydrolysis of the intermediate.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude aldehyde by column chromatography on silica gel using a hexane-ethyl acetate gradient.
The Therapeutic Potential of Tetrahydrocarbazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrocarbazole scaffold, a privileged heterocyclic motif, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant promise in the development of novel therapeutic agents for a wide range of diseases, including cancer, neurodegenerative disorders, microbial infections, and metabolic diseases. This technical guide provides a comprehensive overview of the biological activities of tetrahydrocarbazole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity
Tetrahydrocarbazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][2]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected tetrahydrocarbazole derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrahydrocarbazole-tethered triazole (5g) | MCF-7 (Breast) | Not specified | [3] |
| Tetrahydrocurcumin-linked triazole (4g) | HCT-116 (Colon) | 1.09 ± 0.17 | [4] |
| Tetrahydrocurcumin-linked triazole (4g) | A549 (Lung) | 45.16 ± 0.92 | [4] |
| Pyrimidine derivative (43) | A549 (Lung) | 2.14 | [4] |
| Pyrimidine derivative (44) | HCT-116 (Colon) | 3.59 | [4] |
| Indolyl-pyrimidine hybrid (60) | MCF-7 (Breast) | 5.1 | [4] |
| 4-chlorophenylpiperazine derivative (6f) | MCF7 (Breast) | 0.00724 | [5] |
| 4-chlorophenylpiperazine derivative (6f) | HCT116 (Colon) | 0.00823 | [5] |
Experimental Protocols: Anticancer Assays
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, A549) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the tetrahydrocarbazole derivatives and incubated for an additional 48 to 72 hours.
-
MTT Addition: Following treatment, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.
Signaling Pathway: Induction of Apoptosis
Many tetrahydrocarbazole derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, primarily through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by tetrahydrocarbazole derivatives.
Antimicrobial Activity
Tetrahydrocarbazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[6][7] Their antimicrobial effects are attributed to various mechanisms, including the inhibition of essential enzymes and disruption of cell membrane integrity.[8]
Quantitative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected tetrahydrocarbazole derivatives against various microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Dibromo 1,2,3,4-tetrahydrocarbazole (9a) | Not specified | Activity reported | [6] |
| Pyrazole derivative (9) | Klebsiella pneumoniae | 40 mm (inhibition zone) | |
| Pyrazole derivative (9) | Escherichia coli | 26 mm (inhibition zone) | |
| Pyrazole derivative (9) | Bacillus subtilis | Activity reported | |
| 2,3,4,9-tetrahydrocarbazole-6-carboxylic acid (1) | Escherichia coli | 53.19 | [9] |
| 2,3,4,9-tetrahydrocarbazole-6-carboxylic acid (1) | Salmonella Typhimurium | 133.89 | [9] |
| 2,3,4,9-tetrahydrocarbazole-6-carboxylic acid (1) | Bacillus cereus | 187.43 | [9] |
| 2,3,4,9-tetrahydrocarbazole-6-carboxylic acid (1) | Staphylococcus aureus | 50.08 | [9] |
Experimental Protocols: Antimicrobial Assays
Broth Microdilution Method for MIC Determination:
-
Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: The tetrahydrocarbazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Neuroprotective Activity
Recent studies have highlighted the potential of tetrahydrocarbazole derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease.[10][11] These compounds have been shown to modulate key pathological processes, including calcium homeostasis and mitochondrial dysfunction.[10][11]
Key Findings in Neuroprotection
-
Normalization of Calcium Homeostasis: Certain tetrahydrocarbazole derivatives can dampen the enhanced release of calcium from the endoplasmic reticulum, a phenomenon observed in cells with familial Alzheimer's disease-linked mutations.[10][11]
-
Improvement of Mitochondrial Function: These compounds have been found to increase the mitochondrial membrane potential, indicating an improvement in mitochondrial health and function.[10][11]
-
Reduction of Amyloid-beta Production: Some derivatives can attenuate the production of amyloid-beta (Aβ) peptides by decreasing the cleavage of the amyloid precursor protein (APP) by β-secretase.[10]
Experimental Protocols: Neuroprotective Assays
Measurement of Mitochondrial Membrane Potential:
-
Cell Culture: Neuronal cells (e.g., SH-SY5Y) or other relevant cell lines are cultured and treated with the tetrahydrocarbazole derivatives.
-
Fluorescent Staining: The cells are stained with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRM).
-
Flow Cytometry or Fluorescence Microscopy: The fluorescence intensity is measured using flow cytometry or fluorescence microscopy. An increase in the red/green fluorescence ratio for JC-1 or an increase in TMRM fluorescence indicates an increase in mitochondrial membrane potential.
Signaling Pathway: Neuroprotective Effects in Alzheimer's Disease
Caption: Multifactorial neuroprotective mechanisms of tetrahydrocarbazole derivatives.
Hypoglycemic Activity
Tetrahydrocarbazole derivatives have also been investigated for their potential as hypoglycemic agents for the treatment of diabetes.[12][13]
Key Findings in Hypoglycemic Activity
-
Increased Glucose Consumption: Certain aza-tetrahydrocarbazole compounds have been shown to significantly increase glucose consumption in HepG2 cell lines.[12]
-
Activation of AMPK Pathway: The hypoglycemic activity of some derivatives may be mediated through the activation of the AMP-activated protein kinase (AMPK) pathway.[12]
Experimental Protocols: Hypoglycemic Assays
Glucose Consumption Assay in HepG2 Cells:
-
Cell Culture: HepG2 cells are cultured in a high-glucose medium.
-
Compound Treatment: The cells are treated with the tetrahydrocarbazole derivatives for a specified period.
-
Glucose Measurement: The glucose concentration in the culture medium is measured using a glucose oxidase assay kit. A decrease in glucose concentration in the medium of treated cells compared to untreated cells indicates glucose consumption.
Conclusion
Tetrahydrocarbazole derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, neurodegenerative disorders, and diabetes underscores their therapeutic potential. The continued exploration of this chemical scaffold, through synthetic modifications and detailed mechanistic studies, is expected to yield novel and effective drug candidates to address significant unmet medical needs.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 till Date | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. wjarr.com [wjarr.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine is a molecule belonging to the tetrahydrocarbazole class of compounds. While specific research on this exact molecule is limited, the tetrahydrocarbazole scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of this compound, based on a thorough review of the literature on analogous compounds. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in exploring the therapeutic potential of this and related chemical entities.
Introduction
Carbazole and its derivatives, including the hydrogenated tetrahydrocarbazole congeners, represent a significant class of heterocyclic compounds in medicinal chemistry.[1] Their rigid, planar tricyclic system allows for effective interaction with various biological targets, leading to a broad spectrum of pharmacological activities. These include, but are not limited to, anticancer, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective effects.[2] The tetrahydrocarbazole core, in particular, is found in several natural alkaloids and synthetic molecules with demonstrated therapeutic potential.[1] This guide focuses on this compound, a derivative with potential for biological activity, by collating and analyzing data from closely related analogues.
Synthesis
A plausible and efficient synthetic route to this compound involves a two-step process starting from 6,7,8,9-tetrahydro-5H-carbazole: formylation followed by reductive amination.
Step 1: Formylation of 6,7,8,9-Tetrahydro-5H-carbazole
The introduction of a formyl group at the C-3 position of the carbazole nucleus is a key step. The Vilsmeier-Haack reaction is a widely used and effective method for this transformation.[3]
Experimental Protocol: Vilsmeier-Haack Formylation [3][4]
-
To a stirred solution of N,N-dimethylformamide (DMF) (3 equivalents) at 0 °C under an inert atmosphere (e.g., argon), add phosphorus oxychloride (POCl3) (3 equivalents) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the Vilsmeier reagent.
-
Add a solution of 6,7,8,9-tetrahydro-5H-carbazole (1 equivalent) in DMF to the Vilsmeier reagent.
-
Heat the reaction mixture to 90-95 °C and monitor the progress by thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with an aqueous solution of sodium hydroxide.
-
Collect the precipitated product, 6,7,8,9-tetrahydro-5H-carbazole-3-carbaldehyde, by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reductive Amination of 6,7,8,9-Tetrahydro-5H-carbazole-3-carbaldehyde
The final step is the conversion of the aldehyde to the primary amine via reductive amination. This can be achieved using various reducing agents, with sodium cyanoborohydride (NaBH3CN) being a common and selective choice.[5]
Experimental Protocol: Reductive Amination [5][6]
-
Dissolve 6,7,8,9-tetrahydro-5H-carbazole-3-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add an excess of ammonium acetate or aqueous ammonia to the solution to form the imine in situ.
-
Add sodium cyanoborohydride (NaBH3CN) (1.5-2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude this compound by column chromatography.
Synthesis Workflow Diagram
Caption: Proposed synthesis of this compound.
Potential Biological Activities and Structure-Activity Relationships
While no specific biological data for this compound has been found, the broader family of carbazole and tetrahydrocarbazole derivatives exhibits a wide range of biological activities.
Anticancer Activity
Numerous carbazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[7][8][9] The proposed mechanisms of action often involve the inhibition of key enzymes like topoisomerases and interference with cellular processes such as tubulin polymerization.[9]
Table 1: Cytotoxic Activity of Selected Carbazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative 15 | Human glioma U87MG | 18.50 | [10] |
| Carbazole derivative 14a | Gastric adenocarcinoma 7901 | 11.8 ± 1.26 | [7] |
| Carbazole derivative 14a | Human melanoma A875 | 9.77 ± 8.32 | [7] |
| 2-nitro-1,4-di-p-tolyl-9H-carbazole | ER(+) MCF-7 | 7 ± 1.0 | [11] |
| 2-nitro-1,4-di-p-tolyl-9H-carbazole | Triple-negative MDA-MB-231 | 11.6 ± 0.8 | [11] |
| 5,8-dimethyl-9H-carbazole derivative 4 | MDA-MB-231 | 0.73 ± 0.74 | [9] |
Antimicrobial Activity
Carbazole derivatives have also been investigated for their antibacterial and antifungal properties.[12][13] The introduction of various substituents on the carbazole ring has been shown to modulate their antimicrobial potency.[12]
Table 2: Antimicrobial Activity of Selected Carbazole Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Carbazole derivative 8f | Various bacterial and fungal strains | 0.5 - 2 | [12] |
| Carbazole derivative 9d | Various bacterial and fungal strains | 0.5 - 2 | [12] |
| N-substituted carbazole 25 | C. albicans and A. fumigatus | 8.7 - 10.8 | [13] |
| N-substituted carbazole 25 | S. aureus and B. subtilis | 1.1 - 10.3 | [13] |
Neuroprotective and Other Activities
Derivatives of tetrahydrocarbazole have been explored as selective butyrylcholinesterase (BChE) inhibitors, suggesting potential applications in the treatment of neurodegenerative diseases like Alzheimer's disease.[14] Additionally, some carbazole derivatives have shown neuroprotective effects in vitro.[13] Other reported activities for this class of compounds include hypoglycemic effects.[15]
Structure-Activity Relationship (SAR) Insights
-
Substitution at C-3 and C-6: Functionalization at these positions is often associated with potent biological activity.[2]
-
N-9 Substitution: The nature of the substituent on the carbazole nitrogen can significantly influence activity. Bulky aromatic groups have been linked to neuroprotective properties.[13]
-
Flexibility: The introduction of flexible side chains on the carbazole ring has been shown to enhance anticancer activity in some cases.[7]
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[2]
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and a vehicle control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[16]
Protocol Outline:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound represents an interesting, yet underexplored, molecule within the pharmacologically rich class of tetrahydrocarbazoles. Based on the extensive literature on related compounds, it is plausible to hypothesize that this molecule may possess valuable biological activities, particularly in the areas of oncology and infectious diseases. The synthetic pathways and experimental protocols detailed in this guide provide a solid framework for the synthesis and evaluation of this compound and its future derivatives. Further investigation into the specific biological profile of this compound is warranted to unlock its full therapeutic potential.
References
- 1. wjarr.com [wjarr.com]
- 2. benchchem.com [benchchem.com]
- 3. Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 8. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi-res.com [mdpi-res.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
The Discovery and Enduring Legacy of Tetrahydrocarbazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydrocarbazoles are a significant class of heterocyclic compounds that form the structural core of numerous biologically active molecules and natural products. Their unique chemical architecture, featuring a fused indole and cyclohexane ring system, has made them a privileged scaffold in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery, history, and key synthetic methodologies of tetrahydrocarbazole compounds, tailored for researchers, scientists, and professionals in drug development.
Historical Perspective: The Dawn of Tetrahydrocarbazole Synthesis
The journey into the chemistry of tetrahydrocarbazoles began in the late 19th century. The foundational work was laid by two key synthetic methods that remain relevant to this day: the Borsche-Drechsel cyclization and the more general Fischer indole synthesis.
The Borsche-Drechsel cyclization , first described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, is a specific method for synthesizing tetrahydrocarbazoles.[1][2] It involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones.[1][2] This reaction is considered a special case of the broader Fischer indole synthesis , discovered by Hermann Emil Fischer in 1883, which is a versatile method for producing indoles from the reaction of a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1][3]
These early discoveries opened the door to the systematic synthesis and investigation of a wide array of tetrahydrocarbazole derivatives, paving the way for their exploration in various scientific domains.
Core Synthetic Methodologies
The synthesis of tetrahydrocarbazoles has evolved significantly since its inception, with numerous modifications and novel approaches being developed to improve efficiency, yield, and substrate scope. This section details the seminal synthetic routes and provides protocols for key experiments.
The Fischer Indole Synthesis: A Cornerstone of Tetrahydrocarbazole Chemistry
The Fischer indole synthesis is the most common and versatile method for preparing the tetrahydrocarbazole scaffold.[4] The general mechanism involves the acid-catalyzed reaction of a phenylhydrazine with a cyclohexanone derivative, proceeding through a phenylhydrazone intermediate which then undergoes a[5][5]-sigmatropic rearrangement to form the indole ring.[6][7]
This protocol is adapted from established literature procedures.[7][8]
Materials:
-
Phenylhydrazine (1.0 eq)
-
Cyclohexanone (1.0 - 1.2 eq)
-
Glacial Acetic Acid
-
Methanol (for recrystallization)
-
Decolorizing carbon
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of cyclohexanone (1 mole) and glacial acetic acid (6 moles) is heated to reflux with stirring.[8]
-
Phenylhydrazine (1 mole) is added dropwise to the refluxing solution over a period of one hour.[8]
-
The reaction mixture is then refluxed for an additional hour.[8]
-
After reflux, the mixture is poured into a beaker and stirred as it solidifies.[8]
-
The solidified product is cooled to approximately 5°C and collected by vacuum filtration.[8]
-
The filter cake is washed sequentially with water and 75% ethanol.[8]
-
The crude product is air-dried and then recrystallized from methanol, with the use of decolorizing carbon to remove colored impurities.[8] The yield of 1,2,3,4-tetrahydrocarbazole is typically in the range of 76-85%.[8]
Microwave-Assisted Fischer Indole Synthesis
In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The Fischer indole synthesis of tetrahydrocarbazoles is amenable to this technology.[9][10]
This protocol is based on reported microwave-assisted procedures.[9]
Materials:
-
Cyclohexanone (1.13 ml, 0.88 g)
-
Phenylhydrazine (1.03 ml)
-
Glacial Acetic Acid (5 ml)
-
Ethanol (for recrystallization)
Procedure:
-
In an iodine flask, cyclohexanone and glacial acetic acid are mixed.[9]
-
Phenylhydrazine is then added to the mixture.[9]
-
The reaction mixture is irradiated in a microwave oven at 500W for 4 minutes, with occasional mixing.[9]
-
The completion of the reaction is monitored by Thin Layer Chromatography (TLC) using a solvent system of n-Hexane:Chloroform (8:2).[9]
-
The product is recrystallized from ethanol to yield colorless crystals of 1,2,3,4-tetrahydrocarbazole.[9] This method often results in high yields (e.g., 71%) in a significantly reduced reaction time.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for the synthesis and characterization of 1,2,3,4-tetrahydrocarbazole and its derivatives.
Table 1: Comparison of Synthetic Protocols for 1,2,3,4-Tetrahydrocarbazole
| Method | Reactants | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| Classical Fischer Indole | Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid | Reflux | 76-85 | [8] |
| Microwave-Assisted | Phenylhydrazine, Cyclohexanone | Glacial Acetic Acid | Microwave (500W), 4 min | 71 | [9] |
| Ionic Liquid Catalyzed | Phenylhydrazine HCl, Cyclohexanone | [bmim(BF4)] | Reflux, 1 hr | 95 | [11] |
Table 2: Physical and Spectroscopic Data for 1,2,3,4-Tetrahydrocarbazole
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃N | [12] |
| Molecular Weight | 171.24 g/mol | [12] |
| Melting Point | 116-118 °C | [1][13] |
| IR (neat) cm⁻¹ | 3401, 2928, 2848, 1470, 1305, 1235, 739 | [13] |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.64 (br s, 1H), 7.49 (m, 1H), 7.29 (m, 1H), 7.08-7.71 (br m, 2H), 2.74 (br t, 4H, J=6), 1.86-1.99 (br m, 4H) | [13] |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 134.66, 133.30, 126.82, 119.96, 118.12, 116.81, 109.61, 108.98, 22.42, 22.32, 22.20, 20.05 | [13] |
Visualizing Key Processes
To further elucidate the core concepts, the following diagrams, generated using the DOT language, illustrate the Fischer indole synthesis mechanism and a general experimental workflow.
Conclusion
The discovery and development of synthetic routes to tetrahydrocarbazoles represent a significant chapter in the history of organic chemistry. From the pioneering work of Drechsel, Borsche, and Fischer to modern advancements like microwave-assisted synthesis, the ability to construct this valuable heterocyclic core has been continuously refined. For researchers and professionals in drug discovery and materials science, a thorough understanding of these foundational principles and experimental methodologies is crucial for the continued innovation and application of tetrahydrocarbazole chemistry.
References
- 1. scribd.com [scribd.com]
- 2. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. wjarr.com [wjarr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. acgpubs.org [acgpubs.org]
- 12. 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Unlocking the Therapeutic Potential: A Technical Guide to Research Areas for C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine, a distinct molecule within the broader class of tetrahydrocarbazoles, presents a compelling scaffold for novel drug discovery. While direct research on this specific compound is limited, the extensive biological activities reported for its structural analogs suggest a wealth of untapped therapeutic potential. This technical guide synthesizes the current understanding of tetrahydrocarbazole derivatives to propose promising research avenues for this compound, offering a roadmap for its exploration as a lead compound in various disease areas.
The tetrahydrocarbazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with significant pharmacological properties.[1][2] Derivatives of this core structure have demonstrated a remarkable range of activities, including anticancer, anti-inflammatory, neuroprotective, antimicrobial, and metabolic regulatory effects.[1][3][4] The presence of a methylamine group at the C-3 position of the tetrahydrocarbazole core in the target compound suggests potential interactions with aminergic receptors and transporters, further broadening its prospective applications.
This document outlines potential research areas, proposes experimental workflows, and provides hypothetical quantitative data to guide the initial stages of investigation into this compound.
Potential Research Areas
Based on the established pharmacology of structurally related tetrahydrocarbazole derivatives, the following areas represent high-priority avenues for investigation:
Oncology
Tetrahydrocarbazole derivatives have shown significant promise as anticancer agents, acting through diverse mechanisms.[5]
-
Cytotoxicity against Cancer Cell Lines: Initial screening should assess the compound's cytotoxic effects against a panel of human cancer cell lines, including but not limited to breast (e.g., MCF-7), colon (e.g., HCT116), lung (e.g., A549), and leukemia (e.g., K562) cell lines.
-
Mechanism of Action Studies: Should cytotoxicity be observed, further investigation into the underlying mechanism is warranted. Potential mechanisms to explore include:
-
Apoptosis Induction: Evaluation of caspase activation, PARP cleavage, and changes in mitochondrial membrane potential.
-
Cell Cycle Arrest: Analysis of cell cycle distribution using flow cytometry.
-
DNA Damage Induction: Assessment of DNA fragmentation and activation of DNA damage response pathways.[6]
-
Inhibition of Angiogenesis: In vitro and ex ovo models can be used to determine the compound's effect on new blood vessel formation.[6]
-
Topoisomerase Inhibition: Given that some carbazole derivatives target topoisomerases, enzymatic assays to determine inhibitory activity against Topoisomerase I and II are recommended.[7]
-
Kinase Inhibition: Screening against a panel of cancer-related kinases could reveal specific molecular targets.
-
Neuropharmacology
The structural similarity of the tetrahydrocarbazole core to serotonin and the presence of an aminomethyl group suggest potential activity within the central nervous system.
-
Serotonin (5-HT) Receptor Binding and Functional Activity: Given that a related compound, (+/-) 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole, is a selective serotonin 5-HT1D receptor agonist, the target compound should be screened for binding affinity and functional activity at various 5-HT receptor subtypes.[8]
-
Butyrylcholinesterase (BChE) Inhibition: Tetrahydrocarbazole derivatives have been identified as potent and selective BChE inhibitors, a potential therapeutic target for Alzheimer's disease.[4] Enzymatic assays should be conducted to determine the IC50 value against BChE.
-
Neuroprotective Effects: The compound's ability to protect neuronal cells from various insults (e.g., oxidative stress, excitotoxicity) can be assessed in cell-based models.
Anti-inflammatory and Analgesic Properties
Chronic inflammation is a hallmark of many diseases, and developing novel anti-inflammatory agents is of high interest.
-
Cyclooxygenase (COX) Inhibition: Some tetrahydrocarbazoles exhibit inhibitory activity against COX enzymes. In vitro assays to determine the IC50 values for COX-1 and COX-2 would elucidate the compound's potential as an anti-inflammatory agent.
-
Cytokine Production: The effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells can be quantified using ELISA.
Antimicrobial Activity
The carbazole scaffold is present in several natural and synthetic antimicrobial agents.
-
Antibacterial and Antifungal Screening: The compound should be tested against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi to determine its minimum inhibitory concentration (MIC).
Data Presentation
To facilitate the initial assessment of this compound, the following tables present hypothetical, yet plausible, quantitative data based on the known activities of related compounds.
Table 1: Hypothetical In Vitro Anticancer Activity
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HCT116 | Colorectal Carcinoma | 12.3 |
| A549 | Lung Carcinoma | 15.1 |
| K562 | Chronic Myelogenous Leukemia | 5.8 |
Table 2: Hypothetical Neuropharmacological Profile
| Target | Assay Type | Value | Unit |
| 5-HT1A Receptor | Binding Affinity (Ki) | 150 | nM |
| 5-HT1D Receptor | Binding Affinity (Ki) | 85 | nM |
| 5-HT2A Receptor | Binding Affinity (Ki) | >1000 | nM |
| Butyrylcholinesterase | Inhibition (IC50) | 0.5 | µM |
| Acetylcholinesterase | Inhibition (IC50) | >100 | µM |
Table 3: Hypothetical Anti-inflammatory and Antimicrobial Activity
| Target/Organism | Assay Type | Value | Unit |
| COX-1 | Inhibition (IC50) | 25 | µM |
| COX-2 | Inhibition (IC50) | 5 | µM |
| Staphylococcus aureus | MIC | 16 | µg/mL |
| Escherichia coli | MIC | 32 | µg/mL |
| Candida albicans | MIC | 8 | µg/mL |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols that can be adapted for the investigation of this compound.
Synthesis of this compound
A plausible synthetic route can be adapted from the synthesis of structurally similar 3-amino-1,2,3,4-tetrahydrocarbazoles.[9][10] A key strategy involves the Fischer indole synthesis followed by functional group manipulation.
Proposed Synthetic Scheme:
-
Fischer Indole Synthesis: Reaction of a suitably substituted phenylhydrazine with cyclohexanone to form the tetrahydrocarbazole core.
-
Introduction of a Precursor to the Aminomethyl Group: This could involve Vilsmeier-Haack formylation at the C-3 position to introduce a formyl group.
-
Reductive Amination: The formyl group can then be converted to the methylamine moiety via reductive amination.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.
Serotonin Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the desired serotonin receptor subtype.
-
Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.
-
Separation of Bound and Free Ligand: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Ki Calculation: Determine the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Mandatory Visualizations
To further clarify the proposed research and experimental designs, the following diagrams are provided.
Caption: Proposed synthetic workflow for the target compound.
Caption: A logical workflow for investigating anticancer properties.
Caption: A potential signaling pathway in neuropharmacology.
Conclusion and Future Directions
This compound stands as a promising yet underexplored molecule. The rich pharmacology of the tetrahydrocarbazole scaffold provides a strong rationale for its investigation across multiple therapeutic areas, particularly in oncology and neuropharmacology. The proposed research areas and experimental protocols in this guide offer a structured approach to systematically evaluate its potential as a novel drug candidate. Future research should focus on a comprehensive screening cascade, followed by lead optimization to enhance potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable in determining the ultimate therapeutic utility of this intriguing compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. wjarr.com [wjarr.com]
- 3. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (+/-) 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole: a conformationally restricted analogue of 5-carboxamidotryptamine with selectivity for the serotonin 5-HT1D receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN105693595A - Synthesis method for (R)-3-amino-1,2,3,4-tetrahydrocarbazole - Google Patents [patents.google.com]
- 10. Synthesis of 3-amino-1,2,3,4-tetrahydro-6-hydroxycarbazole, an analogue of 5-hydroxytryptamine - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Safe Handling of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development personnel and is not a substitute for a certified Safety Data Sheet (SDS). It has been compiled from available data on structurally related compounds. All laboratory work should be conducted by trained professionals in accordance with institutional and regulatory safety standards. C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine is for research use only and not intended for diagnostic or therapeutic use.[1]
Introduction
This compound (CAS: 76061-94-4) belongs to the tetrahydrocarbazole (THC) class of compounds.[1] THCs are a significant scaffold in medicinal chemistry, recognized for their presence in numerous naturally occurring alkaloids and pharmacologically active compounds.[2][3][4] Derivatives of the THC core are actively investigated for a wide range of therapeutic applications, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory activities.[3][5] Given its potential use in drug discovery and development, a thorough understanding of its safety profile and handling requirements is essential for protecting laboratory personnel.
This guide provides a technical overview of the known safety data, handling procedures, emergency protocols, and a representative experimental workflow relevant to this compound.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related analogs like 6,7,8,9-Tetrahydro-5H-carbazol-3-ylamine and the reactive methylamine moiety suggest a potential hazard profile.[6][7] The following classifications are based on these related compounds and should be considered provisional.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[8][9][10] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation.[8][9] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[8][9][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[8][9][10] |
Note: These classifications are extrapolated and must be confirmed by a specific SDS for the compound.
Physical and Chemical Properties
Quantitative data for the target compound is limited. The following table includes known properties and data from close structural analogs.
Table 2: Physical and Chemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₆N₂ | [1] |
| Molecular Weight | 200.28 g/mol | [1] |
| CAS Number | 76061-94-4 | [1] |
| Appearance | Solid (Anticipated) | General chemical knowledge |
| Storage Temperature | Room Temperature | [11] |
| Boiling Point (Methylamine) | 48 °C @ 760 mmHg | [9] |
| pH (Methylamine solution) | ~14 | [9] |
| Autoignition Temp (Methylamine) | 430 °C |[9] |
Handling, Storage, and Personal Protection
Safe handling is paramount when working with amine-containing heterocyclic compounds. The following procedures are recommended.
Engineering Controls
-
Work with this compound must be performed in a well-ventilated laboratory.
-
A certified chemical fume hood is required for all manipulations that may generate dust or aerosols.[8]
-
An eyewash station and safety shower must be readily accessible.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[6][10]
-
Skin Protection: Wear impervious gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat.[6][8] Change gloves immediately if contaminated.
-
Respiratory Protection: If engineering controls are insufficient or for emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and ammonia derivatives.[9]
Handling and Storage
-
Do not get in eyes, on skin, or on clothing.[9]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[8][9][10]
-
Store locked up or in an area accessible only to qualified personnel.[8][10]
-
Ground and bond containers when transferring material to prevent static discharge.[8][9]
Emergency Procedures
First-Aid Measures
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a physician.[8][10] If breathing has stopped, provide artificial respiration.
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[7][8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[7][8]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[7][8][10]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust. Ensure adequate ventilation.[12]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomaceous earth) or carefully sweep up solid material, avoiding dust formation.[7] Place in a designated, labeled container for disposal.
References
- 1. scbt.com [scbt.com]
- 2. wjarr.com [wjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benchchem.com [benchchem.com]
- 6. 65796-52-3 Cas No. | 6,7,8,9-Tetrahydro-5H-carbazol-3-ylamine | Matrix Scientific [matrix.staging.1int.co.uk]
- 7. carlroth.com [carlroth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. echemi.com [echemi.com]
- 11. This compound [biogen.es]
- 12. Page loading... [wap.guidechem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine, a valuable building block in medicinal chemistry and drug discovery. The tetrahydrocarbazole scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[1] This document outlines a reliable synthetic route, detailed experimental protocols, and potential applications of the target molecule.
Introduction
This compound and its derivatives are of significant interest due to the diverse pharmacological activities associated with the tetrahydrocarbazole core. These activities include potential as anticancer, antimicrobial, and neuroprotective agents. The synthetic protocol described herein involves a three-step sequence: Fischer indole synthesis to construct the tetrahydrocarbazole nucleus, followed by Vilsmeier-Haack formylation to introduce a formyl group at the C-3 position, and finally, reductive amination to yield the target primary amine.
Synthetic Scheme
The overall synthetic pathway is depicted below:
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 6,7,8,9-Tetrahydro-5H-carbazole
The Fischer indole synthesis is a classic method for preparing indoles and their derivatives.[2][3][4] In this step, phenylhydrazine is reacted with cyclohexanone in the presence of an acid catalyst to yield the tetrahydrocarbazole core.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1 equivalent) and cyclohexanone (1.1 equivalents).
-
Slowly add glacial acetic acid (5-10 volumes) to the mixture with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to obtain pure 6,7,8,9-Tetrahydro-5H-carbazole.
| Parameter | Value | Reference |
| Typical Yield | 65-85% | [3][5] |
| Melting Point | 116-118 °C | [3][5] |
Step 2: Synthesis of 6,7,8,9-Tetrahydro-5H-carbazole-3-carbaldehyde
The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds.[6][7][8][9]
Materials:
-
6,7,8,9-Tetrahydro-5H-carbazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Sodium acetate solution (saturated)
-
Deionized Water
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, cool DMF (5 equivalents) to 0 °C.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the DMF with vigorous stirring, maintaining the temperature at 0 °C. This forms the Vilsmeier reagent.
-
Stir the mixture at 0 °C for 30 minutes.
-
Dissolve 6,7,8,9-Tetrahydro-5H-carbazole (1 equivalent) in DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by adding it to a stirred mixture of crushed ice and saturated sodium acetate solution.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6,7,8,9-Tetrahydro-5H-carbazole-3-carbaldehyde.
| Parameter | Value | Reference |
| Typical Yield | 70-90% | [8][9] |
Step 3: Synthesis of this compound
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[10][11][12][13]
Materials:
-
6,7,8,9-Tetrahydro-5H-carbazole-3-carbaldehyde
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
Procedure:
-
Dissolve 6,7,8,9-Tetrahydro-5H-carbazole-3-carbaldehyde (1 equivalent) in methanol.
-
Add a solution of methylamine (2-3 equivalents) in THF to the aldehyde solution. If using methylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise. If using sodium cyanoborohydride, the reaction can often be performed as a one-pot procedure at a slightly acidic pH.[12][14]
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with DCM (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or by conversion to its hydrochloride salt.
| Parameter | Value | Reference |
| Typical Yield | 60-80% | [13][15][16] |
| Molecular Formula | C₁₃H₁₆N₂ | |
| Molecular Weight | 200.28 g/mol |
Potential Applications and Signaling Pathways
Tetrahydrocarbazole derivatives have been investigated for a variety of biological activities. Their planar, heterocyclic structure allows them to intercalate with DNA and interact with various enzymes and receptors. This makes them promising candidates for the development of new therapeutic agents.
Anticancer Activity
Many carbazole alkaloids and their synthetic derivatives exhibit potent anticancer properties. Their mechanisms of action can be multifaceted, including the inhibition of topoisomerases, induction of apoptosis, and interference with cell signaling pathways crucial for cancer cell proliferation and survival.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a tetrahydrocarbazole derivative.
The diagram above illustrates a potential mechanism where a this compound derivative could exert its anticancer effect by inhibiting key components of the MAPK/ERK signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell growth.
Conclusion
The synthetic route described provides a reliable and adaptable method for the preparation of this compound. This compound serves as a versatile intermediate for the synthesis of a library of derivatives for further investigation in drug discovery programs targeting a range of diseases, including cancer and microbial infections. The provided protocols are intended as a guide and may require optimization based on specific laboratory conditions and the scale of the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
- 11. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. scispace.com [scispace.com]
- 14. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Amine synthesis by imine reduction [organic-chemistry.org]
Application Notes and Protocols: Fischer Indole Synthesis for Tetrahydrocarbazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a classic and versatile acid-catalyzed chemical reaction that produces the indole heterocyclic ring system from a phenylhydrazine and an aldehyde or ketone.[1] This method is of paramount importance in medicinal chemistry and drug development due to the prevalence of the indole scaffold in a vast array of biologically active compounds. A significant application of this synthesis is the preparation of 1,2,3,4-tetrahydrocarbazoles, tricyclic structures that serve as crucial intermediates and core components of numerous pharmacologically active molecules.[2] Tetrahydrocarbazole derivatives have demonstrated a wide range of biological activities, including but not limited to, potential as hypoglycemic agents, and in targeting telomerase in cancer cells.[2][3]
This document provides detailed application notes and experimental protocols for the synthesis of tetrahydrocarbazoles via the Fischer indole synthesis, with a focus on providing clear, quantitative data and practical methodologies for researchers in the field.
Reaction Mechanism
The Fischer indole synthesis of tetrahydrocarbazoles from phenylhydrazines and cyclohexanones proceeds through a well-established mechanism involving several key steps:
-
Phenylhydrazone Formation: The reaction is initiated by the acid-catalyzed condensation of a phenylhydrazine with a cyclohexanone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone then tautomerizes to its corresponding enamine isomer.
-
[4][4]-Sigmatropic Rearrangement: The protonated enamine undergoes a[4][4]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond and cleaving the weak nitrogen-nitrogen bond.
-
Aromatization and Cyclization: The resulting intermediate undergoes rearomatization of the benzene ring, followed by an intramolecular nucleophilic attack of an amino group onto an imine.
-
Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the stable, aromatic tetrahydrocarbazole ring system.
Data Presentation: Synthesis of Tetrahydrocarbazoles
The following tables summarize quantitative data from various studies on the Fischer indole synthesis of tetrahydrocarbazoles, highlighting the effects of different substituents, catalysts, and reaction conditions on product yields.
Table 1: Effect of Phenylhydrazine and Cyclohexanone Substituents on Yield
| Phenylhydrazine Derivative | Cyclohexanone Derivative | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | 0.5 - 1 | 54.5 - 75.2 | [5] |
| Phenylhydrazine Hydrochloride | Cyclohexanone | Glacial Acetic Acid | 0.5 | 30.79 | [6] |
| 4-Methoxyphenylhydrazine | Substituted Cyclohexanone | Acetic Acid/HCl | - | - | [7] |
| Phenylhydrazine Hydrochloride | 2-Aminocyclohexanone Hydrochloride | 80% Acetic Acid | 5 | 73 | [8] |
| Substituted Phenylhydrazines | Cyclohexanone | Ceric Ammonium Nitrate | - | 85-95 | [7] |
| Phenylhydrazine | 3-Methylcyclohexanone | Pd(OAc)2/DABCO | 3-5 | - | [9] |
| o-Iodoaniline | 2-Methylcyclohexanone | Pd(OAc)2/DABCO | 3-5 | 68 | [9] |
| N'-methyl-2,6-dimethylphenylhydrazine | Cyclohexanone | Benzene (reflux) | - | - | [2] |
Table 2: Influence of Acid Catalysts and Reaction Conditions on Yield
| Phenylhydrazine | Cyclohexanone | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 20-30 min | 54.53 | |
| Phenylhydrazine | Cyclohexanone | p-Toluenesulfonic acid | Methanol | - | - | - | [1] |
| Phenylhydrazine | Cyclohexanone | 7% Sulfuric Acid | Methanol | - | - | - | [10] |
| Phenylhydrazine | Cyclohexanone | 15% Sulfuric Acid | Methanol | - | - | - | [10] |
| Phenylhydrazine | Cyclohexanone | Polyphosphoric Acid | - | - | - | 84 | [7] |
| Substituted Phenylhydrazines | Substituted Cyclohexanones | [bmim(BF4)] Ionic Liquid | Methanol | Reflux | - | 29-49 | [7] |
| Phenylhydrazine | Cyclohexanone | H-ZSM-5 Zeolite | Acetic Acid | - | - | 35-69 | [11] |
Table 3: Microwave-Assisted Fischer Indole Synthesis of Tetrahydrocarbazoles
| Phenylhydrazine | Cyclohexanone | Catalyst | Power (W) | Time (min) | Yield (%) | Reference |
| Phenylhydrazine | Cyclohexanone | Zinc Chloride | 600 | 3 | 76 | [12] |
| Phenylhydrazine | Cyclohexanone | p-Toluenesulfonic Acid | 600 | 3 | 91 | [12] |
| Substituted Phenylhydrazines | Cyclohexanone | p-Toluenesulfonic Acid | 600 | 3 | 91-93 | [12] |
| Phenylhydrazine | Cyclohexanone | Pyridinium-based Ionic Liquid | - | - | up to 67.82 | [13] |
| Phenylhydrazine | Cyclohexanone | Pyridinium-based Ionic Liquid + ZnCl2 | - | - | 89.66 | [13] |
| Phenylhydrazine | Cyclohexanone | 1,3-dialkylimidazolium bromide + ZnCl2 | - | - | 94 | [14] |
Experimental Protocols
General Protocol for the Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol provides a general procedure for the synthesis of the parent 1,2,3,4-tetrahydrocarbazole. Modifications may be necessary for substituted starting materials.
Materials:
-
Phenylhydrazine (or Phenylhydrazine hydrochloride)
-
Cyclohexanone
-
Glacial Acetic Acid (or other suitable acid catalyst)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Beaker
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (1.0 equivalent) and glacial acetic acid (used as both solvent and catalyst).
-
Addition of Phenylhydrazine: Begin stirring and heat the mixture to reflux. Slowly add phenylhydrazine (1.0 equivalent) dropwise to the refluxing mixture over a period of 20-30 minutes.
-
Reflux: Continue to heat the reaction mixture under reflux for an additional 30-60 minutes after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Then, place the flask in an ice bath to facilitate the precipitation of the crude product.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product with cold water and then with a small amount of cold ethanol to remove impurities.
-
Recrystallization: Purify the crude tetrahydrocarbazole by recrystallization from a suitable solvent, such as ethanol or methanol. Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly. The final product can be characterized by its melting point and spectroscopic methods (e.g., NMR, IR, and mass spectrometry).
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the Fischer indole synthesis of tetrahydrocarbazole.
Signaling Pathway: Tetrahydrocarbazole Derivative Activating AMPK
Some tetrahydrocarbazole derivatives have been investigated as potential hypoglycemic agents that may exert their effects through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[15] AMPK is a key cellular energy sensor that, when activated, switches on catabolic pathways that generate ATP while switching off anabolic pathways that consume ATP.
Caption: Activation of the AMPK signaling pathway by a tetrahydrocarbazole derivative.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. wjarr.com [wjarr.com]
- 3. One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. wjarr.com [wjarr.com]
- 8. tandfonline.com [tandfonline.com]
- 9. orgsyn.org [orgsyn.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Novel substituted pyrazolone derivatives as AMP-activated protein kinase activators to inhibit lipid synthesis and reduce lipid accumulation in ob/ob mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine and its derivatives represent a promising class of heterocyclic compounds with significant potential in drug discovery. The tetrahydrocarbazole scaffold is a privileged structure known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. This document provides detailed application notes and experimental protocols to guide researchers in the investigation of this compound and its analogs.
Chemical Information
| Compound Name | This compound |
| CAS Number | 76061-94-4[1] |
| Molecular Formula | C₁₃H₁₆N₂[1] |
| Molecular Weight | 200.28 g/mol [1] |
| Structure |
Potential Biological Activities and Applications
Based on the known activities of structurally related carbazole and tetrahydrocarbazole derivatives, this compound is a candidate for investigation in the following areas:
-
Anticancer Activity: Tetrahydrocarbazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][3][4] The planar carbazole ring system can intercalate with DNA, and derivatives have been shown to inhibit topoisomerases and protein kinases, leading to apoptosis and cell cycle arrest.
-
Antimicrobial Activity: Carbazole derivatives have shown efficacy against a range of bacterial and fungal pathogens.[5][6] The primary amine functional group in the target compound may enhance its interaction with microbial cell membranes or intracellular targets.
-
Neuroprotective Activity: The carbazole scaffold is present in several compounds with neuroprotective properties.[7][8][9] Potential mechanisms include the inhibition of acetylcholinesterase (AChE), reduction of amyloid-beta (Aβ) aggregation, and antioxidant effects.[7][8][10]
Experimental Protocols
Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted derivatives of the title compound, which can be used to explore structure-activity relationships.
Workflow for Synthesis of N-Substituted Derivatives
Caption: Reductive amination workflow for synthesizing N-substituted derivatives.
Materials:
-
This compound
-
Selected aldehyde or ketone
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol.
-
Add the desired aldehyde or ketone (1.1 equivalents) to the solution and stir at room temperature for 2-4 hours to form the imine intermediate.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-substituted derivative.
In Vitro Anticancer Activity: MTT Assay
This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound on cancer cell lines.
MTT Assay Workflow
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[11]
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.[11]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Read the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Hypothetical Anticancer Activity Data
| Compound | Cell Line | Assay | IC₅₀ (µM) |
| This compound | MCF-7 (Breast) | MTT | 15.2 |
| HCT116 (Colon) | MTT | 22.5 | |
| Doxorubicin (Positive Control) | MCF-7 (Breast) | MTT | 1.2[12] |
| HCT116 (Colon) | MTT | 0.9 |
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the minimum inhibitory concentration (MIC) of the test compound against bacterial and fungal strains using the broth microdilution method.
Antimicrobial Testing Logical Relationship
Caption: Logical flow for determining the antimicrobial activity (MIC).
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strain (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
This compound (dissolved in DMSO)
-
96-well microplates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain.
-
Add the microbial inoculum to each well.
-
Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Hypothetical Antimicrobial Activity Data
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| This compound | 16 | 32 | 64 |
| Ciprofloxacin (Antibacterial Control) | 1 | 0.5 | N/A |
| Fluconazole (Antifungal Control) | N/A | N/A | 8 |
In Vitro Neuroprotective Activity: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on Ellman's method to assess the potential of the test compound to inhibit acetylcholinesterase, a key target in Alzheimer's disease therapy.
AChE Inhibition Assay Signaling Pathway
Caption: Mechanism of the Ellman's method for AChE inhibition.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and different concentrations of the test compound.
-
Add the AChE enzyme solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding the ATCI substrate.
-
Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes.
-
Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value.
Hypothetical Neuroprotective Activity Data
| Compound | Target | Assay | IC₅₀ (µM) |
| This compound | AChE | Ellman's Method | 8.9 |
| Galantamine (Positive Control) | AChE | Ellman's Method | 0.5 |
Conclusion
This compound is a versatile scaffold with the potential for development into therapeutic agents for various diseases. The protocols provided herein offer a comprehensive guide for the synthesis of its derivatives and the evaluation of its anticancer, antimicrobial, and neuroprotective activities. The presented data tables, while hypothetical, serve as a template for organizing and reporting experimental findings. Further investigation into the mechanisms of action and in vivo efficacy of this compound and its analogs is warranted.
References
- 1. scbt.com [scbt.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities [mdpi.com]
- 8. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of Carbazole and Theophylline-Based Amyloid Inhibitor for the Promotion of Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
Application Notes and Protocols for Carbazole Derivatives in Cancer Cell Lines
To the valued researcher,
Extensive literature searches for the specific compound C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine did not yield specific data on its activity in cancer cell lines, including IC50 values, mechanism of action, or detailed experimental protocols. This suggests that the anticancer properties of this particular molecule may not have been extensively studied or publicly documented.
However, the broader class of carbazole derivatives has shown significant promise in anticancer research. Numerous analogues have been synthesized and evaluated, demonstrating potent cytotoxic effects through various mechanisms.
Therefore, to fulfill your request for detailed application notes and protocols, we will focus on a closely related and well-characterized carbazole derivative: Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) . This compound has documented anticancer activity, including quantitative data and mechanistic insights, making it a suitable representative for illustrating the potential of this chemical scaffold in oncology research.
The following sections will provide detailed information on the anticancer properties and experimental evaluation of DMCM and other relevant carbazole derivatives.
Application Notes: Anticancer Potential of Carbazole Derivatives
Carbazole-containing compounds represent a significant class of heterocyclic molecules with diverse pharmacological activities, including potent anticancer properties.[1][2][3] Their planar structure allows them to interact with biological macromolecules, notably DNA, and to interfere with the function of key enzymes involved in cancer cell proliferation and survival.[2]
Mechanism of Action:
The anticancer effects of carbazole derivatives are often multifactorial and can include:
-
DNA Intercalation and Groove Binding: The planar aromatic system of the carbazole nucleus can intercalate between DNA base pairs or bind to the minor groove, leading to conformational changes that disrupt DNA replication and transcription.[2] For instance, Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) has been shown to interact with the minor groove of DNA and induce sequence-specific cleavage.[2][4]
-
Enzyme Inhibition:
-
Topoisomerase Inhibition: Several carbazole derivatives have been identified as potent inhibitors of topoisomerases I and II, enzymes crucial for resolving DNA topological problems during replication, transcription, and recombination.[5] Their inhibition leads to the accumulation of DNA strand breaks and subsequent apoptosis.
-
Kinase Inhibition: Various kinases that play a pivotal role in cancer cell signaling pathways are targeted by carbazole compounds.
-
-
Induction of Apoptosis: Carbazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through both intrinsic and extrinsic pathways. This is often characterized by caspase activation and DNA fragmentation.[6] For example, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to induce apoptosis in melanoma cells by reactivating the p53 pathway.[6]
-
Cell Cycle Arrest: These compounds can cause cell cycle arrest at different phases (e.g., G2/M phase), preventing cancer cells from completing cell division and proliferating.[2][4] DMCM, for instance, leads to the accumulation of cells in the G2/M stage of the cell cycle in human glioma U87 MG cells.[2][4]
-
Modulation of Signaling Pathways: Dysregulation of signaling pathways such as PI3K/Akt/mTOR is a hallmark of many cancers. Certain carbazole derivatives have been found to modulate these pathways, thereby inhibiting tumor cell growth and survival.
Preclinical Studies:
A variety of carbazole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including but not limited to:
-
Breast Cancer: (e.g., MCF-7, MDA-MB-231)[5]
-
Melanoma: (e.g., UACC62)[6]
-
Lung Cancer
-
Colon Cancer
-
Leukemia
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of selected carbazole derivatives from published studies.
Table 1: Cytotoxicity of Carbazole Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) | Human Glioma (U87 MG) | MTT Assay | 13.34 | [2][4] |
| Carmustine (Standard Drug) | Human Glioma (U87 MG) | MTT Assay | 18.24 | [2][4][7] |
| Temozolomide (Standard Drug) | Human Glioma (U87 MG) | MTT Assay | 100 | [2][4][7] |
| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative 15 | Human Glioma (U87 MG) | MTT Assay | 18.50 | [7][8] |
| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Melanoma (UACC62) | CCK8 Assay | ~1-5 | [6] |
| 5,8-Dimethyl-9H-carbazole derivative 3 | Breast (MDA-MB-231) | MTT Assay | 1.44 | [5] |
| 5,8-Dimethyl-9H-carbazole derivative 4 | Breast (MDA-MB-231) | MTT Assay | 0.73 | [5] |
Table 2: Effects of Carbazole Derivatives on Apoptosis and Cell Cycle
| Compound/Derivative | Cancer Cell Line | Effect | Method | Observations | Reference |
| Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) | Human Glioma (U87 MG) | Cell Cycle Arrest | Flow Cytometry | Accumulation of cells in the G2/M phase | [2][4] |
| Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine (DMCM) | Human Glioma (U87 MG) | Apoptosis | TUNEL Assay | Increased DNA fragmentation | [2][4] |
| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Melanoma (UACC62) | Apoptosis | Annexin V-FITC/PI Staining | Dose-dependent increase in apoptotic cells | [6] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the anticancer activity of carbazole derivatives.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells by measuring cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., U87 MG)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compound (e.g., DMCM) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Cancer cell line
-
Complete growth medium
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of a compound on the cell cycle distribution of a cancer cell population.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the DNA content in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line
-
Complete growth medium
-
Test compound
-
PBS
-
70% ethanol (ice-cold)
-
RNase A solution
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by adding them dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram, and the percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.
Visualizations
Below are diagrams illustrating key concepts related to the anticancer activity of carbazole derivatives.
Caption: Experimental workflow for in vitro evaluation of carbazole derivatives.
Caption: Putative signaling pathway for carbazole-induced apoptosis.
References
- 1. Synthesis and In vitro anticancer activity of some novel substituted carbazole carbamate derivatives against human glio… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amine-mediated anticancer effect triggered by sequence-specific cleavage of DNA leading to programmed cell death in the human U87 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro anticancer activity of novel 1,4-dimethyl-9-H-carbazol-3-yl) methanamine derivatives against human glioma U87 MG cell line [wjarr.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine as a Serotonin Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the characterization of novel compounds, using C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine as a representative example of a tetrahydrocarbazole-based ligand targeting serotonin (5-HT) receptors. Due to the limited publicly available pharmacological data for this specific compound, this document serves as a roadmap for researchers to conduct their own evaluations. The tetrahydrocarbazole scaffold is a known pharmacophore for serotonin receptor ligands, with various derivatives exhibiting activity at different 5-HT receptor subtypes.
Introduction to Tetrahydrocarbazoles as Serotonin Receptor Ligands
The 6,7,8,9-tetrahydro-5H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active compounds. Its rigid, tricyclic framework provides a versatile platform for the development of ligands targeting various receptors, including the serotonin receptor family. Serotonin receptors are a diverse group of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide array of physiological and neuropsychological processes. As such, they are prominent targets for therapeutic agents aimed at treating depression, anxiety, psychosis, and migraines.
Derivatives of the tetrahydrocarbazole core have been reported to interact with several serotonin receptor subtypes, including 5-HT1D and 5-HT6 receptors. For instance, the related compound (+/-) 3-Amino-6-carboxamido-1,2,3,4-tetrahydrocarbazole has been identified as a selective agonist for the serotonin 5-HT1D receptor. Furthermore, other analogs have demonstrated antagonist properties at the 5-HT6 receptor. These findings underscore the potential of this compound and related compounds as valuable tools for neuroscience research and drug discovery.
Data Presentation
Quantitative data from binding and functional assays should be meticulously organized to facilitate comparison and interpretation. The following tables provide a template for summarizing key pharmacological parameters.
Table 1: Radioligand Binding Affinity of this compound at Human Serotonin Receptors
| Receptor Subtype | Radioligand | Kd of Radioligand (nM) | Test Compound Ki (nM) | n |
| 5-HT1A | [3H]-8-OH-DPAT | Value | Value | Value |
| 5-HT1B | [3H]-GR125743 | Value | Value | Value |
| 5-HT1D | [3H]-GR125743 | Value | Value | Value |
| 5-HT2A | [3H]-Ketanserin | Value | Value | Value |
| 5-HT2C | [3H]-Mesulergine | Value | Value | Value |
| 5-HT6 | [3H]-LSD | Value | Value | Value |
| 5-HT7 | [3H]-5-CT | Value | Value | Value |
| ...other subtypes | ... | ... | ... | ... |
Ki values are to be determined from competitive binding assays. "n" represents the number of independent experiments.
Table 2: Functional Activity of this compound at Human Serotonin Receptors
| Receptor Subtype | Assay Type | Agonist EC50 (nM) | Antagonist IC50 (nM) | % Max Response (vs. 5-HT) | n |
| 5-HT1A | cAMP | Value | Value | Value | Value |
| 5-HT2A | IP1/Ca2+ | Value | Value | Value | Value |
| 5-HT6 | cAMP | Value | Value | Value | Value |
| 5-HT7 | cAMP | Value | Value | Value | Value |
| ...other subtypes | ... | ... | ... | ... | ... |
EC50 and IC50 values are to be determined from concentration-response curves. "% Max Response" indicates the efficacy of the compound relative to the endogenous ligand, serotonin (5-HT). "n" represents the number of independent experiments.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the mechanism of action and the methods used for characterization.
Figure 1: G-protein signaling pathway for Gαi/s-coupled serotonin receptors.
Figure 2: Experimental workflow for characterizing a novel serotonin receptor ligand.
Experimental Protocols
The following are generalized protocols for key experiments. Researchers should optimize these protocols for their specific laboratory conditions and equipment.
A general approach to synthesizing 3-aminomethyl-tetrahydrocarbazole derivatives involves a multi-step process, which can be adapted for the specific synthesis of this compound. A representative synthesis is outlined below, inspired by known chemical transformations.
Protocol: Synthesis of a 3-Aminomethyl-Tetrahydrocarbazole Derivative
-
Fischer Indole Synthesis: React an appropriately substituted phenylhydrazine with cyclohexanone to form the corresponding tetrahydrocarbazole core.
-
Vilsmeier-Haack Formylation: Introduce a formyl group at the 3-position of the tetrahydrocarbazole ring using a Vilsmeier reagent (e.g., POCl3/DMF).
-
Reductive Amination: React the resulting 3-formyl-tetrahydrocarbazole with methylamine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB), to yield the final product, this compound.
-
Purification: The final compound should be purified using column chromatography or recrystallization, and its identity and purity confirmed by analytical techniques such as NMR, mass spectrometry, and HPLC.
This protocol describes a competitive binding assay to determine the affinity (Ki) of the test compound for a specific serotonin receptor subtype.
Objective: To determine the binding affinity of this compound for a target serotonin receptor.
Materials:
-
Cell membranes expressing the human serotonin receptor of interest.
-
A suitable radioligand with known affinity for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A).
-
Test compound: this compound.
-
Non-specific binding control (a high concentration of a known ligand for the target receptor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the binding buffer, cell membranes, and the appropriate concentration of the radioligand.
-
Add the serially diluted test compound to the respective wells. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol is designed to measure the effect of the test compound on adenylyl cyclase activity, which is modulated by Gs- and Gi-coupled serotonin receptors.
Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of this compound at a Gs- or Gi-coupled serotonin receptor.
Materials:
-
HEK293 cells (or other suitable cell line) stably expressing the human serotonin receptor of interest.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Test compound: this compound.
-
Reference agonist (e.g., serotonin).
-
Forskolin (for Gi-coupled receptor assays).
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure for Agonist Mode:
-
Seed the cells in 384-well plates and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with the assay buffer.
-
Prepare serial dilutions of the test compound and the reference agonist.
-
Add the diluted compounds to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP assay kit.
-
Plot the cAMP concentration against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximum response.
Procedure for Antagonist Mode (for Gi-coupled receptors):
-
Follow steps 1 and 2 from the agonist mode protocol.
-
Prepare serial dilutions of the test compound.
-
Add the diluted test compound to the cells and pre-incubate for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin (to stimulate cAMP production) and a fixed concentration of the reference agonist (at its EC80) to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels.
-
Plot the inhibition of the agonist-induced response against the log concentration of the test compound to determine the IC50.
Applications of Tetrahydrocarbazoles in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Tetrahydrocarbazoles (THCs), a class of heterocyclic compounds, have emerged as a significant scaffold in neuroscience research due to their diverse pharmacological activities.[1][2][3][4] Their unique structure allows for modification to target various pathways implicated in neurological disorders, making them promising candidates for the development of novel therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.[5][6] This document provides detailed application notes on the use of tetrahydrocarbazole derivatives in neuroscience research, including quantitative data on their activity and comprehensive experimental protocols.
Application in Alzheimer's Disease Research
Tetrahydrocarbazole derivatives have shown significant promise as multi-target agents for Alzheimer's disease by addressing several pathological hallmarks of the disease.[5]
Inhibition of Cholinesterases
A primary therapeutic strategy in Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase acetylcholine levels in the brain. Several tetrahydrocarbazole derivatives have been identified as potent cholinesterase inhibitors.[7]
Quantitative Data: Cholinesterase Inhibition by Tetrahydrocarbazole Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity | Reference |
| Compound 3 (6-Amino-2,3,4,9-tetrahydro-1H-carbazole) | AChE | - | Selective for AChE | |
| Compound 4 (9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole) | AChE | - | Selective for AChE | |
| Compound 17 (N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine) | AChE | - | Selective for AChE | |
| Compound 15g (1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride) | BChE | 0.11 | Selective for BChE | [7] |
| Compound 4a | BuChE | 0.088 ± 0.0009 | Potent BuChE inhibitor | [1] |
Note: Specific IC50 values for some compounds were not available in the provided search results, but their selectivity was highlighted.
Modulation of Calcium Homeostasis and Amyloid-β Production
Studies have shown that certain tetrahydrocarbazole compounds can normalize disrupted endoplasmic reticulum (ER) calcium homeostasis, a key early event in Alzheimer's pathology.[5] They have also been found to reduce the production of amyloid-beta (Aβ) peptides by inhibiting β-secretase (BACE1) activity.[5][7]
Signaling Pathway: Multifactorial Action of Tetrahydrocarbazoles in Alzheimer's Disease
Caption: Multifactorial mechanism of tetrahydrocarbazoles in Alzheimer's disease.
Application in Parkinson's Disease Research
In the context of Parkinson's disease, tetrahydrocarbazole derivatives are being explored as dopamine receptor agonists and neuroprotective agents.[6]
Dopamine Receptor Agonism
Several carbazole-based compounds have been developed as potent D2/D3 receptor agonists, aiming to provide symptomatic relief in Parkinson's disease.[6]
Quantitative Data: Dopamine Receptor Agonist Activity of Carbazole Derivatives
| Compound ID | Target | EC50 (nM) | Reference |
| (-)-11b | D2/D3 | D2 = 48.7, D3 = 0.96 | [6] |
| (-)-15a | D2/D3 | D2 = 0.87, D3 = 0.23 | [6] |
| (-)-15c | D2/D3 | D2 = 2.29, D3 = 0.22 | [6] |
Neuroprotection and Antioxidant Activity
Lead compounds have demonstrated the ability to reduce oxidative stress induced by neurotoxins like 6-hydroxydopamine (6-OHDA) and protect against cell death in cellular models of Parkinson's disease.[6]
Application in Schizophrenia Research
Tetrahydrocarbazole-based molecules are being investigated as multi-target agents for schizophrenia, combining dopamine D2 receptor partial agonism with serotonin reuptake inhibition (SRI).[8][9] This dual action has the potential to treat a broader range of symptoms, including positive, negative, and cognitive symptoms, with a reduced risk of extrapyramidal side effects.[9]
Logical Relationship: Dual-Targeting Strategy for Schizophrenia
Caption: Dual-target approach of tetrahydrocarbazoles for schizophrenia treatment.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[10]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test tetrahydrocarbazole compounds
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations.
-
Add 10 µL of AChE solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCh solution to each well.
-
Measure the absorbance at 412 nm every minute for 5-10 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Experimental Workflow: AChE Inhibition Assay
Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of tetrahydrocarbazole derivatives on neuronal or other cell lines.[11][12]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified after solubilization.[11]
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Test tetrahydrocarbazole compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the tetrahydrocarbazole compounds for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for cytotoxicity.
Morris Water Maze Test for Spatial Memory in Rodents
This behavioral test is widely used to assess the effects of tetrahydrocarbazole derivatives on learning and memory in animal models of neurological disorders.[7][13][14]
Principle: The test relies on the animal's ability to learn and remember the location of a hidden escape platform in a circular pool of opaque water, using distal visual cues.[13][14]
Apparatus:
-
A large circular tank (120-180 cm in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged 1-2 cm below the water surface.
-
A video tracking system to record the animal's swim path and latency to find the platform.
Protocol (Acquisition Phase):
-
For 4-5 consecutive days, each animal is given 4 trials per day.
-
For each trial, the animal is placed in the water at one of four randomly chosen starting positions, facing the wall of the tank.
-
The animal is allowed to swim for 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
The time taken to find the platform (escape latency) and the swim path are recorded.
Protocol (Probe Trial):
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
The animal is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
These application notes and protocols provide a framework for researchers to explore the potential of tetrahydrocarbazole derivatives in neuroscience. The versatility of this chemical scaffold, combined with its demonstrated efficacy in various models of neurological disorders, makes it a compelling area for continued investigation and drug development.
References
- 1. wjarr.com [wjarr.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities [wjarr.com]
- 4. Tetrahydrocarbazole - Wikipedia [en.wikipedia.org]
- 5. Identification of tetrahydrocarbazoles as novel multifactorial drug candidates for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydrocarbazole-based serotonin reuptake inhibitor/dopamine D2 partial agonists for the potential treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmpc.org [mmpc.org]
Application Notes and Protocols for C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine as a pivotal intermediate in the synthesis of novel bioactive molecules. The protocols outlined below are based on established methodologies in carbazole chemistry and are intended to serve as a guide for the development of new therapeutic agents.
Introduction
The carbazole scaffold is a prominent heterocyclic motif found in a variety of natural products and synthetic molecules with significant biological activities.[1][2][3] Derivatives of carbazole and its partially saturated analogs, such as tetrahydrocarbazoles, have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][4] this compound is a valuable intermediate that provides a reactive primary amine handle on the tetrahydrocarbazole core, enabling a diverse range of chemical modifications for the exploration of new chemical space in drug discovery. This document details its application in the synthesis of a potential kinase inhibitor and outlines the relevant experimental procedures.
Synthetic Applications
This compound is an ideal starting point for the synthesis of a variety of complex molecules through derivatization of the primary amine. A key application is in the synthesis of substituted amides and ureas, which are common functionalities in bioactive compounds. The following sections describe a representative synthetic route to a novel kinase inhibitor candidate.
2.1. Synthesis of a Novel Kinase Inhibitor Candidate
The following protocol describes a two-step synthesis of a potential kinase inhibitor, N-((6,7,8,9-tetrahydro-5H-carbazol-3-yl)methyl)-4-(pyridin-4-yl)benzamide, starting from this compound.
Experimental Protocol:
Step 1: Synthesis of this compound
A plausible synthetic route to the title intermediate, while not explicitly detailed in the provided search results, can be conceptualized based on standard organic chemistry transformations. A common approach would involve the formylation or cyanation of a suitable 6,7,8,9-tetrahydro-5H-carbazole precursor followed by reduction.
Step 2: Amide Coupling to Synthesize N-((6,7,8,9-tetrahydro-5H-carbazol-3-yl)methyl)-4-(pyridin-4-yl)benzamide
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 4-(pyridin-4-yl)benzoic acid (1.1 eq), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-((6,7,8,9-tetrahydro-5H-carbazol-3-yl)methyl)-4-(pyridin-4-yl)benzamide.
2.2. Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the target compound.
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 2 | N-((6,7,8,9-tetrahydro-5H-carbazol-3-yl)methyl)-4-(pyridin-4-yl)benzamide | This compound | 4-(pyridin-4-yl)benzoic acid, HATU, DIPEA | 75-85 | >95 |
Biological Activity and Signaling Pathways
Carbazole derivatives are known to exhibit a range of biological activities, often through the modulation of key signaling pathways involved in cell proliferation and survival.[4] Many carbazole-containing compounds have been identified as potent inhibitors of various kinases, which are critical regulators of cellular processes.
3.1. Potential Mechanism of Action
The synthesized N-((6,7,8,9-tetrahydro-5H-carbazol-3-yl)methyl)-4-(pyridin-4-yl)benzamide, by analogy to other carbazole-based kinase inhibitors, may exert its anticancer effects by targeting signaling pathways such as the JAK/STAT pathway.[4] Inhibition of this pathway can lead to the suppression of tumor cell proliferation and the induction of apoptosis.
3.2. In Vitro Biological Activity Data
The following table presents hypothetical IC50 values for the synthesized compound against various cancer cell lines, representative of potential biological activity.
| Compound | Cell Line | Target Pathway | IC50 (µM) |
| N-((6,7,8,9-tetrahydro-5H-carbazol-3-yl)methyl)-4-(pyridin-4-yl)benzamide | MDA-MB-231 | JAK/STAT | 1.5 |
| N-((6,7,8,9-tetrahydro-5H-carbazol-3-yl)methyl)-4-(pyridin-4-yl)benzamide | MCF-7 | JAK/STAT | 5.2 |
| N-((6,7,8,9-tetrahydro-5H-carbazol-3-yl)methyl)-4-(pyridin-4-yl)benzamide | K562 | JAK/STAT | 2.8 |
Visualizations
4.1. Synthetic Workflow
Caption: Synthetic workflow for the preparation of a novel kinase inhibitor.
4.2. Proposed Signaling Pathway Inhibition
Caption: Proposed inhibition of the JAK/STAT signaling pathway.
Conclusion
This compound serves as a versatile intermediate for the synthesis of novel carbazole derivatives with potential therapeutic applications. The protocols and data presented herein provide a framework for the development of new bioactive compounds targeting critical cellular signaling pathways. Further investigation into the synthesis and biological evaluation of derivatives from this intermediate is warranted to explore the full potential of this chemical scaffold in drug discovery.
References
Application Notes and Protocols for In Vivo Studies of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific in vivo studies, dosage, or established mechanisms of action for C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine. The following application notes and protocols are provided as a general framework for the preclinical evaluation of this novel investigational compound in mice. Researchers must adapt these guidelines based on the compound's specific physicochemical properties, and data from in vitro potency and toxicity studies. All work should be conducted under approved animal care and use protocols.
Introduction to this compound
This compound is a carbazole derivative. The carbazole scaffold is a key feature in numerous compounds with a wide range of biological activities, including antitumor, antimicrobial, antioxidant, anti-inflammatory, and neuroprotective properties.[1] Derivatives of carbazole have been noted for their potential to interact with various biological targets, such as DNA topoisomerases and signaling pathways like JAK/STAT, making them promising candidates for drug development.[1] The tetrahydrocarbazole moiety, in particular, is a structural feature of many pharmacologically active natural products and synthetic compounds.
Given the broad biological potential of carbazole derivatives, in vivo studies in murine models are a critical step to elucidate the pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profile of this compound.
Potential Applications and Hypothesized Mechanism of Action
Based on the known activities of related carbazole compounds, this compound could be investigated for, but not limited to, the following applications:
-
Oncology: Many carbazole derivatives exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation.[1][2][3]
-
Neuroprotection: Certain carbazole derivatives have shown potential in models of neurodegenerative diseases.[1][4]
-
Antimicrobial/Antifungal: The carbazole nucleus is present in compounds with demonstrated antibacterial and antifungal activities.[2][5][6]
A hypothesized mechanism of action, based on related compounds, could involve the modulation of key signaling pathways implicated in cell survival and proliferation, such as the STAT3 pathway.
Hypothesized STAT3 Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the STAT3 signaling pathway by the compound.
Data Presentation: Summarizing Quantitative Data
Clear and concise data presentation is crucial for the evaluation of a novel compound. The following tables provide a template for summarizing key quantitative data from in vivo mouse studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (t1/2) (h) | AUC (µg·h/mL) | Bioavailability (%) |
| Intravenous (IV) | ||||||
| Intraperitoneal (IP) | ||||||
| Oral (PO) |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.
Table 2: Efficacy of this compound in a [Specify Mouse Model]
| Treatment Group | Dose (mg/kg) | Dosing Frequency | Administration Route | Primary Endpoint (e.g., Tumor Volume in mm³) | Secondary Endpoint (e.g., % Survival) | Statistical Significance (p-value) |
| Vehicle Control | - | |||||
| Compound | ||||||
| Positive Control |
Table 3: Acute Toxicity Profile of this compound in Mice
| Dose (mg/kg) | Administration Route | Observation Period (days) | Clinical Signs of Toxicity | Body Weight Change (%) | Mortality |
Experimental Protocols
The following are generalized protocols for the in vivo evaluation of this compound in mice. These should be adapted based on the specific research question and the compound's characteristics.
Compound Formulation and Administration
The solubility of the compound is a critical factor.[7]
-
Vehicle Selection: For poorly water-soluble compounds, common vehicles include sterile saline with a co-solvent like DMSO (final concentration should be low, ideally <10%), or suspensions in agents like methylcellulose.[7][8]
-
Preparation: Prepare fresh formulations on the day of dosing. Ensure the formulation is sterile and homogenous. For suspensions, ensure uniform particle size.
Table 4: Common Administration Routes and Recommended Volumes for Adult Mice
| Route of Administration | Abbreviation | Recommended Maximum Volume | Needle Gauge | Absorption Rate |
| Intravenous (Tail Vein) | IV | 0.2 mL | 27-30 G | Very Rapid |
| Intraperitoneal | IP | 2.0 mL | 25-27 G | Rapid |
| Subcutaneous | SC | 1.0 - 2.0 mL | 25-27 G | Slow |
| Oral Gavage | PO | 0.2 - 0.5 mL | 20-22 G | Variable |
Dose-Range Finding and Maximum Tolerated Dose (MTD) Study
The initial step is to determine the MTD.[8]
-
Animal Model: Use a small cohort of healthy mice (e.g., C57BL/6 or BALB/c), with 3-5 animals per dose group.
-
Dose Escalation: Start with a low dose (e.g., 1-5 mg/kg) and escalate in subsequent cohorts.
-
Administration: Administer the compound via the intended therapeutic route.
-
Monitoring: Observe the animals continuously for the first 4 hours post-dosing, and then daily for 7-14 days.[8] Record clinical signs of toxicity, body weight changes (at least three times a week), and any mortality.[8] A body weight loss of >15-20% is often considered a sign of dose-limiting toxicity.[8]
-
Endpoint: The MTD is the highest dose that does not cause significant toxicity or mortality.[8]
Workflow for In Vivo Studies
Caption: General workflow for in vivo evaluation of a novel compound.
Pharmacokinetic (PK) Study
-
Animal Model: Use healthy mice, with sufficient numbers per time point to allow for statistical analysis.
-
Dosing: Administer a single dose of the compound at one or two selected dose levels (below the MTD) via both intravenous (for bioavailability) and the intended therapeutic route.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) post-administration.
-
Analysis: Process blood to plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Calculation: Calculate key PK parameters as listed in Table 1.
Efficacy Study
-
Animal Model: Select a relevant disease model (e.g., tumor xenograft model for oncology studies, neuroinflammation model for neuroprotection studies).
-
Group Allocation: Randomly assign animals to treatment groups: vehicle control, compound-treated groups (at least two dose levels), and a positive control group, if available.
-
Dosing: Administer the compound according to a predetermined schedule (e.g., once daily) and route.
-
Monitoring: Monitor disease progression using relevant endpoints (e.g., tumor volume, behavioral tests, body weight).
-
Endpoint and Tissue Collection: At the end of the study, euthanize the animals and collect blood and relevant tissues for pharmacodynamic and histopathological analysis.
Protocol for Intraperitoneal (IP) Injection[9]
-
Restraint: Gently restrain the mouse, ensuring the head is tilted downwards.
-
Injection Site: Identify the lower right or left quadrant of the abdomen.
-
Injection: Insert a 25-27 G needle at a 10-20 degree angle to avoid puncturing internal organs.
-
Administration: Slowly inject the compound.
-
Post-injection Monitoring: Observe the mouse for any signs of distress.
Protocol for Oral Gavage (PO)[9]
-
Restraint: Hold the mouse securely in an upright position.
-
Gavage Needle Insertion: Gently insert a ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. Do not force the needle.
-
Administration: Once the needle is in the stomach, slowly administer the compound.
-
Withdrawal: Carefully withdraw the needle.
-
Post-gavage Monitoring: Monitor for any signs of respiratory distress.
Protocol for Intravenous (IV) Injection (Tail Vein)[9][10]
-
Restraint and Vasodilation: Place the mouse in a restraining device. Warm the tail with a heat lamp or warm water to dilate the veins.[9][10]
-
Injection Site: Disinfect the tail with 70% ethanol and identify one of the lateral tail veins.
-
Injection: Insert a 27-30 G needle, bevel up, into the vein at a shallow angle.
-
Administration: Slowly inject the compound. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[9]
Concluding Remarks
The provided application notes and protocols offer a foundational guide for the in vivo characterization of this compound in mouse models. Rigorous experimental design, adherence to ethical guidelines for animal research, and careful adaptation of these protocols to the specific properties of the compound are essential for generating reliable and reproducible data to advance its preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbazole Derivatives as Potential Antimicrobial Agents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Note and Protocol for the Dissolution of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine is a carbazole derivative of interest in various research and drug development applications. Proper dissolution of this compound is critical for accurate and reproducible experimental results. This document provides a detailed protocol for the dissolution of this compound in various solvents suitable for experimental use.
Compound Information
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | (6,7,8,9-Tetrahydro-5H-carbazol-3-yl)methanamine | N/A |
| CAS Number | 76061-94-4 | [1] |
| Molecular Formula | C₁₃H₁₆N₂ | [1][2] |
| Molecular Weight | 200.28 g/mol | [1] |
Solubility Data
Based on the general solubility of carbazole derivatives, the following solvents are recommended for attempting dissolution. It is crucial to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific experimental needs.
| Solvent | Type | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | High | A common solvent for dissolving a wide range of organic compounds for in vitro assays. May require gentle warming. |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | High | Similar to DMSO, DMF is effective in dissolving carbazole derivatives. |
| Dichloromethane (DCM) | Non-polar | Moderate to High | A good initial choice for non-polar compounds. |
| Chloroform | Non-polar | Moderate to High | Similar to DCM, can be an effective solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Often used in organic synthesis and can be a suitable solvent. |
| Acetonitrile | Polar Aprotic | Moderate | A solvent with intermediate polarity that can be effective. |
| Ethanol | Protic Polar | Low | Generally, carbazoles show low solubility in alcohols.[3] |
| Water | Protic Polar | Insoluble | Expected to be insoluble in aqueous solutions without additives. |
Experimental Protocol for Dissolution
This protocol provides a general procedure for dissolving this compound. It is recommended to start with a small amount of the compound to determine the best solvent and concentration.
Materials:
-
This compound powder
-
Selected solvent (e.g., DMSO, DMF, DCM)
-
Vortex mixer
-
Water bath or heating block (optional)
-
Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a suitable vial.
-
Add Solvent: Add a small volume of the chosen solvent to the vial.
-
Vortex: Tightly cap the vial and vortex the mixture for 30-60 seconds.
-
Observe Solubility: Check for complete dissolution. If the compound has not fully dissolved, proceed to the next step.
-
Incremental Solvent Addition: Continue adding the solvent in small increments, vortexing after each addition, until the compound is completely dissolved. Record the final volume of solvent used to calculate the concentration.
-
Gentle Heating (Optional): If the compound is still not fully dissolved, gentle warming in a water bath (not exceeding 40-50°C) may aid dissolution. Caution: Use this step with care, especially with volatile solvents.
-
Sonication (Optional): Sonication can also be used to aid in the dissolution of sparingly soluble compounds.
-
Stock Solution Storage: Once dissolved, store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (typically -20°C or -80°C) to maintain stability.
Experimental Workflow
Caption: Dissolution Experimental Workflow
Safety Precautions
-
Always handle this compound and all solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the solvents used for specific handling and safety information.
References
Application Notes and Protocols for C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine is a known chemical entity, however, specific research on its biological activity is limited in publicly available literature. The following application notes and protocols are based on the well-documented activities of structurally related tetrahydrocarbazole derivatives and are provided as a guide for potential research directions.
Introduction
The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of this scaffold have been investigated for their potential as anticancer, hypoglycemic, antibacterial, and neuroprotective agents.[1][2][3][4] this compound, possessing the core tetrahydrocarbazole structure with a reactive methylamine functional group, represents a valuable starting point for the development of novel therapeutic agents. This document outlines potential applications and detailed experimental protocols for the investigation of this compound and its derivatives in oncology and metabolic diseases, based on activities reported for analogous structures.
Potential Applications in Drug Discovery
Anticancer Activity via Telomerase Inhibition
Several carbazole and tetrahydrocarbazole derivatives have demonstrated anticancer properties by targeting telomerase, an enzyme crucial for the immortal phenotype of cancer cells.[5][6] The inhibition of telomerase leads to telomere shortening, inducing senescence or apoptosis in cancer cells. The structural features of this compound suggest it could be investigated as a potential telomerase inhibitor.
Hypoglycemic Effects through AMPK Pathway Activation
Recent studies have shown that certain aza-tetrahydrocarbazole derivatives exhibit potent hypoglycemic activity by activating the AMP-activated protein kinase (AMPK) pathway.[2] AMPK is a central regulator of cellular energy homeostasis, and its activation can increase glucose uptake and metabolism. Given the structural similarity, this compound could be explored for its potential in the treatment of type 2 diabetes.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data for this compound (referred to as Compound-THC-3M) to illustrate the expected outcomes from the described experimental protocols.
Table 1: In Vitro Anticancer Activity of Compound-THC-3M
| Cell Line | Compound-THC-3M IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | 8.5 | 0.9 |
| A549 (Lung Cancer) | 12.3 | 1.2 |
| HeLa (Cervical Cancer) | 9.8 | 0.8 |
| HEK293 (Normal Kidney) | > 100 | 5.4 |
Table 2: Telomerase Inhibition and AMPK Activation by Compound-THC-3M
| Assay | Metric | Compound-THC-3M | Control (ZG02)[2] |
| Telomerase Repeat Amplification Protocol (TRAP) | IC₅₀ (µM) | 5.2 | N/A |
| AMPK Activation (HepG2 cells) | EC₅₀ (µM) | 15.7 | ~25 |
| Glucose Consumption (HepG2 cells) | % Increase at 20 µM | 40% | 35% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on the classical Fischer indole synthesis, a common method for preparing the tetrahydrocarbazole scaffold.[3][5][6]
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293)
-
DMEM or RPMI-1640 medium with 10% FBS
-
96-well plates
-
This compound (Compound-THC-3M)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Compound-THC-3M in culture medium. Replace the old medium with 100 µL of medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 3: AMPK Activation Assay in HepG2 Cells
This protocol uses Western blotting to assess the phosphorylation of AMPK and its downstream target ACC (acetyl-CoA carboxylase) as a marker of AMPK activation. [2] AMPK Signaling Pathway
Caption: Simplified AMPK signaling pathway activated by a potential agonist.
Materials:
-
HepG2 cells
-
Culture medium and 6-well plates
-
Compound-THC-3M
-
Metformin or ZG02 (positive controls) [2]* RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-AMPK (Thr172), anti-AMPK, anti-p-ACC (Ser79), anti-ACC, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western blotting detection reagents
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of Compound-THC-3M for 1-2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein levels. β-actin is used as a loading control.
Structure-Activity Relationship (SAR) - A Proposed View
Further drug development would involve synthesizing analogs of this compound to explore the structure-activity relationship (SAR).
Logical Diagram for SAR Exploration
Caption: Key modification points for SAR studies of the lead compound.
By systematically modifying these positions, researchers can identify key structural features that enhance potency and selectivity for the desired biological target, paving the way for the development of optimized drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjarr.com [wjarr.com]
- 4. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Detection of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine is a tetrahydrocarbazole derivative. The carbazole scaffold is present in numerous biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. Tetrahydrocarbazole derivatives, in particular, are being explored for a range of pharmacological activities.[1] Accurate and sensitive analytical methods are crucial for the characterization, quantification, and pharmacokinetic studies of such compounds in drug discovery and development.
These application notes provide detailed protocols for the detection and quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The UPLC-MS/MS method is highlighted for its superior sensitivity and selectivity, making it ideal for bioanalytical applications.
Analytical Methods
Two primary analytical methods are presented:
-
HPLC with UV Detection: A robust method suitable for purity assessment and quantification of bulk material or in simple matrices.
-
UPLC-MS/MS: A highly sensitive and selective method for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates. Due to the primary amine moiety, a derivatization step can be employed to enhance chromatographic retention and detection sensitivity.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the determination of this compound in raw materials or simple formulations.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Carbazole derivatives typically exhibit strong UV absorbance around 235 nm. It is advisable to use a DAD to determine the wavelength of maximum absorbance for the specific compound.
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL. Prepare a series of dilutions to generate a calibration curve.
-
Sample Solution: Prepare the sample by dissolving it in the initial mobile phase to achieve a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve generated from the standard solutions.
Expected Performance Data (Based on Structurally Similar Compounds)
The following table summarizes the expected performance characteristics of the HPLC-UV method. These values should be experimentally verified during method validation.
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is designed for the sensitive and selective quantification of this compound in biological matrices. A pre-column derivatization step with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) is included to improve chromatographic performance and ionization efficiency of the primary amine.[2][3]
Experimental Protocol
1. Sample Preparation (from Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to precipitate proteins.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution and Derivatization:
-
Reconstitute the dried extract in 50 µL of 20 mM borate buffer (pH 8.8).
-
Add 50 µL of a 1 mg/mL solution of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) in acetonitrile.
-
Vortex briefly and incubate at 55 °C for 10 minutes.
-
-
Final Preparation: After incubation, the sample is ready for injection into the UPLC-MS/MS system.
2. UPLC-MS/MS Instrumentation and Conditions:
-
UPLC System: An ultra-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A reversed-phase C18 column suitable for UPLC (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 5.0 5 95 6.0 5 95 6.1 95 5 | 8.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These need to be determined by infusing a standard solution of the derivatized analyte. The precursor ion will be the [M+H]+ of the AQC-derivatized this compound. A characteristic product ion is often m/z 171, corresponding to the AQC tag.[2]
-
Collision Energy and Cone Voltage: Optimize for each MRM transition to achieve maximum sensitivity.
-
Expected Performance Data (Based on Structurally Similar Compounds)
The following table outlines the anticipated performance of the UPLC-MS/MS method. Experimental validation is required to confirm these parameters for the specific analyte.
| Parameter | Expected Value |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow for UPLC-MS/MS Analysis
Caption: UPLC-MS/MS analysis workflow.
Hypothetical Signaling Pathway Interaction
Given that some carbazole derivatives have been shown to interact with the p53 tumor suppressor pathway, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action for this compound in a cancer cell context.[4]
Caption: Hypothetical p53 pathway interaction.
Logical Relationship of Analytical Methods
Caption: Choice of analytical method.
References
- 1. wjarr.com [wjarr.com]
- 2. An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine as a Versatile Fluorescent Probe
Introduction
C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine is a fluorescent molecule belonging to the carbazole family, a class of compounds renowned for their robust photophysical properties and utility as fluorescent probes in biological and chemical research. The tetrahydrocarbazole scaffold provides a semi-rigid, electron-rich aromatic system that serves as an excellent fluorophore. The presence of a methylamine group at the 3-position offers a reactive handle for bioconjugation or for direct interaction with analytes, making it a versatile tool for researchers, scientists, and drug development professionals.
Carbazole derivatives are widely employed in the development of fluorescent sensors for a variety of targets, including metal ions, anions, and biologically significant small molecules.[1] Their applications extend to bioimaging, allowing for the visualization of cellular structures and processes. The fluorescence of carbazole-based probes can be modulated by factors such as solvent polarity, local environment, and binding to target molecules, leading to "turn-on," "turn-off," or ratiometric fluorescent responses.
Disclaimer on Photophysical Data
Quantitative photophysical data for the specific compound this compound is not extensively available in peer-reviewed literature. The data presented in the following tables are representative values for structurally similar carbazole and tetrahydrocarbazole derivatives and should be considered as an estimation to guide experimental design. It is strongly recommended that users experimentally determine the precise photophysical properties for their specific application and experimental conditions.
Data Presentation
Table 1: Representative Photophysical Properties of Carbazole-Based Fluorescent Probes
| Compound/Derivative Class | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Target Analyte/Application |
| Carbazole | ~323 | ~351 | 0.42 | - | General Fluorophore |
| (E)-N'-((9-ethyl-9H-carbazol-3-yl)methylene)acetohydrazide | 350 | 425 | Not Reported | Not Reported | Fe³⁺ Detection |
| Carbazole-azine derivative | - | - | - | - | Cu²⁺ Detection & Cell Imaging[2] |
| Carbazole-coumarin conjugate | - | - | - | - | Two-photon imaging of CO |
| 9-butyl-3,6-bis-(phenylethynyl)-9H-carbazole | 330 | - | - | - | Aggregation-Induced Emission |
| Carbazole-based probe (CZ-CDNB) | - | - | - | - | H₂S Detection[3] |
Table 2: Representative Performance of Carbazole-Based Fluorescent Probes
| Probe Name/Type | Target Analyte | Limit of Detection (LOD) | Key Feature |
| Carbazole-based Schiff base | Cu²⁺ | - | Colorimetric and fluorescent response |
| Fluorescein-carbazole conjugate (FCZ) | Hypochlorite (ClO⁻) | 0.056 µM | "Turn-on" fluorescence |
| Imidazole–carbazole conjugate | - | - | Two-photon excited photodynamic therapy and bioimaging |
| Carbazole-based probe (E1) | G-quadruplex DNA | - | High selectivity and low cytotoxicity |
Experimental Protocols
Protocol 1: General Procedure for Fluorescence Spectroscopy
This protocol outlines a general method for characterizing the fluorescent properties of this compound and its response to a target analyte.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol, or buffer solution appropriate for the application)
-
Target analyte stock solution
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable high-purity solvent like DMSO or ethanol. Store the stock solution protected from light.
-
Preparation of Working Solution: Dilute the stock solution to a working concentration (e.g., 1-10 µM) in the buffer or solvent system to be used for the experiment (e.g., PBS, HEPES, or an aqueous/organic mixture).
-
Determination of Excitation and Emission Spectra:
-
Place the working solution in a quartz cuvette.
-
Record the absorption spectrum using a UV-Vis spectrophotometer to identify the absorption maximum (λ_abs_max).
-
Set the spectrofluorometer to scan the emission spectrum by exciting at λ_abs_max. The wavelength of maximum emission intensity is the emission maximum (λem).
-
Set the emission wavelength to λem and scan the excitation spectrum. The wavelength of maximum excitation intensity is the excitation maximum (λex).
-
-
Titration with Analyte:
-
To the cuvette containing the probe's working solution, add incremental amounts of the target analyte from a concentrated stock solution.
-
After each addition, mix gently and allow the solution to equilibrate for a specific incubation period (to be optimized for the specific interaction).
-
Record the fluorescence emission spectrum after each addition, using the predetermined λex.
-
-
Data Analysis:
-
Plot the fluorescence intensity at λem against the concentration of the analyte.
-
From this plot, determine the detection range, linearity, and limit of detection (LOD).
-
Protocol 2: Cellular Imaging with this compound
This protocol provides a general guideline for staining and imaging live or fixed cells using the fluorescent probe.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS), if applicable
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if applicable
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed and culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) to the desired confluency.
-
Probe Loading (for Live-Cell Imaging):
-
Prepare a loading solution by diluting the probe stock solution in pre-warmed cell culture medium to the final desired concentration (e.g., 1-10 µM).
-
Remove the existing culture medium from the cells and wash once with warm PBS.
-
Add the loading solution to the cells and incubate for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal concentration and incubation time should be determined experimentally.
-
After incubation, remove the loading solution and wash the cells two to three times with warm PBS or culture medium to remove any unbound probe.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.
-
-
Fixation and Permeabilization (for Fixed-Cell Imaging):
-
After probe loading (optional, can also be performed post-fixation), wash the cells with PBS.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If the target is intracellular, permeabilize the cell membrane by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Wash the cells three times with PBS.
-
If staining is performed after fixation, incubate with the probe solution at this stage.
-
-
Imaging:
-
Mount the coverslips onto a microscope slide using an appropriate mounting medium.
-
Visualize the stained cells using a fluorescence microscope equipped with a filter set that matches the excitation and emission spectra of the carbazole probe. It is advisable to use the experimentally determined λex and λem for optimal imaging.
-
Acquire images using a sensitive camera.
-
Mandatory Visualization
Caption: Experimental workflow for using this compound.
Caption: Conceptual 'Turn-on' fluorescence signaling mechanism.
References
- 1. Carbazole-based two-photon fluorescent probe for selective imaging of mitochondrial hydrogen peroxide in living cells and tissues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Carbazole-azine based fluorescence 'off-on' sensor for selective detection of Cu2+ and its live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. home.uni-leipzig.de [home.uni-leipzig.de]
Troubleshooting & Optimization
Technical Support Center: C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address solubility challenges with C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine.
Frequently Asked Questions (FAQs)
Q1: What are the potential reasons for the poor solubility of this compound?
The solubility of this compound can be influenced by several factors related to its chemical structure. The tetrahydrocarbazole core is a relatively large, rigid, and hydrophobic structure, which can lead to low aqueous solubility. The presence of the methylamine group introduces a basic, ionizable center, suggesting that solubility will be highly dependent on pH. At neutral or basic pH, the compound will be in its free base form, which is typically less soluble in aqueous media.
Q2: In which solvents should I initially attempt to dissolve this compound?
A systematic approach is recommended.[1] Start with common organic solvents to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for many organic compounds and is a good first choice.[1] Other options include dimethylformamide (DMF) and ethanol.[1] For aqueous buffers, the solubility is expected to be low, but can be significantly influenced by pH.
Q3: How does pH affect the solubility of this compound?
This compound contains a basic methylamine group. In acidic conditions, this amine group will become protonated, forming a more polar and water-soluble salt.[1][2] Therefore, decreasing the pH of your aqueous buffer should enhance the solubility of the compound.[1][2]
Q4: Can heating or sonication improve the solubility?
Gentle heating and sonication can be effective methods for dissolving compounds that are slow to go into solution.[1] However, it is crucial to use these techniques with caution, as excessive or prolonged heat can lead to the degradation of the compound.[1] It is advisable to warm the solution gently (e.g., to 37°C) and sonicate in short bursts.[1][2] Always visually inspect the solution for any changes in color or the appearance of precipitates, which could indicate degradation.[1]
Q5: What should I do if the compound precipitates when I dilute my stock solution into an aqueous buffer?
Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common problem for hydrophobic compounds.[2] This occurs due to the sharp decrease in solvent polarity.[2] To mitigate this, you can try the following:
-
Decrease the final concentration: Your target concentration may be above the compound's solubility limit in the final aqueous medium.[2]
-
Optimize the dilution method: Add the stock solution dropwise to the vortexing aqueous buffer to promote rapid dispersion and prevent localized supersaturation.[2]
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG 400) in your final aqueous solution can help maintain solubility.[2][3]
Troubleshooting Guide
If you are experiencing solubility issues with this compound, follow this step-by-step guide.
Step 1: Visual Inspection
-
Is the solution clear? A truly dissolved compound will form a clear, transparent solution.
-
Is there any particulate matter? The presence of visible particles indicates that the compound is not fully dissolved.
-
Does the solution appear cloudy or hazy? This may suggest the formation of a colloidal suspension rather than a true solution.
Step 2: Solvent Selection and Stock Solution Preparation
-
Primary Organic Solvents: Attempt to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO, DMF, or ethanol.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Step 3: pH Adjustment
-
Given the basic nature of the methylamine group, solubility in aqueous solutions is expected to increase at a lower pH.
-
Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4) and test the solubility of the compound.
Step 4: Co-solvent Screening
-
If the compound precipitates in your final aqueous medium, consider the use of a co-solvent.
-
Prepare your aqueous buffer containing small percentages of a water-miscible organic solvent (e.g., 1-10% ethanol or PEG 400) and re-test the solubility.[2]
Step 5: Physical Dissolution Aids
-
Gentle Warming: Warm the solution to a temperature compatible with your experimental system (e.g., 37°C).[1]
-
Sonication: Use a sonicator to provide energy to break up solid particles and facilitate dissolution.[1]
Data Presentation
Use the following table to record your experimental findings on the solubility of this compound.
| Solvent/Buffer System | Temperature (°C) | Maximum Observed Solubility (mg/mL or mM) | Observations (e.g., Clear, Precipitate, Hazy) |
| DMSO | 25 | ||
| DMF | 25 | ||
| Ethanol | 25 | ||
| Water | 25 | ||
| PBS (pH 7.4) | 25 | ||
| Acetate Buffer (pH 5.0) | 25 | ||
| Acetate Buffer (pH 4.0) | 25 | ||
| PBS with 5% Ethanol | 25 | ||
| PBS with 10% PEG 400 | 25 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
-
Weigh out a precise amount of this compound.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or brief sonication may be applied if necessary.[1]
-
Visually inspect the solution to ensure it is clear and free of particulate matter.[1]
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C.[1]
Protocol 2: pH-Dependent Solubility Testing
-
Prepare a series of aqueous buffers with a range of pH values (e.g., from pH 4.0 to 7.4).
-
From your concentrated organic stock solution, prepare intermediate dilutions in the same organic solvent (e.g., 1 mM in DMSO).[1]
-
Add a small volume of the intermediate dilution to each of the different pH buffers to achieve the desired final concentration.
-
Vortex each solution immediately after the addition of the compound.
-
Allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.
-
Visually inspect each solution for signs of precipitation.
-
To quantify the soluble fraction, centrifuge the samples to pellet any undissolved compound and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 3: Co-Solvent Screening
-
Prepare a series of your primary aqueous buffer containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% ethanol or PEG 400).[2]
-
To a fixed volume of each co-solvent buffer (e.g., 990 µL), add a small volume of your concentrated stock solution (e.g., 10 µL of a 10 mM stock to achieve a 100 µM final concentration).[2]
-
Vortex each solution immediately and observe for any precipitation.[2]
-
Incubate the solutions under your experimental conditions (e.g., 37°C for 1 hour) and check for precipitation again.
-
Determine the lowest concentration of co-solvent that maintains the compound in solution.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Impact of pH on the solubility of an amine compound.
References
Technical Support Center: Synthesis of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine synthesis. The content is structured with troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Overall Synthesis Workflow
The synthesis of this compound can be efficiently achieved in a three-step process. The following diagram illustrates the overall experimental workflow.
Caption: Overall workflow for the synthesis of this compound.
Step 1: Fischer Indole Synthesis of 6,7,8,9-Tetrahydro-5H-carbazole
This initial step involves the acid-catalyzed cyclization of phenylhydrazine and cyclohexanone to form the tetrahydrocarbazole core.
Experimental Protocol
-
To a refluxing and stirred solution of glacial acetic acid (6 moles), add phenylhydrazine (1 mole) over a period of 1 hour.
-
Continue to heat the mixture under reflux for an additional hour.
-
Pour the hot reaction mixture into a beaker and allow it to cool and solidify, stirring to prevent the formation of large lumps.
-
Cool the mixture to approximately 5°C and filter the solid product with suction.
-
Wash the filter cake with water, followed by 75% ethanol.
-
Air-dry the crude product overnight.
-
Recrystallize the crude solid from methanol to yield pure 1,2,3,4-tetrahydrocarbazole.[1]
Troubleshooting and FAQs
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Tetrahydrocarbazole | Incomplete reaction. | Ensure the reaction is refluxed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Product loss during workup. | Be cautious during the pouring and filtration steps. The product may begin to crystallize in the funnel if the solution cools too quickly.[1] | |
| Impure reagents. | Use pure cyclohexanone and phenylhydrazine for the best results.[1] | |
| Formation of a Tar-like Substance | Reaction temperature is too high or prolonged heating. | Carefully control the reflux temperature and reaction time. |
| Insufficient stirring. | Ensure vigorous stirring to maintain a homogenous reaction mixture and prevent localized overheating.[1] |
Step 2: Vilsmeier-Haack Formylation of 6,7,8,9-Tetrahydro-5H-carbazole
This step introduces a formyl group at the 3-position of the tetrahydrocarbazole ring, which is a crucial precursor for the final amination step. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds.[2][3]
Experimental Protocol
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
-
Cool the DMF to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 6,7,8,9-tetrahydro-5H-carbazole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the tetrahydrocarbazole solution dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, slowly warm the reaction mixture to 100-120°C and maintain this temperature for 2-4 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or chloroform).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Troubleshooting and FAQs
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of 3-Formyl Product | Reaction temperature is too low. | The Vilsmeier-Haack reaction on tetrahydrocarbazoles is temperature-sensitive. Lower temperatures (e.g., 0°C) can favor formylation at the 1-position.[4] Ensure the reaction is heated to at least 100°C for formylation at the 3-position. |
| Incomplete reaction. | Increase the reaction time or temperature. Monitor by TLC. | |
| Moisture in the reaction. | Use anhydrous solvents and reagents, and maintain an inert atmosphere to prevent deactivation of the Vilsmeier reagent.[5] | |
| Formation of Di-formylated Byproduct | Excess Vilsmeier reagent. | Use a stoichiometric amount of the Vilsmeier reagent relative to the tetrahydrocarbazole.[5] |
| Prolonged reaction time. | Monitor the reaction closely by TLC and quench it once the starting material is consumed. | |
| Formation of Chlorinated Byproducts | A known side reaction of the Vilsmeier-Haack reaction with POCl₃.[6] | Run the reaction at the lowest effective temperature that still favors 3-formylation. Consider alternative reagents like oxalyl chloride with DMF.[6] |
Yield Improvement Strategies
| Parameter | Recommendation for Higher Yield |
| Temperature | Maintain a reaction temperature of 100-120°C to favor 3-formylation.[4] |
| Stoichiometry | Use a 1:3 molar ratio of tetrahydrocarbazole to Vilsmeier reagent (DMF and POCl₃).[5] |
| Reaction Time | Typically 2-4 hours at 100-120°C. Monitor by TLC for completion. |
| Microwave Synthesis | Consider microwave-assisted Vilsmeier-Haack reaction, which has been reported to provide higher yields of the 3-formyl derivative in shorter reaction times. |
Step 3: Reductive Amination to this compound
The final step involves the conversion of the aldehyde to the target methylamine via reductive amination. This is a one-pot reaction where the aldehyde reacts with an amine source to form an imine, which is then reduced in situ.
Experimental Protocol
-
Dissolve 6,7,8,9-tetrahydro-5H-carbazole-3-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a solution of ammonia in methanol (e.g., 7N) or an aqueous solution of methylamine (excess, e.g., 5-10 equivalents).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The pH should be slightly acidic (around 6-7) for optimal imine formation. If necessary, a small amount of acetic acid can be added.[7]
-
Cool the reaction mixture in an ice bath.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5-2 equivalents) portion-wise, keeping the temperature below 10°C. Sodium cyanoborohydride is preferred as it selectively reduces the imine in the presence of the aldehyde.[8][9]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the imine intermediate is no longer visible.
-
Quench the reaction by adding water.
-
Remove the organic solvent under reduced pressure.
-
Make the aqueous solution basic (pH > 10) with an aqueous solution of NaOH.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and FAQs
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of Methylamine | Incomplete imine formation. | Ensure the pH is slightly acidic (6-7) to facilitate imine formation.[7] The use of a Lewis acid catalyst like Ti(OiPr)₄ can also promote imine formation.[9] |
| Incomplete reduction of the imine. | Add the reducing agent slowly and ensure a sufficient excess is used. Allow for adequate reaction time. | |
| Reduction of the starting aldehyde. | Use a selective reducing agent like NaBH₃CN or sodium triacetoxyborohydride (STAB), which are less likely to reduce the aldehyde compared to the imine.[7][8] | |
| Formation of a Secondary Amine Byproduct (from reaction with the product) | The primary amine product can react with the starting aldehyde. | Use a large excess of the ammonia or methylamine source to favor the formation of the primary amine. |
| Formation of an Alcohol Byproduct | Reduction of the starting aldehyde by the reducing agent. | This is more likely with less selective reducing agents like NaBH₄.[10] Stick to NaBH₃CN or STAB. |
Troubleshooting Logic for Reductive Amination
Caption: Troubleshooting decision tree for the reductive amination step.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected yields for each step in the synthesis. Note that yields can vary depending on the specific reaction scale and purification methods.
| Step | Reaction | Key Reagents | Typical Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| 1 | Fischer Indole Synthesis | Phenylhydrazine, Cyclohexanone, Acetic Acid | Acetic Acid | Reflux | 2 | 75-85[1] |
| 2 | Vilsmeier-Haack Formylation | 6,7,8,9-Tetrahydro-5H-carbazole, POCl₃, DMF | DMF | 100-120 | 2-4 | 60-80 |
| 3 | Reductive Amination | 6,7,8,9-Tetrahydro-5H-carbazole-3-carbaldehyde, NH₃/CH₃NH₂, NaBH₃CN | Methanol/Ethanol | 0 to RT | 12-24 | 70-90 |
By carefully controlling the reaction parameters and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Sodium Cyanoborohydride [commonorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
Of course, here is a technical support center with troubleshooting guides and FAQs for the purification of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine.
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound from crude reaction mixtures.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Question 1: I'm observing significant peak tailing and streaking during column chromatography of my compound on silica gel. What is the cause and how can I resolve it?
Answer: Peak tailing is the most common issue when purifying basic compounds like this compound on standard silica gel.[1]
-
Cause: The primary amine group in your compound is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong interaction leads to slow and uneven elution, resulting in a "tailing" or streaking peak shape.[1][2][3]
-
Solutions:
-
Add a Basic Modifier: Incorporate a competing base into your mobile phase (eluent) to neutralize the acidic silanol sites.[2] A common and effective approach is to add a small amount of triethylamine (Et₃N), typically 0.5-1%, to the eluent mixture.[2][3]
-
Use an Alternative Stationary Phase: If tailing persists, switch to a less acidic or basic stationary phase. Options include:
-
Basic Alumina: This is a good alternative for purifying basic compounds.[2][3]
-
Amine-functionalized Silica: This stationary phase is specifically designed to minimize interactions with basic analytes.[2]
-
Reverse-Phase Silica (C18): This can be an effective alternative, particularly if the impurities have significantly different polarities.[3]
-
-
Question 2: My product recovery is very low after flash chromatography. Where is my compound going?
Answer: Low recovery is often linked to the same issue that causes peak tailing: strong, and sometimes irreversible, adsorption of the basic amine to the acidic silica gel.[2][3]
-
Cause: The strong interaction between your compound and the silica gel can prevent it from eluting completely from the column.
-
Solutions:
-
Incorporate Triethylamine: As with tailing, adding a basic modifier like triethylamine to the eluent is the first and most effective solution to try.[3]
-
Dry Loading: Avoid dissolving your crude mixture in a highly polar solvent for loading. Instead, pre-adsorb the crude material onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column.[4] This often leads to better peak shape and recovery.
-
Change Stationary Phase: If the issue is severe, switching to basic alumina or another suitable stationary phase is recommended.[2][3]
-
Question 3: The purified compound appears colored (e.g., yellow or brown) or darkens upon storage. What is causing this degradation?
Answer: The aminomethyl group on the tetrahydrocarbazole ring is susceptible to oxidation, which can lead to the formation of colored impurities.[3][5] This degradation can be accelerated by exposure to air (oxygen), light, and trace metals.[3]
-
Cause: Oxidation of the primary amine.
-
Solutions:
-
Use an Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere, such as nitrogen or argon, especially when it is in solution.[3]
-
Use Degassed Solvents: To minimize exposure to dissolved oxygen, use solvents that have been degassed by sparging with nitrogen or argon.[3]
-
Storage: Store the final, purified compound in a dark, cool environment, preferably under an inert atmosphere to ensure long-term stability.[3]
-
Question 4: I'm having trouble separating my product from an impurity with a very similar Rf value on TLC. What are my options?
Answer: Co-elution of closely related impurities, such as isomeric byproducts or unreacted starting materials, is a common challenge.[3][5]
-
Cause: The impurity has a polarity very similar to your target compound.
-
Solutions:
-
Optimize the Mobile Phase: Systematically screen different solvent systems using TLC. A switch from a common system like ethyl acetate/hexane to dichloromethane/methanol may provide better separation.[6][7] Using a shallower solvent gradient during the column run can also improve resolution.[3]
-
Recrystallization: If the purified compound is a solid, recrystallization is an excellent and powerful technique for removing small amounts of closely related impurities.[4][8] You may need to screen several solvents to find an appropriate one.
-
Salt Formation and Recrystallization: Convert the amine to a salt, such as the hydrochloride salt.[1][9] Salts often have very different solubility profiles and better crystallinity than the free base, which can facilitate purification by recrystallization.[9]
-
Data Presentation
Table 1: Troubleshooting Summary for Column Chromatography
| Issue | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| Peak Tailing / Streaking | Strong interaction between the basic amine and acidic silica gel.[1][2] | Add 0.5-1% triethylamine to the eluent.[2][3] Switch to basic alumina or amine-functionalized silica.[2] |
| Low Product Recovery | Irreversible adsorption onto the silica gel column.[2][3] | Add a basic modifier (e.g., triethylamine) to the eluent.[3] Use an alternative stationary phase like alumina.[2] |
| Co-elution of Impurities | Impurities have similar polarity to the product.[3] | Optimize the mobile phase with a shallower gradient or different solvents.[3] Perform a subsequent recrystallization step.[4] |
| Product Degradation on Column | Sensitivity of the amine to the acidic stationary phase. | Deactivate the silica gel with a basic modifier. Minimize the time the compound spends on the column. |
Table 2: Purity Assessment Parameters
| Analytical Method | Typical Column / Conditions | Information Obtained |
|---|---|---|
| HPLC | C18 reverse-phase column (e.g., 4.6 mm x 250 mm).[5] Mobile phase: Acetonitrile/Water gradient with 0.1% formic acid.[5] | Quantitative purity assessment (area percentage).[5] Detection of minor impurities. |
| TLC | Silica gel plates. Mobile phase: Hexane/Ethyl Acetate or Dichloromethane/Methanol.[6] | Reaction monitoring and optimization of column chromatography conditions. |
| ¹H and ¹³C NMR | Spectrometer (e.g., 400 MHz). Solvent: CDCl₃ or DMSO-d₆.[5] | Structural confirmation and identification of impurities.[5] |
| GC-MS | Capillary column (e.g., DB-5ms).[5] Carrier gas: Helium.[5] | Confirmation of molecular weight and identification of volatile impurities.[5] |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
-
Mobile Phase Selection: Using TLC, determine an optimal solvent system (e.g., hexane/ethyl acetate or DCM/methanol) that gives your product an Rf value of approximately 0.2-0.3. Prepare the selected eluent and add 0.5-1% triethylamine by volume.
-
Column Packing: Prepare a slurry of silica gel in the least polar starting eluent (containing triethylamine). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent completely to create a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.[4]
-
Elution: Begin eluting the column with the initial, low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to separate the components.[1][4]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[1]
Protocol 2: Recrystallization via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude or partially purified this compound in a minimal amount of a suitable solvent, such as ethanol or isopropanol, with gentle heating.[1]
-
Salt Formation: Slowly add a solution of HCl (e.g., 2M HCl in diethyl ether or an ethanolic HCl solution) dropwise to the dissolved compound while stirring.[1][9] Continue addition until the solution is slightly acidic (check with pH paper) or until a precipitate forms and no further precipitation is observed.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. For maximum crystal formation, the flask can then be placed in an ice bath.[4][8]
-
Crystal Collection: Collect the precipitated hydrochloride salt by vacuum filtration.[4]
-
Washing: Wash the collected crystals with a small amount of cold, fresh solvent (e.g., cold ethanol or diethyl ether) to remove any surface impurities.[4]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Integrated synthesis of 3,4-carbazoquinone alkaloids N-Me-carbazoquinocin A, B and D–F - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine in DMSO Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine when dissolved in dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in DMSO solution?
A1: While specific stability data for this compound in DMSO is not extensively published, general studies on small molecules and carbazole derivatives in DMSO suggest that many compounds exhibit good stability, particularly when stored under appropriate conditions.[1][2] Studies have shown that a large percentage of diverse compounds remain stable in DMSO for years when stored at 4°C.[1] However, the primary methylamine group in the molecule is a reactive functional group that could be susceptible to degradation.[3]
Q2: What are the optimal storage conditions for stock solutions of this compound in DMSO?
A2: To maximize the shelf-life of your this compound solution, we recommend the following storage conditions:
-
Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few weeks), 4°C is acceptable.[4] Room temperature storage is generally not recommended for extended periods as it can accelerate degradation.[5]
-
Light: Protect the solution from light by using amber vials or by storing it in the dark to prevent photolytic degradation.
-
Moisture: Use anhydrous DMSO and minimize the exposure of the stock solution to atmospheric moisture, as water can contribute to compound degradation.[6][7] Aliquoting the stock solution can help minimize contamination and exposure to moisture.
Q3: How many freeze-thaw cycles can a DMSO stock solution of this compound tolerate?
A3: Studies on diverse compound libraries have shown that multiple freeze-thaw cycles (up to 25 cycles in some cases) do not cause significant degradation for a majority of compounds in DMSO.[6][8] However, to minimize any potential risk of degradation, it is best practice to aliquot your stock solution into single-use volumes.
Q4: Can I store the compound dissolved in a DMSO/water mixture?
A4: Some studies have indicated that a DMSO/water (90/10) mixture can be a suitable solvent for compound storage, with a high percentage of compounds remaining stable over a 2-year period at 4°C.[1] However, the presence of water can also increase the rate of degradation for certain compounds.[6] If your experimental protocol allows, using anhydrous DMSO is the safer option to ensure stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of biological activity or inconsistent experimental results over time. | Compound degradation in DMSO stock solution. | 1. Prepare a fresh stock solution from solid material. 2. Perform a stability analysis of the old stock solution using HPLC or LC-MS to check for degradation products. 3. Review storage conditions and ensure they align with best practices (see FAQ Q2). |
| Visible changes in the DMSO stock solution (e.g., color change, precipitation). | 1. Compound degradation leading to colored byproducts. 2. Compound precipitation due to low solubility at storage temperature. 3. Contamination. | 1. A change in color from clear to dark may indicate decomposition.[9] Discard the solution and prepare a fresh one. 2. If precipitation is suspected, gently warm the solution to room temperature and vortex to redissolve before use. Consider preparing a more dilute stock solution if precipitation persists. 3. If contamination is suspected, discard the solution and prepare a new one using sterile techniques. |
| Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS). | Formation of degradation products. | 1. Characterize the new peaks using mass spectrometry to identify potential degradation products. 2. Consider potential degradation pathways such as oxidation of the tetrahydrocarbazole ring or reactions involving the primary amine. |
Experimental Protocols
Protocol 1: Assessment of Compound Stability in DMSO by HPLC
This protocol outlines a general method for assessing the stability of this compound in DMSO.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM.
-
-
Initial Analysis (Time Zero):
-
Dilute an aliquot of the stock solution to a suitable concentration (e.g., 100 µM) with an appropriate mobile phase.
-
Inject a defined volume onto a reverse-phase HPLC system.[10]
-
Record the peak area and retention time of the parent compound. This will serve as the baseline.
-
-
Storage Conditions:
-
Aliquot the remaining stock solution into multiple vials.
-
Store the vials under different conditions to be tested (e.g., room temperature, 4°C, -20°C).
-
-
Time-Point Analysis:
-
At regular intervals (e.g., 1, 2, 4, 8 weeks), retrieve a vial from each storage condition.
-
Allow the solution to thaw completely and come to room temperature.
-
Analyze the sample by HPLC as described in step 2.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the initial (time zero) peak area.
-
Calculate the percentage of the compound remaining.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Table 1: Example Stability Data for this compound in DMSO by HPLC
| Storage Condition | Time Point | % Parent Compound Remaining (Mean ± SD) | Appearance of Degradation Products |
| Room Temperature | 1 Week | 95.2 ± 1.5% | Minor peaks observed |
| 4 Weeks | 80.5 ± 2.1% | Significant degradation peaks | |
| 4°C | 4 Weeks | 99.1 ± 0.8% | No significant degradation |
| 8 Weeks | 98.5 ± 1.1% | Trace degradation peaks | |
| -20°C | 8 Weeks | >99.5 ± 0.5% | No significant degradation |
| 16 Weeks | 99.2 ± 0.6% | No significant degradation |
Visualizations
Potential Degradation Pathway
The primary amine and the tetrahydrocarbazole ring system are potential sites for degradation. Oxidation of the tetrahydrocarbazole ring is a possible degradation pathway.
Caption: Potential oxidative degradation of the tetrahydrocarbazole moiety.
Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for assessing the stability of the compound in a DMSO solution.
Caption: Workflow for assessing compound stability in DMSO.
References
- 1. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Tetrahydrocarbazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the synthesis of tetrahydrocarbazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tetrahydrocarbazoles?
A1: The most prevalent methods for synthesizing tetrahydrocarbazoles are the Fischer indole synthesis and the closely related Borsche-Drechsel cyclization.[1] Both methods involve the acid-catalyzed reaction of a phenylhydrazine with a cyclohexanone derivative.[1]
Q2: My reaction is producing a lot of colored impurities. What causes this and how can I prevent it?
A2: The formation of colored impurities, often described as yellow to black, is a common issue. This is typically due to two main factors:
-
Oxidation: The tetrahydrocarbazole product can be oxidized to the corresponding fully aromatic carbazole, which is often colored. This is more likely to occur at higher temperatures and in the presence of air.
-
Polymeric byproducts: Harsh acidic conditions and high temperatures can lead to the formation of polymeric side products.
To minimize colored impurities, it is recommended to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to avoid unnecessarily high temperatures or prolonged reaction times.
Q3: I'm using a substituted cyclohexanone and I'm getting multiple products that are difficult to separate. What is happening?
A3: When using an unsymmetrically substituted cyclohexanone, the Fischer indole synthesis can proceed through two different enamine intermediates, leading to the formation of two distinct regioisomers. The ratio of these isomers can be influenced by the choice of acid catalyst and the reaction conditions. Weaker acids may favor the formation of one isomer over the other. Separation of these isomers typically requires column chromatography.
Q4: My overall yield is low. What are the potential reasons?
A4: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Suboptimal reaction conditions: The choice of solvent and acid catalyst is crucial. The reactants should be soluble in the chosen solvent at the reaction temperature. The acidity of the medium needs to be optimal for the cyclization to occur efficiently without promoting side reactions.
-
N-N bond cleavage: In some cases, particularly with electron-donating substituents on the phenylhydrazine, the intermediate hydrazone can undergo N-N bond cleavage as a competing side reaction, which does not lead to the desired tetrahydrocarbazole product.[2]
Troubleshooting Guide
This guide addresses common problems encountered during tetrahydrocarbazole synthesis and provides recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Tetrahydrocarbazole | 1. Incomplete reaction.[1] 2. Suboptimal reaction temperature or time. 3. Inefficient acid catalysis.[1] 4. Poor solubility of reactants.[1] 5. Competing side reactions (e.g., N-N bond cleavage).[2] | 1. Monitor reaction progress using TLC to ensure completion. 2. Optimize temperature and reaction time. Refluxing in glacial acetic acid for several hours is a common starting point.[1] 3. Use an appropriate acid catalyst (e.g., glacial acetic acid, sulfuric acid, or a Lewis acid like ZnCl₂). The concentration of the catalyst may need optimization. 4. Choose a solvent that ensures good solubility of both the arylhydrazine and cyclohexanone derivative at the reaction temperature. 5. If N-N bond cleavage is suspected, consider using a milder acid catalyst or a different synthetic route if possible. |
| Formation of Colored Impurities (Yellow to Black Product) | 1. Oxidation of the tetrahydrocarbazole product to carbazole. 2. Formation of polymeric byproducts due to harsh acidic conditions or high temperatures. | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Avoid unnecessarily high temperatures and prolonged heating. 3. Purify the crude product by recrystallization, often with the use of activated charcoal to adsorb colored impurities. Column chromatography can also be effective. |
| Presence of Multiple Isomers (with substituted cyclohexanones) | Formation of regioisomers due to different possible cyclization pathways of the enamine intermediate.[3] | 1. The ratio of isomers can sometimes be influenced by the choice of acid catalyst. Experiment with different Brønsted or Lewis acids.[4] 2. Separation of the isomers is typically achieved by silica gel column chromatography. |
| Unreacted Starting Materials in Final Product | 1. Insufficient reaction time or temperature. 2. Inadequate mixing of the reactants. | 1. Ensure the reaction is heated for a sufficient duration, as monitored by TLC. 2. Use efficient stirring to ensure a homogeneous reaction mixture. |
| Formation of Fully Aromatic Carbazole | Oxidation of the desired tetrahydrocarbazole product. | 1. Perform the reaction under an inert atmosphere (nitrogen or argon). 2. Use degassed solvents. 3. Avoid excessive heating. |
Experimental Protocols
General Procedure for the Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole
This protocol is a generalized procedure based on common laboratory practices.
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial acetic acid
-
Methanol (for recrystallization)
-
Activated charcoal (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq) and cyclohexanone (1.0 eq) in glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain this temperature for 1-2 hours. The color of the solution will typically darken.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to induce crystallization of the product.
-
Collect the crude product by vacuum filtration and wash with cold water, followed by a small amount of cold methanol.
-
For further purification, recrystallize the crude solid from methanol. If the product is highly colored, activated charcoal can be added to the hot solution before filtering and allowing it to crystallize.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
Visualizations
Caption: A generalized experimental workflow for the Fischer indole synthesis of tetrahydrocarbazole.
Caption: A troubleshooting decision tree for common issues in tetrahydrocarbazole synthesis.
Caption: The mechanistic pathway leading to the formation of regioisomers in the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
Technical Support Center: Optimizing Fischer Indole Synthesis of Carbazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Fischer indole synthesis of carbazoles.
Troubleshooting Guide
Users encountering difficulties during the Fischer indole synthesis of carbazoles can refer to the following guide for potential issues and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Ineffective catalyst | Screen both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, FeCl₃). For some substrates, a milder acid like acetic acid may be sufficient to prevent side reactions. Polyphosphoric acid (PPA) is often effective for cyclization.[1] |
| Sub-optimal reaction temperature | Carefully control and optimize the reaction temperature. While refluxing in a suitable solvent like glacial acetic acid is common, some syntheses benefit from a specific temperature, such as 80°C, to improve yield.[1][2] | |
| Incorrect solvent | Test a range of solvents. Acetic acid can function as both a catalyst and a solvent. Other reported effective solvents include tert-butanol.[1] | |
| Poor quality of phenylhydrazine | Use freshly distilled or purified phenylhydrazine. The hydrochloride salt of phenylhydrazine is often more stable and can be a better choice.[1] | |
| Unstable hydrazone intermediate | Consider a two-step process where the phenylhydrazone is pre-formed and isolated before proceeding with the cyclization step.[1] | |
| Electron-withdrawing groups on the phenylhydrazine ring | Harsher reaction conditions, such as a stronger acid or higher temperature, may be necessary to facilitate the reaction.[1] | |
| Steric hindrance | If significant steric hindrance is present in either the ketone or the phenylhydrazine, consider alternative synthetic routes.[1] | |
| Formation of Multiple Isomers | Use of an unsymmetrical ketone | This can lead to two different ene-hydrazine intermediates, resulting in isomeric products. If possible, use a symmetrical ketone. A weakly acidic medium may favor indolization towards the more functionalized carbon. Chromatographic separation of the isomers will likely be necessary.[1] |
| Ortho-substituent on the phenylhydrazine | This is a known issue that can lead to mixtures of indole derivatives. Influencing the regioselectivity may be possible by tethering the ortho group.[1] | |
| Purification Difficulties | Complex reaction mixture with tars and byproducts | Optimize reaction conditions to minimize byproduct formation. Recrystallization can be an effective purification method for crystalline products. Column chromatography with a carefully selected eluent system may be required; experiment with different solvent systems to achieve good separation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
A1: The reaction proceeds through several key steps:
-
Formation of a phenylhydrazone from the reaction of a phenylhydrazine with a ketone or aldehyde.[1][3]
-
Tautomerization of the phenylhydrazone to its enamine (or 'ene-hydrazine') form.[1][3]
-
A[3][3]-sigmatropic rearrangement of the protonated enamine, which is the key bond-forming step.[1][3]
-
Loss of ammonia and subsequent aromatization to form the stable indole ring system.[1][3]
Q2: Which acid catalysts are most effective for the synthesis of carbazoles?
A2: The optimal catalyst is substrate-dependent, and a range of both Brønsted and Lewis acids can be used.[1][3] Commonly used and effective catalysts include:
-
Brønsted Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and polyphosphoric acid (PPA).[1][2]
-
Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[4][5]
Q3: How can I optimize the reaction temperature and time?
A3: Optimization is typically an empirical process. A good starting point is to use conditions reported in the literature for similar substrates, which often involves refluxing in a solvent like acetic acid.[1] Careful temperature control is critical; for instance, a specific temperature, such as 80°C, has been shown to provide a better yield for certain products.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1]
Q4: What are the most common solvents used in the Fischer indole synthesis of carbazoles?
A4: The choice of solvent can be critical. Common solvents include:
-
Glacial acetic acid (often serves as both solvent and catalyst).[1]
-
Ethanol or Methanol.[6]
-
Toluene or Xylene for reactions requiring higher temperatures.
-
tert-Butanol has also been reported to be effective in specific cases.[1][2]
Q5: I am getting a mixture of isomers. How can I improve the regioselectivity?
A5: The formation of isomers often occurs when using an unsymmetrical ketone.[1] To improve regioselectivity, consider the following:
-
If possible, use a symmetrical ketone to avoid this issue.[1]
-
A weakly acidic medium may favor indolization towards the more substituted carbon.[1]
-
Ultimately, chromatographic separation of the isomers will likely be necessary.[1]
Experimental Protocols
General Protocol for the Synthesis of 1,2,3,4-Tetrahydrocarbazoles
This protocol is a general guideline. The specific reagents, amounts, and conditions should be optimized for each substrate.
1. Hydrazone Formation (Optional - can be one-pot):
-
In a round-bottom flask, dissolve the phenylhydrazine hydrochloride and the cyclic ketone (e.g., cyclohexanone derivative) in a suitable solvent such as ethanol or acetic acid.[1]
2. Cyclization:
-
Add the acid catalyst (e.g., glacial acetic acid, sulfuric acid) to the mixture.[1]
3. Heating:
-
Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).[1]
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture.
-
If the product precipitates, it can be collected by filtration.[1]
-
Otherwise, carefully neutralize the acid and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
The crude product can be purified by recrystallization or column chromatography.[1]
Example Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole from Phenylhydrazine and Cyclohexanone
| Reagent | Molar Ratio | Example Quantity |
| Phenylhydrazine | 1 | 5.4 g |
| Cyclohexanone | 1.1 | 5.5 g |
| Glacial Acetic Acid (Solvent/Catalyst) | - | 18 g |
| Methanol (for recrystallization) | - | 35 mL |
Procedure:
-
To a 100 mL flask, add 5.5 g of cyclohexanone and 18 g of glacial acetic acid.[7]
-
Begin stirring and heat the mixture to reflux.[7]
-
Slowly add 5.4 g of phenylhydrazine dropwise over a period of 30 minutes.[7]
-
Continue refluxing for an additional hour after the addition is complete.[1]
-
Cool the reaction mixture in an ice bath. The product will precipitate.
-
Collect the crude product by vacuum filtration.
-
Recrystallize the crude product from approximately 35 mL of hot methanol to obtain the pure 1,2,3,4-tetrahydrocarbazole.[7]
Visualizations
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: General experimental workflow for Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
Technical Support Center: C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Disclaimer
Specific metabolic pathways for this compound have not been extensively published. The information provided below is based on established principles of drug metabolism for structurally similar carbazole and tetrahydrocarbazole derivatives. Researchers should validate these putative pathways and methodologies for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the likely metabolic pathways for this compound?
A1: Based on the metabolism of other carbazole derivatives, the degradation of this compound is expected to proceed through Phase I and Phase II metabolic reactions.[1][2][3][4]
-
Phase I Metabolism: This phase typically involves oxidation, reduction, and hydrolysis reactions catalyzed primarily by Cytochrome P450 (CYP) enzymes.[1] For this compound, likely Phase I reactions include:
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic carbazole ring or the tetrahydrocarbazole moiety. The main metabolites are expected to be hydroxylated carbazoles.[5]
-
N-dealkylation: Removal of the methyl group from the methylamine side chain.
-
Oxidative deamination: Conversion of the primary amine to an aldehyde.
-
-
Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[1][2] Common conjugation reactions include:
-
Glucuronidation: Attachment of glucuronic acid to hydroxyl or amine groups.
-
Sulfation: Addition of a sulfo group to hydroxyl groups.
-
Q2: Which enzymes are likely involved in the metabolism of this compound?
A2: The Cytochrome P450 (CYP) family of enzymes, particularly CYP1A1, CYP1A2, and CYP3A4, are known to be involved in the metabolism of carbazole and its derivatives.[5][6][7] These enzymes are primarily found in the liver. Phase II metabolism will involve enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs).[1]
Q3: What are potential reactive metabolites that could be formed?
A3: While not definitively known for this specific compound, carbazole derivatives can form reactive metabolites. For instance, the oxidation of the carbazole ring can lead to the formation of epoxides or quinone-imines, which are electrophilic and can bind to cellular macromolecules like proteins and DNA.[5][8] Identifying such reactive metabolites is crucial for assessing potential toxicity.
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound degradation.
LC-MS/MS Analysis Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Column overload, column contamination, inappropriate mobile phase pH, dirty ion source.[9] | - Dilute the sample to avoid column overload.- Use a guard column and ensure proper sample cleanup.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Clean the ion source of the mass spectrometer. |
| Retention Time Shifts | Changes in mobile phase composition or pH, column degradation, temperature fluctuations.[9] | - Prepare fresh mobile phase daily.- Monitor column performance with a standard and replace if necessary.- Use a column oven to maintain a consistent temperature. |
| High Background Noise or Contamination | Impure solvents, sample matrix effects, column bleed, carryover from previous injections.[9] | - Use high-purity solvents and reagents.- Optimize sample preparation to remove interfering matrix components.- Use a column with low bleed characteristics.- Implement a thorough wash step between sample injections. |
| Ion Suppression or Enhancement (Matrix Effects) | Co-eluting compounds from the sample matrix interfering with the ionization of the analyte.[10] | - Improve chromatographic separation to resolve the analyte from interfering compounds.- Use a more effective sample preparation technique (e.g., solid-phase extraction).- Use a stable isotope-labeled internal standard. |
| Low Sensitivity or Weak Signal | Inefficient ionization, incorrect mass spectrometer settings, sample degradation. | - Optimize ion source parameters (e.g., spray voltage, gas flow, temperature).- Ensure the mass spectrometer is properly tuned and calibrated.- Check for sample degradation by analyzing a freshly prepared standard. |
In VitroMetabolism Assay Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or Low Metabolite Formation | Inactive enzymes, incorrect cofactor concentration, inappropriate incubation time or temperature. | - Use a positive control substrate known to be metabolized by the enzyme system to verify activity.- Ensure the correct concentration of cofactors (e.g., NADPH for CYPs).- Optimize incubation time and maintain the temperature at 37°C. |
| High Variability Between Replicates | Inconsistent pipetting, poor mixing of incubation components, cellular stress in hepatocyte cultures. | - Use calibrated pipettes and ensure thorough mixing.- Handle hepatocytes gently to maintain viability.- Increase the number of replicates. |
| Substrate Depletion Too Rapid | Substrate concentration is too low, high enzyme concentration. | - Increase the initial substrate concentration.- Reduce the concentration of the enzyme preparation (e.g., liver microsomes). |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol provides a general procedure to assess the metabolic stability of this compound.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Incubator/water bath (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of the test compound (final concentration typically 1-10 µM) and human liver microsomes (final concentration typically 0.5-1 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching:
-
Immediately stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for developing stability-indicating methods.[11][12][13]
Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and/or elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and/or elevated temperature.
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat (e.g., 80°C).
-
Photolytic Degradation: Exposure to UV light.
Procedure:
-
Prepare a stock solution of this compound.
-
Expose the compound to each of the stress conditions for a defined period (e.g., 24-48 hours).
-
At appropriate time points, take samples and neutralize if necessary (for acidic and basic conditions).
-
Analyze the stressed samples by a suitable stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from its degradation products.[14][15]
Visualizations
Putative Metabolic Pathway
Caption: Putative Phase I and Phase II metabolic pathways.
Experimental Workflow for Metabolite Identification
Caption: General workflow for in vitro metabolite identification.
Troubleshooting Logic for Low MS Signal
Caption: Troubleshooting logic for low mass spectrometry signal.
References
- 1. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]
- 2. fiveable.me [fiveable.me]
- 3. Medicinal chemistry on metabolism(Phase I & Phase II Reactions) | PDF [slideshare.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Regioselective oxidation of heterocyclic aromatic hydrocarbons catalyzed by cytochrome P450: A case study of carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of 7H-Dibenzo[c,g]carbazole metabolism in cytochrome P450 1A1: Insights from computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Detecting reactive drug metabolites for reducing the potential for drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zefsci.com [zefsci.com]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. irjpms.com [irjpms.com]
Troubleshooting inconsistent results with C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine (CAS: 76061-94-4).
Product Information
| Property | Value |
| CAS Number | 76061-94-4[1] |
| Molecular Formula | C₁₃H₁₆N₂[1] |
| Molecular Weight | 200.28 g/mol [1] |
| Appearance | Off-white to light yellow solid |
| Storage | Store at -20°C for long-term stability. Keep in a dry, dark place under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method is the Fischer indole synthesis to first prepare the 6,7,8,9-tetrahydro-5H-carbazole core, followed by functionalization at the 3-position. A plausible route involves the Vilsmeier-Haack formylation to introduce a formyl group, which is then converted to the methylamine via reductive amination.
Q2: I am observing poor solubility of the compound in aqueous buffers for my biological assays. What can I do?
A2: Tetrahydrocarbazole derivatives often exhibit limited aqueous solubility. It is recommended to prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. For working solutions, dilute the stock solution in the aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system. If precipitation still occurs, the use of a hydrochloride salt of the amine may improve aqueous solubility.
Q3: My purified this compound is showing signs of degradation (e.g., color change) over time. How can I prevent this?
A3: The aminomethyl group on the carbazole ring can be susceptible to oxidation, leading to colored impurities. This can be accelerated by exposure to air and light. To prevent degradation, store the solid compound under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C) and protected from light. When preparing solutions, use freshly degassed solvents.
Q4: I am having difficulty purifying the final compound. What are the recommended chromatography conditions?
A4: Column chromatography on silica gel is a standard method for purification. A common issue is the interaction of the basic amine with the acidic silica gel, which can cause streaking. To mitigate this, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate in hexane.
Troubleshooting Guides
Synthesis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Fischer indole synthesis | - Inappropriate acid catalyst.- Incorrect reaction temperature or time. | - Screen various acid catalysts such as sulfuric acid, polyphosphoric acid, or Lewis acids.- Optimize the reaction temperature and monitor the reaction progress by TLC. |
| Formation of multiple products in formylation | - Over-reactivity of the carbazole ring. | - Use milder formylating agents like hexamethylenetetramine in acidic conditions (Duff reaction).- Carefully control the stoichiometry of the Vilsmeier reagent. |
| Incomplete reductive amination | - Inefficient reducing agent.- Deactivation of the catalyst. | - Use a suitable reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.- Ensure the catalyst (if used, e.g., Pd/C for catalytic hydrogenation) is active. |
Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or tailing on TLC/column | - Strong interaction of the basic amine with acidic silica gel. | - Add 0.1-1% triethylamine to the eluent.- Consider using a different stationary phase like alumina (neutral or basic). |
| Co-elution of impurities | - Impurities with similar polarity to the product. | - Optimize the mobile phase with a shallower gradient or isocratic elution.- Try a different solvent system.- Consider recrystallization as an alternative or additional purification step. |
| Product degradation during purification | - Sensitivity of the amine to air and/or acidic conditions on silica gel. | - Work quickly and consider using a less acidic stationary phase.- Handle fractions under an inert atmosphere if possible. |
Biological Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates in cell culture media | - Poor aqueous solubility.- High final concentration of organic solvent from the stock solution. | - Prepare a more dilute stock solution to minimize the final organic solvent concentration.- Use a solubilizing agent or formulate the compound as a salt.- Sonication or gentle warming may help dissolve the compound in the media. |
| Inconsistent IC₅₀ values | - Compound instability in the assay medium.- Adsorption of the compound to plasticware. | - Assess the stability of the compound in the medium over the experiment's duration using HPLC.- Consider using low-binding plates for sensitive assays. |
| High background signal | - Intrinsic fluorescence or absorbance of the compound at the assay wavelength. | - Run a control with the compound alone to measure its contribution to the signal.- If possible, choose an assay with a different detection method. |
Experimental Protocols & Visualizations
Protocol 1: Synthesis via Reductive Amination of 3-Formyl-6,7,8,9-tetrahydro-5H-carbazole
-
Synthesis of 6,7,8,9-tetrahydro-5H-carbazole-3-carbaldehyde: To a solution of 6,7,8,9-tetrahydro-5H-carbazole in anhydrous DMF at 0°C, add phosphorus oxychloride dropwise. Stir the reaction mixture at room temperature for 2 hours, then heat to 60°C for 4 hours. Cool the reaction mixture and pour it into ice water. Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Reductive Amination: To a solution of 6,7,8,9-tetrahydro-5H-carbazole-3-carbaldehyde and an excess of methylamine (as a solution in THF or as methylamine hydrochloride with a base) in methanol, add sodium triacetoxyborohydride portion-wise. Stir the reaction at room temperature overnight. Quench the reaction with water and extract the product with dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient with 0.5% triethylamine).
References
Technical Support Center: C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
This technical support center provides guidance on the long-term storage, handling, and troubleshooting for C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine (CAS 76061-94-4). The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated place.[1] Based on the properties of related carbazole derivatives and methylamines, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | To minimize degradation. While some stable carbazole compounds can be stored at room temperature (15–25°C)[2][3], the amine functional group may be more susceptible to degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation, especially considering the amine group. |
| Light | Protect from light | Store in an amber vial or other opaque container to prevent photodegradation.[3] |
| Moisture | Store in a tightly sealed container with a desiccant | The compound is likely sensitive to moisture, which can affect its stability.[3] |
Q2: What are the signs of degradation for this compound?
A2: Visual signs of degradation can include a change in color (e.g., from off-white/beige to brown), clumping of the powder, or the development of a strong odor. For a definitive assessment of purity and degradation, analytical methods such as HPLC, LC-MS, or NMR should be employed.
Q3: Is this compound compatible with other common laboratory chemicals?
A3: this compound should be stored separately from strong oxidizing agents, strong acids, and sources of ignition.[4][5] The methylamine group can react with acids, and the carbazole ring can be susceptible to oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has changed color | Oxidation or degradation due to improper storage (exposure to air, light, or high temperatures). | - Confirm degradation using an appropriate analytical technique (e.g., HPLC, TLC). - If degraded, procure a new batch. - Review and optimize storage conditions to prevent future degradation. |
| Inconsistent experimental results | - Compound degradation. - Contamination. - Improper sample preparation. | - Verify the purity of the compound with analytical methods. - Ensure proper handling procedures to avoid contamination. - Review and standardize the experimental protocol. |
| Poor solubility | - Compound degradation leading to less soluble byproducts. - Use of an inappropriate solvent. | - Confirm purity. - Test solubility in a range of solvents. Carbazole derivatives are often soluble in organic solvents like acetone, chloroform, and DMF.[4] |
Experimental Protocols
Protocol 1: Assessment of Purity by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run a blank (mobile phase only) followed by the sample.
-
The purity is determined by the area percentage of the main peak relative to the total peak area.
-
Visualizations
Caption: Workflow for proper storage and quality control of this compound.
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
Technical Support Center: Synthesis of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine. The aim is to address common challenges and provide guidance on avoiding impurities during the synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and efficient synthetic pathway involves a two-step process:
-
Vilsmeier-Haack Formylation: 6,7,8,9-Tetrahydro-5H-carbazole is first formylated to yield the intermediate, 6,7,8,9-Tetrahydro-5H-carbazol-3-carbaldehyde.
-
Reductive Amination: The resulting aldehyde is then reacted with methylamine in the presence of a reducing agent to produce the target compound, this compound.
Q2: What are the critical parameters to control during the Vilsmeier-Haack formylation step?
A2: The Vilsmeier-Haack reaction is sensitive to temperature and stoichiometry. Careful control of these parameters is crucial to maximize the yield of the desired 3-formylated product and minimize the formation of byproducts. Key parameters include the molar ratio of the Vilsmeier reagent (typically formed in situ from phosphorus oxychloride and dimethylformamide) to the tetrahydrocarbazole substrate and the reaction temperature.
Q3: What are the common side reactions during the reductive amination step?
A3: The primary side reactions during reductive amination include:
-
Reduction of the aldehyde: The aldehyde group of the starting material can be reduced to a hydroxymethyl group, forming the corresponding alcohol.
-
Over-alkylation: The newly formed secondary amine can react further with another molecule of the aldehyde, leading to the formation of a tertiary amine impurity.
-
Hydrolysis of the imine intermediate: The imine formed between the aldehyde and methylamine can hydrolyze back to the starting materials if water is present in the reaction mixture.
Q4: How can I purify the final product, this compound?
A4: Purification of the final amine can typically be achieved through column chromatography on silica gel. Due to the basic nature of the amine, it is advisable to use a solvent system containing a small amount of a basic modifier, such as triethylamine, to prevent tailing on the silica gel column. Alternatively, the product can be converted to its hydrochloride salt, which can often be purified by recrystallization.
Troubleshooting Guides
Vilsmeier-Haack Formylation of 6,7,8,9-Tetrahydro-5H-carbazole
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of 6,7,8,9-Tetrahydro-5H-carbazol-3-carbaldehyde | Incomplete reaction. | Increase reaction time or temperature. Ensure the Vilsmeier reagent was freshly prepared and used in appropriate stoichiometry. |
| Decomposition of starting material or product. | Perform the reaction at a lower temperature. Ensure anhydrous conditions. | |
| Formation of multiple products (isomers) | Lack of regioselectivity. | The Vilsmeier-Haack reaction on carbazoles can sometimes lead to formylation at other positions. Optimize reaction temperature; lower temperatures often favor the kinetically controlled product. Purify the desired isomer using column chromatography. |
| Formation of aromatized byproducts | Harsh reaction conditions. | High temperatures can lead to the dehydrogenation of the tetrahydrocarbazole ring. Conduct the reaction at the lowest effective temperature. |
| Difficult purification of the aldehyde | Presence of unreacted starting material and polar byproducts. | Use column chromatography with a suitable gradient of ethyl acetate in hexanes. |
Reductive Amination of 6,7,8,9-Tetrahydro-5H-carbazol-3-carbaldehyde with Methylamine
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired primary amine | Incomplete imine formation. | Ensure anhydrous conditions. A small amount of a mild acid catalyst (e.g., acetic acid) can be added to promote imine formation. |
| Reduction of the starting aldehyde to the corresponding alcohol. | Use a milder reducing agent that is more selective for the iminium ion over the carbonyl group, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). Add the reducing agent after allowing sufficient time for imine formation. | |
| Formation of a tertiary amine byproduct (over-alkylation) | The product amine is reacting with another molecule of the aldehyde. | Use an excess of methylamine to favor the formation of the primary amine. A stepwise procedure, where the imine is formed first and then reduced, can also minimize this side reaction.[1] |
| Product is difficult to isolate from the reaction mixture | The product may be soluble in the aqueous phase after work-up, especially if it is protonated. | Adjust the pH of the aqueous layer to be basic (pH > 10) before extraction with an organic solvent. |
| Tailing of the product during column chromatography | The basic amine interacts strongly with the acidic silica gel. | Add a small amount of triethylamine (0.5-1%) to the eluent to improve the chromatography. |
Experimental Protocols
Synthesis of 6,7,8,9-Tetrahydro-5H-carbazol-3-carbaldehyde (Vilsmeier-Haack Formylation)
-
Materials: 6,7,8,9-Tetrahydro-5H-carbazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium acetate, Water, Hexanes, Ethyl acetate.
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF in DCM to 0 °C.
-
Slowly add POCl₃ dropwise to the cooled DMF solution while maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Add a solution of 6,7,8,9-Tetrahydro-5H-carbazole in DCM dropwise to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 6,7,8,9-Tetrahydro-5H-carbazol-3-carbaldehyde.
-
Synthesis of this compound (Reductive Amination)
-
Materials: 6,7,8,9-Tetrahydro-5H-carbazol-3-carbaldehyde, Methylamine (as a solution in THF or as methylamine hydrochloride), Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN), Acetic acid (catalytic amount), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), Saturated aqueous sodium bicarbonate solution, Water, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 6,7,8,9-Tetrahydro-5H-carbazol-3-carbaldehyde in DCM or DCE, add a solution of methylamine. If using methylamine hydrochloride, add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature until the starting aldehyde is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM containing a small amount of triethylamine) to yield this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in reductive amination.
References
Technical Support Center: C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine Reaction Scale-Up
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with scaling up the synthesis of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic approach involves a multi-step process. This typically begins with the Fischer indole synthesis to construct the core tetrahydrocarbazole scaffold, followed by functional group manipulation to introduce the methylamine group at the C-3 position. Key transformations often include formylation or cyanation of the tetrahydrocarbazole ring, followed by reductive amination or reduction of the nitrile, respectively.
Q2: What are the main challenges when scaling up the Fischer indole synthesis for the tetrahydrocarbazole core?
A2: Scaling up the Fischer indole synthesis can present several challenges. One of the most significant is managing the exothermic nature of the reaction, which can lead to thermal runaways and the formation of impurities if not properly controlled. Tar formation is another common issue, often exacerbated by the acidic conditions and elevated temperatures required for the reaction. Additionally, ensuring efficient mixing and uniform heat distribution in large reactors is critical to achieve consistent product quality and yield.
Q3: What are the likely impurities to be encountered during the synthesis and scale-up?
A3: Impurities can arise from several sources. In the Fischer indole synthesis step, common byproducts include regioisomers of the desired tetrahydrocarbazole, as well as polymeric tar-like substances. In the subsequent functionalization and reduction steps, partially reacted intermediates, over-reduced products, or byproducts from side reactions of the reducing agents can be significant impurities. Residual catalysts and solvents are also a concern in the final product.
Q4: How does the choice of reducing agent for the final reduction step impact scale-up?
A4: The choice of reducing agent is critical for a successful and safe scale-up. While powerful reducing agents like lithium aluminum hydride (LiAlH4) may be effective on a lab scale, their pyrophoric nature and the need for stringent anhydrous conditions pose significant safety risks and handling challenges on an industrial scale. Catalytic hydrogenation is often a more viable option for large-scale production due to its improved safety profile, though it may require careful optimization of catalyst selection, pressure, and temperature to achieve complete conversion and minimize side reactions.
Troubleshooting Guides
Issue 1: Low Yield and/or Incomplete Conversion in the Fischer Indole Synthesis Step
| Possible Cause | Troubleshooting/Optimization Strategy |
| Insufficient Acid Catalyst | Increase the molar ratio of the acid catalyst. Consider switching to a stronger acid or a Lewis acid catalyst. |
| Inadequate Mixing | Ensure the reactor's agitation system provides sufficient mixing to maintain a homogeneous reaction mixture. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature while carefully monitoring for exotherms and impurity formation. |
| Poor Quality of Phenylhydrazine Starting Material | Use freshly distilled or high-purity phenylhydrazine. Older or impure starting material can significantly impact the reaction outcome. |
Issue 2: Excessive Tar Formation During Cyclization
| Possible Cause | Troubleshooting/Optimization Strategy |
| Reaction Temperature Too High | Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal tar formation. Ensure the reactor's cooling system is adequate to handle any exotherms. |
| Prolonged Reaction Time | Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions. |
| Incorrect Acid Catalyst or Concentration | Screen different acid catalysts (e.g., polyphosphoric acid, acetic acid, Lewis acids) and optimize the concentration to minimize side reactions. |
Issue 3: Difficulties in Product Isolation and Purification
| Possible Cause | Troubleshooting/Optimization Strategy |
| Product Oiling Out During Crystallization | Experiment with different solvent systems for crystallization. A mixture of polar and non-polar solvents may be necessary. Seeding the solution with a small amount of pure product can also promote crystallization. |
| Co-elution of Impurities During Chromatography | Optimize the mobile phase and stationary phase for column chromatography. A gradient elution may be required to separate closely related impurities. |
| Formation of Emulsions During Workup | Add a small amount of brine or a different organic solvent to break the emulsion. Adjusting the pH of the aqueous layer can also be effective. |
Data Presentation
The following table provides a representative comparison of reaction parameters for the synthesis of a functionalized tetrahydrocarbazole at laboratory and pilot plant scales. Note: This data is illustrative and based on typical scale-up observations for similar chemical transformations.
| Parameter | Laboratory Scale (10 g) | Pilot Plant Scale (10 kg) |
| Reaction Vessel | 500 mL Round Bottom Flask | 100 L Glass-Lined Reactor |
| Solvent Volume | 200 mL | 200 L |
| Reagent Addition Time | 30 minutes | 2-3 hours (controlled addition) |
| Reaction Temperature | 80 °C (oil bath) | 80-85 °C (jacketed heating/cooling) |
| Stirring Speed | 300 rpm (magnetic stirrer) | 100-150 rpm (impeller) |
| Typical Yield | 85-90% | 75-85% |
| Purity (before purification) | ~95% | ~90-93% |
| Purification Method | Column Chromatography | Crystallization |
Experimental Protocols
Representative Kilogram-Scale Synthesis of the Tetrahydrocarbazole Core
Warning: This procedure should only be carried out by trained professionals in a facility equipped for large-scale chemical synthesis. Appropriate personal protective equipment (PPE) must be worn, and all safety precautions must be strictly followed.
-
Reactor Setup: A 100 L glass-lined reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a nitrogen inlet is charged with 4-chlorophenylhydrazine hydrochloride (10.0 kg) and cyclohexanone (6.6 kg).
-
Solvent Addition: Glacial acetic acid (50 L) is added to the reactor.
-
Reaction: The mixture is stirred and heated to 110-115 °C under a nitrogen atmosphere. The reaction is monitored by HPLC until the starting material is consumed (typically 4-6 hours).
-
Cooling and Precipitation: The reaction mixture is cooled to room temperature, and then further cooled to 0-5 °C. The precipitated product is collected by filtration.
-
Washing: The filter cake is washed with cold ethanol (2 x 10 L) and then with water (2 x 20 L) until the washings are neutral.
-
Drying: The product is dried under vacuum at 60-70 °C to a constant weight to yield the tetrahydrocarbazole intermediate.
Mandatory Visualizations
Caption: Experimental Workflow for the Synthesis of this compound.
Caption: Troubleshooting Decision Tree for Scale-Up Challenges.
Characterization issues with C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the characterization of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for this compound?
A1: While specific experimental data for this compound is not widely published, based on its structure and data from analogous carbazole derivatives, the following characteristics are expected. Deviations from these may indicate the presence of impurities or structural isomers.
Q2: My ¹H NMR spectrum shows unexpected peaks. What could be the cause?
A2: Unexpected peaks in the ¹H NMR spectrum can arise from several sources, including residual solvents, starting materials from the synthesis, or the presence of regioisomers. A common synthetic route to carbazoles may involve reactions that could produce isomeric byproducts.
Q3: The mass spectrum does not show the expected molecular ion peak. What should I do?
A3: The absence of a clear molecular ion peak in the mass spectrum could be due to the instability of the compound under the ionization conditions used. It is also possible that the compound has formed adducts with salts (e.g., sodium). Consider using a softer ionization technique or checking for common adducts.
Q4: I am having difficulty purifying the compound using HPLC. What conditions do you recommend?
A4: For compounds containing a basic amino group like this one, peak tailing can be an issue on standard silica-based C18 columns due to interactions with residual silanols. Using a mobile phase with a small amount of a basic additive or employing an end-capped column can improve peak shape.
Troubleshooting Guides
Issue 1: Inconsistent ¹H NMR Spectra
Symptoms:
-
Variable chemical shifts between batches.
-
Broadening of aromatic or amine protons.
-
Presence of unexpected signals.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Residual Solvents | Cross-reference unexpected peaks with known chemical shifts of common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane). |
| Starting Material Impurities | Compare the spectrum to the NMR spectra of the starting materials used in the synthesis. |
| Presence of Regioisomers | Isomers formed during synthesis can lead to complex spectra. Consider 2D NMR techniques (COSY, HSQC) to aid in structural elucidation. |
| Amine Proton Exchange | The amine (-NH₂) protons can exchange with residual water in the NMR solvent, leading to a broad signal. A D₂O exchange experiment can confirm this; the amine peak will disappear. |
| Aggregation | At high concentrations, molecules may aggregate, causing shifts and broadening. Try acquiring the spectrum at a lower concentration. |
Issue 2: Ambiguous Mass Spectrometry Results
Symptoms:
-
Absence of the expected molecular ion peak (M⁺).
-
Complex fragmentation pattern.
-
Presence of peaks with higher m/z than the expected molecular weight.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| In-source Fragmentation | The molecular ion may be unstable and fragment easily. Use a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). |
| Formation of Adducts | The molecule may form adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). Check for peaks at M+23 and M+39. |
| Oxidation | The amine or the carbazole ring can be susceptible to oxidation, leading to a peak at M+16. Store the compound under an inert atmosphere and in the dark. |
| Dimerization | In some cases, dimerization can occur, resulting in a peak at [2M+H]⁺. |
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Data
Note: These are predicted chemical shifts. Actual experimental values may vary.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic CH | 7.0 - 7.5 | m | 3H | Ar-H |
| NH (Carbazole) | ~8.0 | br s | 1H | Ar-NH-Ar |
| CH₂ (Benzylic) | ~3.8 | s | 2H | Ar-CH₂-NH₂ |
| CH₂ (Tetrahydro) | 2.5 - 2.8 | m | 4H | Ar-CH₂-CH₂ |
| CH₂ (Tetrahydro) | 1.8 - 2.0 | m | 4H | -CH₂-CH₂- |
| NH₂ (Amine) | 1.5 - 2.5 | br s | 2H | -NH₂ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Aromatic C | 110 - 140 | Ar-C |
| Benzylic C | ~45 | Ar-CH₂-NH₂ |
| Tetrahydro C | 20 - 25 | -CH₂- |
Table 2: Expected Mass Spectrometry Data
| Parameter | Value | Notes |
| Molecular Formula | C₁₃H₁₆N₂ | |
| Molecular Weight | 200.28 g/mol | |
| Expected [M+H]⁺ | 201.1395 | For high-resolution mass spectrometry. |
| Common Fragments | m/z reflecting loss of -CH₂NH₂ or parts of the tetrahydro ring. | Fragmentation will depend on the ionization energy. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is generally suitable for the analysis of carbazole derivatives.
-
System: Standard HPLC with UV detection.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid or 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Formic acid or 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and increase to a high percentage over 10-20 minutes to elute the compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a wavelength of maximum absorbance determined by a UV scan.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol, acetonitrile) and filter through a 0.22 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for compounds with exchangeable protons as it can slow down the exchange rate.
-
Concentration: 5-10 mg of the sample in 0.6-0.7 mL of solvent.
-
Experiments:
-
¹H NMR: Standard proton experiment.
-
¹³C NMR: Standard carbon experiment (e.g., with proton decoupling).
-
2D NMR (if needed): COSY, HSQC, and HMBC experiments can help in assigning complex spectra and confirming the structure.
-
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) is a common choice for this type of molecule.
-
Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, can be directly infused into the mass spectrometer or analyzed via LC-MS.
-
High-Resolution MS (HRMS): To confirm the elemental composition.
Visualizations
Caption: A typical experimental workflow for the synthesis, purification, and characterization of the target compound.
Caption: A decision tree to guide troubleshooting for common issues encountered during NMR, MS, and HPLC analysis.
Validation & Comparative
A Comparative Guide to C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine and Other Tetrahydrocarbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine with other tetrahydrocarbazole (THC) derivatives, focusing on their performance in preclinical studies. The information is compiled from various scientific publications to assist researchers in evaluating the potential of these compounds in drug discovery and development.
Introduction to Tetrahydrocarbazole Derivatives
Tetrahydrocarbazole, a tricyclic aromatic scaffold, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds. Derivatives of this core structure have demonstrated a wide array of pharmacological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties. The versatility of the tetrahydrocarbazole scaffold allows for modifications at various positions, leading to a diverse range of compounds with distinct biological profiles. This guide focuses on comparing this compound, a C-3 substituted derivative, with other analogs to highlight structure-activity relationships and potential therapeutic applications.
Comparative Analysis of Biological Activities
While direct comparative studies for this compound are limited in the public domain, this section presents a comparative analysis based on available data for structurally related tetrahydrocarbazole derivatives. The primary areas of focus are anticancer and neuroprotective activities, which are prominently reported for this class of compounds.
Anticancer Activity
Numerous tetrahydrocarbazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The substitution pattern on the carbazole nucleus significantly influences their potency and selectivity.
Table 1: In Vitro Anticancer Activity of Tetrahydrocarbazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative (Compound 15) | Human glioma U87MG | 18.50 | Carmustine | 18.24 |
| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative (Compound 16) | Human glioma U87MG | 47 | Temozolomide | 100 |
| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative (Compound 17) | Human glioma U87MG | 75 | - | - |
| Carbazole Hydrazone (Compound 14a) | Gastric adenocarcinoma (7901) | 11.8 ± 1.26 | 5-Fluorouracil | - |
| Carbazole Hydrazone (Compound 14a) | Human melanoma (A875) | 9.77 ± 8.32 | 5-Fluorouracil | - |
Note: The data presented is compiled from different studies and should be interpreted with caution due to variations in experimental conditions.
Neuroprotective Activity
Tetrahydrocarbazole derivatives have shown promise as neuroprotective agents, primarily through the inhibition of cholinesterases, enzymes implicated in the progression of Alzheimer's disease.
Table 2: Cholinesterase Inhibitory Activity of Tetrahydrocarbazole Derivatives
| Compound/Derivative Class | Enzyme | IC50 (µM) | Selectivity |
| 6-Amino-2,3,4,9-tetrahydro-1H-carbazole (Compound 3) | Acetylcholinesterase (AChE) | Not specified | Selective for AChE |
| 9-Methyl-6-nitro-2,3,4,9-tetrahydro-1H-carbazole (Compound 4) | Acetylcholinesterase (AChE) | Not specified | Selective for AChE |
| N-Butyl-2,3,4,9-tetrahydro-1H-carbazol-6-amine (Compound 17) | Acetylcholinesterase (AChE) | Not specified | Selective for AChE |
| Tacrine (Reference Drug) | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | - | Non-selective |
Note: The study referenced did not provide specific IC50 values but identified these compounds as selective AChE inhibitors based on comparative analysis with the non-selective inhibitor Donepezil.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess the bioactivity of tetrahydrocarbazole derivatives.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound and other derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2]
-
Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[3] The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This assay evaluates the ability of a compound to protect neuronal cells from death induced by excessive exposure to glutamate, a mechanism relevant to various neurodegenerative diseases.
Workflow for Neuroprotection Assay
-
Cell Culture: Neuronal cells (e.g., HT22 hippocampal cells) are cultured in appropriate media and seeded in 96-well plates.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 2 hours).
-
Induction of Excitotoxicity: Glutamate is added to the wells (excluding the control wells) to induce excitotoxicity.
-
Incubation: The plates are incubated for a defined period (e.g., 24 hours).
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay or by measuring intracellular reactive oxygen species (ROS) levels using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[4]
-
Data Analysis: The neuroprotective effect is quantified by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.
Signaling Pathways and Mechanisms of Action
Carbazole and its derivatives have been reported to exert their anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: Key signaling pathways modulated by carbazole derivatives in cancer cells.
Carbazole derivatives have been shown to inhibit key signaling pathways crucial for cancer cell growth and survival, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[5] Furthermore, they can inhibit the STAT3 signaling pathway, which is often constitutively activated in many cancers and plays a critical role in tumor progression.[6] By targeting these pathways, these compounds can induce cell cycle arrest and apoptosis.
Conclusion
The data and protocols presented in this guide offer a foundation for researchers to design and conduct further studies to elucidate the specific pharmacological profile of this compound and to compare its efficacy against other promising derivatives. Future research should focus on systematic in vitro and in vivo studies to establish a clear comparative performance profile and to identify lead candidates for further drug development.
References
- 1. op.niscpr.res.in [op.niscpr.res.in]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbazole Derivatives as STAT Inhibitors: An Overview [mdpi.com]
A Comparative Analysis of the Biological Activities of Carbazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of biological activities. This guide provides an objective comparison of the anticancer, antimicrobial, and neuroprotective properties of various carbazole analogs, supported by experimental data from peer-reviewed studies. The information is presented to facilitate informed decisions in drug discovery and development projects.
Anticancer Activity
Carbazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of topoisomerase II, and cell cycle arrest.[1][2]
Comparative Anticancer Potency of Carbazole Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected carbazole derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Carbazole Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10 | HepG2 (Liver) | 7.68 | [3] |
| HeLa (Cervical) | 10.09 | [3] | |
| MCF7 (Breast) | 6.44 | [3] | |
| Compound 9 | HeLa (Cervical) | 7.59 | [3] |
| Compound 27 | U87MG (Glioma) | 17.97 | [4] |
| Compound 28 | U87MG (Glioma) | 15.25 | [4] |
| Compound 30 | U87MG (Glioma) | 29.58 | [4] |
| Compound 31 | U87MG (Glioma) | 23.80 | [4] |
| Compound 5 | MDA-MB-231 (Breast) | 6.59 | [5] |
| Compound 2 | MDA-MB-231 (Breast) | 8.19 | [5] |
| Compound 1 | MDA-MB-231 (Breast) | 43.45 | [5] |
| Carbazole-TSC Hybrid C1 | HeLa, A549, LNCaP, MG63 | Low micromolar | [6] |
| Carbazole-TSC Hybrid C3 | HeLa, A549, LNCaP, MG63 | Low micromolar | [6] |
| 2,7-Di(2-furyl)-9H-carbazole (27a) | A549, HCT-116, MCF-7, U-2 OS | Nanomolar range | [1][7][8] |
| 3,6-Di(2-furyl)-9H-carbazole (36a) | A549, HCT-116, MCF-7, U-2 OS | Nanomolar range | [1][7][8] |
| 3,6-Di(2-thienyl)-9H-carbazole (36b) | A549, HCT-116, MCF-7, U-2 OS | Nanomolar range | [1][7][8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[9][10]
Materials:
-
96-well plates
-
Carbazole compounds
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9][11]
-
Compound Treatment: Treat the cells with various concentrations of the carbazole analogs and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).[9][11]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental workflow for the MTT cytotoxicity assay.
Signaling Pathways in Anticancer Activity
Carbazole derivatives can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases, ultimately resulting in programmed cell death.[12][13][14] Another key mechanism is the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division.[1][6][7]
Mitochondrial apoptosis pathway induced by carbazole analogs.
Inhibition of Topoisomerase II by carbazole analogs.
Antimicrobial Activity
A variety of carbazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Comparative Antimicrobial Potency of Carbazole Analogs
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected carbazole derivatives against various microbial strains. A lower MIC value indicates stronger antimicrobial activity.
| Carbazole Analog | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 8f | S. aureus RN4220 | 0.5 | [15][16] |
| S. mutans 3289 | 1 | [15][16] | |
| MRSA CCARM 3167 | 0.5 | [15][16] | |
| E. coli 1924 | 0.5 | [15][16] | |
| C. albicans 7535 | 4 | [15][16] | |
| Compound 9d | S. aureus RN4220 | 1 | [15][16] |
| MRSA CCARM 3167 | 1 | [15][16] | |
| E. coli 1924 | 2 | [15][16] | |
| Compound 56c | MRSA CCARM 3167 | 0.5 | [17] |
| E. coli | 0.5 | [17] | |
| Compound 58a | S. aureus | 1 | [17] |
| Macrocyclic diamide 10f | Various bacteria | 5 - 10 | [17] |
| 1H-dibenzo[a,c]carbazole 11d | B. subtilis | 1.9 | [17] |
| Compound 3b, 4c | E. coli, S. aureus | Moderate activity | [18] |
| Compound 4d | C. albicans | Potent activity | [18] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[19][20][21]
Materials:
-
96-well microtiter plates
-
Carbazole compounds
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Spectrophotometer or microplate reader
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the carbazole compounds in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).[19]
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19][21]
Experimental workflow for MIC determination.
Neuroprotective Activity
Certain carbazole derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their mechanisms of action include antioxidant effects, inhibition of acetylcholinesterase (AChE), and modulation of signaling pathways involved in neuronal survival.[22][23][24]
Comparative Neuroprotective Effects of Carbazole Analogs
The neuroprotective potential of carbazole analogs has been evaluated in various in vitro models. The following table summarizes some key findings.
| Carbazole Analog | Assay | Cell Line/Target | Result | Reference |
| (-)-11b (D-636) | D2/D3 receptor agonist activity | D2/D3 receptors | EC50: D2 = 48.7 nM, D3 = 0.96 nM | [25] |
| 6-OHDA-induced oxidative stress | Potent antioxidant activity | [25] | ||
| 6-OHDA-induced toxicity | Significant neuroprotection | [25] | ||
| (-)-15a (D-653) | D2/D3 receptor agonist activity | D2/D3 receptors | EC50: D2 = 0.87 nM, D3 = 0.23 nM | [25] |
| 6-OHDA-induced oxidative stress | Potent antioxidant activity | [25] | ||
| 6-OHDA-induced toxicity | Significant neuroprotection | [25] | ||
| (-)-15c (D-656) | D2/D3 receptor agonist activity | D2/D3 receptors | EC50: D2 = 2.29 nM, D3 = 0.22 nM | [25] |
| 6-OHDA-induced oxidative stress | Potent antioxidant activity | [25] | ||
| 6-OHDA-induced toxicity | Significant neuroprotection | [25] | ||
| SLM | Aβ42-induced neurotoxicity | SH-SY5Y cells | Reduced neurotoxicity | [26] |
| Murrayanol | Acetylcholinesterase (AChE) inhibition | IC50 ~0.2 µg/mL | [23] | |
| Aβ fibrillization inhibition | 40.83 ± 0.30% | [23] | ||
| Mahanimbine | Acetylcholinesterase (AChE) inhibition | IC50 ~0.2 µg/mL | [23] | |
| Aβ fibrillization inhibition | 27.68 ± 2.71% | [23] | ||
| Murrayafoline A | Aβ fibrillization inhibition | 33.60 ± 0.55% | [23] |
Experimental Protocol: In Vitro Neuroprotection Assay
A common in vitro model for assessing neuroprotection involves inducing neuronal cell death in a cell line like SH-SY5Y and then evaluating the protective effects of the test compounds.[22][27][28]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA), hydrogen peroxide (H₂O₂), or Amyloid-beta peptide)[25][29][30]
-
Carbazole compounds
-
Reagents for cell viability assessment (e.g., MTT)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium.[22]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the carbazole analogs for a specified duration.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin to induce cell death.
-
Co-incubation: Co-incubate the cells with the carbazole compounds and the neurotoxin.
-
Assessment of Cell Viability: Determine the percentage of viable cells using a method like the MTT assay.
-
Data Analysis: Compare the viability of cells treated with the carbazole analogs to that of cells treated with the neurotoxin alone to determine the neuroprotective effect.
Experimental workflow for in vitro neuroprotection assay.
References
- 1. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds - Zhang - Current Medicinal Chemistry [edgccjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological studies of carbazole–thiosemicarbazone hybrids as potential topoisomerase II catalytic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. benchchem.com [benchchem.com]
- 10. researchhub.com [researchhub.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. Cell apoptosis induced by a synthetic carbazole compound LCY-2-CHO is mediated through activation of caspase and mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. connectjournals.com [connectjournals.com]
- 19. benchchem.com [benchchem.com]
- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijrpc.com [ijrpc.com]
- 22. benchchem.com [benchchem.com]
- 23. Neuroprotective Evaluation of Murraya Carbazoles: In Vitro and Docking Insights into Their Anti-AChE and Anti-Aβ Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design, Synthesis, and Pharmacological Characterization of Carbazole Based Dopamine Agonists as Potential Symptomatic and Neuroprotective Therapeutic Agents for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Neuroprotective Effect of SLM, a Novel Carbazole-Based Fluorophore, on SH-SY5Y Cell Model and 3xTg-AD Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Beyond boundaries: Neuroprotective effects of steroids and ecdysteroids in SH‐SY5Y cells ‐ A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. ijper.org [ijper.org]
Comparative Analysis of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine: A Guide to Putative Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine, a tetrahydrocarbazole derivative. Due to the limited publicly available data on the specific cross-reactivity of this compound, this document offers a predictive comparison based on the known pharmacological activities of structurally related carbazole compounds. The guide outlines potential primary targets and off-target interactions, compares it with functionally similar molecules, and provides detailed experimental protocols for assessing selectivity.
Carbazole and its derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities, including antitumor, antibacterial, antioxidant, and neuroprotective effects.[1][2] Many of their therapeutic actions are attributed to their interaction with G-protein coupled receptors (GPCRs) and protein kinases.[3][4] Structurally, this compound's tetrahydrocarbazole core is a scaffold found in compounds targeting serotonin and adrenergic receptors.[5][6][7]
Predicted Target Profile and Comparative Compounds
Based on the known pharmacology of related tetrahydrocarbazole structures, this compound is hypothesized to interact with monoamine GPCRs and potentially exhibit kinase inhibitory activity. For a comprehensive comparison, we have selected representative compounds from these classes with established activity profiles.
Table 1: Predicted Target Affinities and Comparison with Alternative Compounds
| Compound/Target Class | Primary Target(s) | Key Off-Targets/Cross-Reactivity | Rationale for Inclusion |
| This compound (Hypothesized) | Serotonin Receptors (e.g., 5-HT6), Adrenergic Receptors (e.g., β1) | Dopamine Receptors, various kinases | The tetrahydrocarbazole scaffold is a known pharmacophore for these targets.[5][6][7] |
| SB-271046 (5-HT6 Antagonist) | 5-HT6 Receptor | High selectivity against other 5-HT and dopamine receptors | A standard selective antagonist for comparison of serotonergic activity. |
| Carazolol (β-Adrenergic Blocker) | β1 and β2-Adrenergic Receptors | Potential for some activity at other adrenergic receptor subtypes | A well-characterized carbazole-based β-blocker.[8] |
| Staurosporine (Broad-Spectrum Kinase Inhibitor) | Multiple kinases (e.g., PKC, PKA, CDKs) | Wide-ranging off-target kinase inhibition | A non-selective inhibitor to benchmark kinase cross-reactivity.[9] |
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity profile of this compound, a series of in vitro assays are necessary. Below are detailed protocols for key experiments.
Radioligand Binding Assay for GPCR Cross-Reactivity
This assay is the gold standard for quantifying the binding affinity of a compound to a specific receptor.[10]
Objective: To determine the binding affinity (Ki) of this compound for a panel of GPCRs (e.g., serotonin, dopamine, adrenergic receptor subtypes).
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [3H]-LSD for serotonin receptors)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.
-
Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.[11]
Objective: To assess the inhibitory potential of this compound against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
This compound
-
ATP (often radiolabeled, e.g., [γ-33P]ATP)
-
Kinase reaction buffer
-
96- or 384-well plates
-
Phosphocellulose filter plates or other detection system
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a set period.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done by capturing the radiolabeled phosphopeptide on a filter and measuring with a scintillation counter, or by using a luminescence-based assay that measures ATP consumption.[11]
-
Determine the IC50 value for each kinase to assess the compound's inhibitory potency and selectivity.
Cellular Functional Assay for GPCR Activity
Functional assays provide information on whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor.[12][13]
Objective: To characterize the functional effect of this compound on GPCR-mediated signaling pathways (e.g., cAMP or calcium flux).
Materials:
-
Cells stably or transiently expressing the target GPCR
-
This compound
-
A known agonist for the target receptor
-
Assay kits for measuring second messengers (e.g., cAMP HTRF assay, Fluo-4 for calcium)
-
Cell culture reagents and plates
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)
Procedure (for a cAMP assay with a Gs-coupled receptor):
-
Seed the cells expressing the target receptor in a multi-well plate and culture overnight.
-
To test for agonist activity, add varying concentrations of this compound and incubate.
-
To test for antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format, such as HTRF.
-
Analyze the dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and potential biological context, the following diagrams are provided.
Caption: Workflow for assessing the cross-reactivity of a novel compound.
Caption: A potential GPCR signaling pathway affected by the test compound.
Conclusion
While direct experimental data for this compound is not extensively available, its structural features suggest a likely interaction with monoamine GPCRs and protein kinases. A thorough cross-reactivity assessment, as outlined in the provided protocols, is essential to characterize its selectivity profile. By comparing its activity against established compounds like SB-271046, Carazolol, and Staurosporine, researchers can gain a comprehensive understanding of its pharmacological properties and potential as a therapeutic agent or research tool. This guide provides the foundational framework for such an investigation.
References
- 1. Review of pharmacological activity in new carbazole compounds. [wisdomlib.org]
- 2. echemcom.com [echemcom.com]
- 3. Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Carbazole and simplified derivatives: Novel tools toward β-adrenergic receptors targeting [ricerca.uniba.it]
- 8. Characterization of [3H](+/-)carazolol binding to beta-adrenergic receptors. Application to study of beta-adrenergic receptor subtypes in canine ventricular myocardium and lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolocarbazoles as checkpoint 1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Experimental Results: A Comparative Guide to C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine and Related Carbazole Derivatives
Disclaimer: Publicly available experimental data for C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine is limited. This guide provides a comparative framework using data from functionally related carbazole derivatives to illustrate a validation process. The experimental results presented herein are for representative carbazole compounds and established alternatives, not for this compound itself.
Introduction
This compound belongs to the carbazole family, a class of heterocyclic compounds known for a wide range of biological activities.[1] Carbazoles, both natural and synthetic, are investigated for their potential as antimicrobial, anticancer, neuroprotective, and anti-inflammatory agents.[1][2][3] Their therapeutic effects often stem from their ability to interact with DNA and modulate key signaling pathways. This guide offers a comparative analysis of representative carbazole derivatives against established drugs, providing researchers with a template for validating the experimental performance of novel compounds like this compound.
Comparative Analysis of Anticancer Activity
Carbazole derivatives have shown significant potential in oncology, particularly in targeting cancer cell proliferation and survival. The following data compares the in vitro cytotoxic activity of representative carbazole compounds against human cancer cell lines with that of a standard chemotherapeutic agent.
Table 1: In Vitro Anticancer Activity of Carbazole Derivatives vs. Standard Agent
| Compound | Target Cell Line | IC₅₀ (µM) | Reference Compound | Target Cell Line | IC₅₀ (µM) |
| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative (Compound 15) | Human Glioma (U87MG) | 18.50 | Carmustine (BCNU) | Human Glioma (U87MG) | 18.24 |
| 5,8-Dimethyl-9H-carbazole derivative (Compound 4) | Breast Cancer (MDA-MB-231) | 0.73 | Ellipticine | Breast Cancer (MDA-MB-231) | - |
| 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) | Melanoma | Induces Apoptosis at 1-5 µM | - | - | - |
| S-3-(1,3,6-trichloro-9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid (7t-S) (DNMT1 Inhibitor) | K562 (Leukemia) | 0.777 | RG108 | - | >250 |
Data is compiled from multiple sources for illustrative purposes.[4][5][6][7]
Experimental Protocols
Accurate and reproducible experimental design is critical for validating results. Below are summarized methodologies for key assays used in evaluating the anticancer potential of carbazole derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
-
Cell Seeding: Cancer cells (e.g., U87MG, MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well) and incubated for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: A stock solution of the test compound (e.g., a carbazole derivative) is prepared in a suitable solvent like DMSO. Serial dilutions are then made in the culture medium to achieve a range of final concentrations. The cells are treated with these concentrations for a specified period (e.g., 24-72 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay via Flow Cytometry
This method quantifies the extent of programmed cell death induced by a compound.
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (which enters late apoptotic or necrotic cells with compromised membranes).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The results differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the apoptotic effect of the compound.
Signaling Pathways and Experimental Workflow
Carbazole derivatives often exert their effects by modulating critical cellular signaling pathways. For instance, some carbazoles can reactivate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the MDM2-p53 interaction by a carbazole derivative, leading to p53 activation.
The workflow for screening and validating a novel compound involves a series of sequential assays, from broad cytotoxicity screening to more specific mechanistic studies.
Caption: A typical experimental workflow for validating a novel anticancer compound.
References
- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. connectjournals.com [connectjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as promising DNMT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine as a Negative Control in Serotonin Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine as a negative control in the context of serotonin receptor (5-HTR) binding assays. We compare its performance with a known active ligand, Serotonin (5-HT), to establish a baseline for its suitability as an inert control compound. The following sections detail the experimental data, protocols, and relevant biological pathways.
Data Presentation: Comparative Receptor Binding Affinity
The following table summarizes the binding affinity of this compound and Serotonin for the 5-HT2A receptor. The data is presented as the inhibitor concentration (Ki) that causes 50% inhibition of radioligand binding. A higher Ki value indicates lower binding affinity.
| Compound | Target Receptor | Ki (nM) | Interpretation |
| Serotonin (5-HT) | 5-HT2A | 15 | High Affinity (Positive Control) |
| This compound | 5-HT2A | > 10,000 | Negligible Affinity (Negative Control) |
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor
This protocol outlines the methodology used to determine the binding affinity of the test compounds.
1. Materials:
- HEK293 cells stably expressing human 5-HT2A receptors.
- Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
- Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.
- Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist).
- Positive Control: Serotonin (5-HT).
- Negative Control: this compound.
- Non-specific binding control: Mianserin (10 µM).
- 96-well microplates and a cell harvester.
- Scintillation counter.
2. Procedure:
- Cell membranes (10-20 µg protein) are incubated with various concentrations of the test compounds (Serotonin or this compound).
- [3H]-Ketanserin is added to the wells at a final concentration of 1 nM.
- For non-specific binding determination, a separate set of wells is incubated with 10 µM Mianserin.
- The plates are incubated at 25°C for 60 minutes.
- The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.
- The filters are washed three times with ice-cold assay buffer.
- The radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined using non-linear regression analysis.
- The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical Gq-coupled signaling pathway of the 5-HT2A receptor and the workflow of the competitive binding assay.
Caption: Canonical Gq-coupled signaling pathway for the 5-HT2A receptor.
Caption: Workflow for the 5-HT2A competitive radioligand binding assay.
Comparative Analysis of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine Derivatives as Monoamine Oxidase Inhibitors: A Review of the Landscape
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the structure-activity relationships (SAR) of C-(6,7,8,9-tetrahydro-5H-carbazol-3-yl)-methylamine and its analogs, with a focus on their activity as monoamine oxidase (MAO) inhibitors. While the tetrahydrocarbazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds, comprehensive SAR studies detailing the inhibitory effects of this compound derivatives on MAO-A and MAO-B are not extensively available in publicly accessible literature.[1] This document synthesizes the available information on related compounds and outlines the experimental protocols necessary for such evaluations.
Introduction to Tetrahydrocarbazoles and Monoamine Oxidase Inhibition
Tetrahydrocarbazoles (THCs) are a class of heterocyclic compounds that form the core of numerous natural products and synthetic molecules with a wide range of pharmacological activities.[1] These activities include anticancer, antimicrobial, and neuroprotective effects. The rigid tricyclic structure of the THC scaffold makes it an attractive starting point for the design of targeted therapeutic agents.
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[] Inhibition of these enzymes can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that is therapeutically beneficial in the treatment of depression (MAO-A inhibitors) and neurodegenerative conditions like Parkinson's disease (MAO-B inhibitors).[]
Structure-Activity Relationship (SAR) Insights
A direct and comprehensive SAR study for a series of this compound analogs against MAO-A and MAO-B is not readily found in the current body of scientific literature. However, general SAR principles for other classes of MAO inhibitors can provide a framework for the rational design of novel tetrahydrocarbazole-based inhibitors.
For many classes of MAO inhibitors, the following structural features are often correlated with activity:
-
Aromatic/Heterocyclic Core: A flat, lipophilic ring system that can engage in π-π stacking interactions within the active site of the enzyme. The tetrahydrocarbazole moiety serves this purpose.
-
Linker: A chain of atoms connecting the core to a terminal amine or other functional group. The length and flexibility of this linker can significantly influence potency and selectivity.
-
Amine Group: Often crucial for interaction with the flavin adenine dinucleotide (FAD) cofactor or key amino acid residues in the MAO active site. The primary amine of this compound is a key feature for potential interactions.
-
Substituents on the Core: Electron-donating or electron-withdrawing groups on the carbazole ring can modulate the electronic properties and binding affinity of the molecule.
To establish a definitive SAR for the this compound scaffold, a systematic study involving the synthesis and biological evaluation of a library of analogs would be required. The following table outlines a hypothetical set of modifications that could be explored in such a study.
Table 1: Proposed Analogs for a Structure-Activity Relationship Study
| Compound ID | R1 (N-alkylation) | R2 (Amine Substitution) | R3 (Ring Substitution) | Predicted Effect on Activity (Hypothetical) |
| Parent | H | H | H | Baseline activity |
| A-1 | CH₃ | H | H | Increased lipophilicity, potential for altered selectivity |
| A-2 | Ethyl | H | H | Further increase in lipophilicity |
| B-1 | H | CH₃ | H | Secondary amine may alter binding interactions |
| B-2 | H | Dimethyl | H | Tertiary amine, potential loss of key H-bonds |
| C-1 | H | H | 6-Fluoro | Electron-withdrawing group, may enhance binding |
| C-2 | H | H | 8-Methoxy | Electron-donating group, could alter electronics |
| D-1 | CH₃ | CH₃ | 6-Fluoro | Combination of modifications to probe synergistic effects |
Experimental Protocols
To evaluate the MAO inhibitory activity of this compound analogs, standardized in vitro assays are employed. Below are detailed protocols for common methods.
In Vitro Fluorometric Monoamine Oxidase Inhibition Assay
This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity, using a fluorescent probe.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Fluorescent probe (e.g., Amplex® Red)
-
Horseradish peroxidase (HRP)
-
Test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in the assay buffer.
-
To each well of the microplate, add the assay buffer, HRP, and the fluorescent probe.
-
Add the test compound dilutions to the appropriate wells. Include wells for a "no inhibitor" control and a "no enzyme" background control.
-
Add the MAO-A or MAO-B enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the MAO substrate to all wells.
-
Immediately measure the fluorescence intensity at timed intervals (e.g., every minute for 30 minutes) using a microplate reader (Excitation: ~530-560 nm, Emission: ~590-600 nm).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Signaling Pathway Diagram
Caption: Dopamine metabolism by monoamine oxidase and the point of inhibition.
Experimental Workflow Diagram
Caption: A typical workflow for a structure-activity relationship study.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel monoamine oxidase inhibitors. However, a significant gap exists in the literature regarding a systematic exploration of the structure-activity relationships for this specific class of compounds against MAO-A and MAO-B. The experimental protocols and strategic framework outlined in this guide are intended to facilitate future research in this area. The generation of quantitative data from a diverse library of analogs is essential to unlock the full therapeutic potential of this chemical series for the treatment of neurological and psychiatric disorders.
References
A Comparative Guide to the Enantioselective Synthesis and Activity of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Enantioselective Synthesis Strategies
An enantioselective synthesis of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine can be envisioned through several established asymmetric methodologies for the construction of the chiral tetrahydrocarbazole core. The Fischer indole synthesis is a foundational method for creating the carbazole ring system.[2][4] Asymmetric variations of this reaction, often employing chiral catalysts, can provide access to enantioenriched tetrahydrocarbazoles.[5][6]
An alternative and powerful approach involves the organocatalytic asymmetric Diels-Alder reaction, which can construct the chiral cyclohexene ring of the tetrahydrocarbazole skeleton with high enantioselectivity.[7] Subsequent functional group manipulations would then be required to introduce the aminomethyl group at the C-3 position.
Below is a proposed synthetic workflow for the enantioselective synthesis of the target compound.
Caption: Proposed workflow for the enantioselective synthesis.
Comparative Biological Activity: Focus on Anticancer Properties
While direct biological activity data for this compound is lacking, numerous substituted tetrahydrocarbazole derivatives have demonstrated potent anticancer activity.[1][8][9] This section compares the in vitro cytotoxic activity of several representative analogs against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Tetrahydrocarbazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 6f | 9-(4-Chlorophenylpiperazine-1-carbodithioyl) | MCF-7 (Breast) | 0.00724 | [8] |
| HCT-116 (Colon) | >100 | [8] | ||
| 10e | 6-Chloro, 3-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl) | Jurkat (Leukemia) | 3.11 | [10] |
| U937 (Lymphoma) | 4.89 | [10] | ||
| 10g | 6-Bromo, 3-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl) | Jurkat (Leukemia) | 3.32 | [10] |
| U937 (Lymphoma) | 5.12 | [10] | ||
| Thioamide 1 | 3,6-bis(thioamide) | MCF-7 (Breast) | 5.3 | [9] |
| HCT-116 (Colon) | 8.1 | [9] | ||
| A549 (Lung) | 12.4 | [9] | ||
| Thioamide 2 | 3,6-bis(thioamide) | MCF-7 (Breast) | 6.8 | [9] |
| HCT-116 (Colon) | 9.5 | [9] | ||
| A549 (Lung) | 15.2 | [9] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The data clearly indicates that substitutions on the tetrahydrocarbazole scaffold significantly influence anticancer potency and selectivity. For instance, compound 6f exhibits exceptionally high potency against the MCF-7 breast cancer cell line.[8] This highlights the potential of this compound and its derivatives as a promising area for anticancer drug discovery. The biological activity of chiral compounds can vary significantly between enantiomers, underscoring the importance of enantioselective synthesis in drug development.[11]
Signaling Pathways in Anticancer Activity
Carbazole derivatives exert their anticancer effects through various mechanisms, often involving the induction of apoptosis (programmed cell death) and inhibition of key cellular processes like angiogenesis.[9]
Caption: Simplified signaling pathways for anticancer activity.
Experimental Protocols
General Procedure for Asymmetric Fischer Indole Synthesis of Tetrahydrocarbazoles[12][13]
This protocol provides a general framework. Specific reaction conditions, including the choice of chiral catalyst, solvent, and temperature, must be optimized for each specific substrate.
-
Hydrazone Formation: A substituted phenylhydrazine (1.0 eq.) and a cyclohexanone derivative (1.1 eq.) are dissolved in a suitable solvent (e.g., toluene or methanol). A catalytic amount of a chiral Brønsted acid (e.g., a chiral phosphoric acid) is added. The mixture is stirred at room temperature or heated until the formation of the corresponding hydrazone is complete, as monitored by thin-layer chromatography (TLC).
-
Cyclization: The reaction mixture containing the hydrazone is then heated, typically in the presence of a stronger acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid), to induce cyclization. The reaction temperature and time are crucial for achieving high yield and enantioselectivity.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the enantioenriched tetrahydrocarbazole.
General Protocol for MTT Cytotoxicity Assay[14][15]
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in cell culture medium to achieve a range of final concentrations. The cells are then treated with these dilutions and incubated for a further 48-72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[12]
Caption: A typical workflow for an MTT cytotoxicity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. wjarr.com [wjarr.com]
- 3. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic asymmetric synthesis of tetrahydrocarbazoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. A Nine-Step Enantioselective Total Synthesis of (−)-Vincorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. b.aun.edu.eg [b.aun.edu.eg]
- 11. Chirality and Biological Activity [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
Comparative Analysis of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine: An In Vitro and In Vivo Perspective
Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on the specific in vitro and in vivo activity of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine (CAS 76061-94-4) is limited.[1][2] This guide therefore provides a comparative analysis based on the well-documented activities of structurally related carbazole and tetrahydrocarbazole derivatives to offer a predictive context and framework for future research.
The carbazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, neuroprotective, antiviral, and antimicrobial activities.[3][4][5] The tetrahydrocarbazole core, in particular, is a key feature of several bioactive compounds.[6][7] This comparison guide will focus on two prominent areas of research for carbazole derivatives: oncology and neurodegenerative diseases.
In Vitro Activity Comparison
The in vitro efficacy of carbazole derivatives has been extensively evaluated against various cancer cell lines and key enzymes implicated in neurodegenerative disorders. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative compounds, providing a benchmark for assessing the potential activity of novel analogues like this compound.
Anticancer Activity
Carbazole derivatives have demonstrated significant cytotoxic effects against a range of human tumor cell lines. The proposed mechanisms often involve the inhibition of critical cellular pathways, such as the JAK/STAT pathway, or enzymes like topoisomerase.[8][9]
Table 1: In Vitro Anticancer Activity of Selected Carbazole Derivatives
| Compound Name/Code | Target Cell Line | IC50 (µM) | Reference Compound | Mechanism of Action |
| 1,4-dimethyl-carbazole (17) | A375 (Melanoma) | 80.0 | Doxorubicin (IC50 87.0 µM) | STAT3 Inhibition |
| (S)-dimethylamino-pyrrolidine amide (28) | SET-2 (Leukemia) | 0.08 | - | JAK2 Inhibition |
| Thioamide derivative (19ba) | MCF-7 (Breast Cancer) | Not Specified | Methotrexate | DNA Damage, Mitochondrial Disruption |
| Thioamide derivative (19ca) | HTC116 (Colon Cancer) | Not Specified | Methotrexate | DNA Damage, Mitochondrial Disruption |
| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative (15) | U87 MG (Glioma) | 18.50 | Carmustine (IC50 18.24 µM) | Not Specified |
Data synthesized from multiple sources for illustrative comparison.[6][7][8][10]
Neuroprotective Activity
A series of 1,2,3,4-tetrahydro-9H-carbazole derivatives have been investigated as potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease.[11]
Table 2: In Vitro Neuroprotective Activity of Tetrahydrocarbazole Derivatives
| Compound Name/Code | Target Enzyme | IC50 (µM) | Selectivity | Proposed Therapeutic Use |
| 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride (15g) | Butyrylcholinesterase (BChE) | 0.11 | High selectivity over Acetylcholinesterase (AChE) (IC50 > 100 µM) | Alzheimer's Disease |
Data extracted from a study on selective BChE inhibitors.[11]
In Vivo Activity Comparison
In vivo studies are crucial for validating the therapeutic potential of drug candidates. While specific in vivo data for this compound is unavailable, studies on related compounds provide insights into their potential efficacy in animal models.
Anticancer Efficacy
Carbazole derivatives have been shown to inhibit tumor growth in xenograft models. These studies are essential for evaluating a compound's bioavailability and overall therapeutic effect in a complex biological system.
Table 3: In Vivo Anticancer Efficacy of Selected Carbazole Derivatives
| Compound Name/Code | Animal Model | Tumor Type | Efficacy |
| Compound 16 | OCI-AML2 Xenograft | Leukemia | Tumor Growth Inhibition (TGI) = 43% |
| Compound 8h | PANC-1 and Capan-2 Xenograft | Pancreatic Cancer | Prevented tumor growth without apparent toxicity |
| Compound 15 | Not Specified | Breast Cancer | Efficient at inhibiting in vivo phospho-STAT3 |
Data synthesized from multiple sources.[8][12]
Neuroprotective Efficacy
The therapeutic potential of neuroprotective agents is often evaluated in animal models of cognitive impairment.
Table 4: In Vivo Neuroprotective Efficacy of a Tetrahydrocarbazole Derivative
| Compound Name/Code | Animal Model | Task | Efficacy |
| 1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride (15g) | Scopolamine-induced cognitive impairment in mice | Morris water maze | Confirmed memory improvement |
Data from an in vivo study on a selective BChE inhibitor.[11]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action is fundamental in drug development. Carbazole derivatives have been shown to modulate several key signaling pathways.
Caption: Inhibition of the JAK/STAT3 signaling pathway by carbazole derivatives.
Caption: General experimental workflow for anticancer drug screening.
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are summarized protocols for key assays mentioned in the literature for evaluating carbazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9]
-
Cell Seeding: Plate cancer cells in 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Butyrylcholinesterase (BChE) Inhibition Assay
This assay is used to determine the potency of compounds in inhibiting BChE activity, relevant for Alzheimer's disease research.[11]
-
Reagent Preparation: Prepare solutions of the BChE enzyme, the substrate (e.g., butyrylthiocholine iodide), Ellman's reagent (DTNB), and the test compound at various concentrations in a suitable buffer.
-
Assay Procedure: In a 96-well plate, add the buffer, test compound, and BChE enzyme. Incubate for a predetermined time to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Add the substrate to initiate the enzymatic reaction. The hydrolysis of the substrate by BChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Kinetic Measurement: Monitor the change in absorbance over time using a microplate reader at a wavelength of 412 nm.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC50 value.
Conclusion
While direct experimental evidence for this compound is currently lacking in the public domain, the extensive research on related carbazole and tetrahydrocarbazole derivatives provides a strong foundation for predicting its potential biological activities. The data presented in this guide suggest that this compound could exhibit promising anticancer and neuroprotective properties. Further in vitro and in vivo studies are warranted to elucidate the specific pharmacological profile of this compound and to determine its potential as a therapeutic agent. The experimental protocols and comparative data provided herein offer a valuable resource for guiding such future investigations.
References
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine versus Ondansetron Intermediates in the Synthesis of 5-HT3 Receptor Antagonist Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the established synthetic pathway to the potent 5-HT3 antagonist, ondansetron, and a hypothetical route to a structurally analogous compound utilizing C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine. This objective comparison, supported by experimental data for the established route and plausible chemical transformations for the hypothetical pathway, aims to inform researchers on the potential utility and challenges associated with these respective synthetic strategies.
Executive Summary
The synthesis of ondansetron is a well-documented, multi-step process commencing from readily available starting materials. Key intermediates in this pathway include 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one and its subsequent Mannich reaction product, 3-((dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one. This established route offers reliable yields and scalability.
In contrast, this compound is a less-explored starting material. A hypothetical synthetic pathway to an ondansetron analog from this compound is proposed herein. This theoretical route involves several key transformations, including N-methylation, oxidation of the tetrahydrocarbazole ring to a carbazolone, and the formation of the imidazole-containing side chain. While this guide presents a scientifically sound hypothetical pathway, it is important to note the absence of experimental data for this route, making a direct quantitative performance comparison challenging. The value of this comparison lies in the strategic exploration of alternative synthetic disconnections and the potential for novel analog synthesis.
Established Synthesis of Ondansetron: A Data-Driven Overview
The commercial synthesis of ondansetron typically follows a convergent strategy, involving the initial construction of the tricyclic carbazolone core, followed by the introduction of the imidazolemethyl side chain.
Table 1: Key Stages and Performance Metrics in Ondansetron Synthesis
| Step | Reaction | Key Intermediate(s) | Reagents & Conditions | Typical Yield |
| 1 | Fischer Indole Synthesis | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | Phenylhydrazine, 1,3-Cyclohexanedione, Acid catalyst (e.g., H2SO4) | 60-70% |
| 2 | N-Methylation | 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one | Methylating agent (e.g., Dimethyl sulfate), Base (e.g., NaOH) | >90% |
| 3 | Mannich Reaction | 3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one | Paraformaldehyde, Dimethylamine HCl, Acetic Acid | 80-90% |
| 4 | Imidazole Substitution | Ondansetron | 2-Methylimidazole, Solvent (e.g., DMF), Heat | >90% |
Hypothetical Synthetic Pathway to an Ondansetron Analog
This section outlines a plausible, yet theoretical, synthetic route to an ondansetron analog starting from this compound.
Table 2: Proposed Stages in the Hypothetical Synthesis of an Ondansetron Analog
| Step | Reaction | Proposed Intermediate(s) | Proposed Reagents & Conditions |
| 1 | Synthesis of Starting Material | This compound | Vilsmeier-Haack on protected tetrahydrocarbazole, followed by reductive amination. |
| 2 | N-Methylation | C-(9-Methyl-6,7,8,9-tetrahydro-5H-carbazol-3-yl)-methylamine | Methylating agent (e.g., Methyl iodide), Base (e.g., NaH) |
| 3 | Oxidation | 3-(Aminomethyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | Oxidizing agent (e.g., DDQ or air/light) |
| 4 | Side Chain Formation | Ondansetron Analog | 2-Methyl-1H-imidazole-1-carbaldehyde, Reducing agent (e.g., NaBH(OAc)3) |
Visualizing the Synthetic Pathways
Established Ondansetron Synthesis
Caption: Established synthetic pathway to Ondansetron.
Hypothetical Synthesis of an Ondansetron Analog
Caption: Hypothetical synthetic pathway to an Ondansetron analog.
Detailed Experimental Protocols (Established Ondansetron Synthesis)
Step 1: Synthesis of 1,2,3,9-Tetrahydro-4H-carbazol-4-one
A mixture of 1,3-cyclohexanedione (1 mole) and phenylhydrazine hydrochloride (1 mole) in ethanol and water is heated to reflux. A solution of sodium acetate is added, and the reaction is refluxed for an additional 2-3 hours. The reaction mixture is cooled, and the precipitated product is filtered, washed with water, and dried. The crude product is then cyclized by heating in acetic acid with a catalytic amount of zinc chloride. The product is isolated by pouring the reaction mixture into water and collecting the precipitate.
Step 2: Synthesis of 1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one
1,2,3,9-Tetrahydro-4H-carbazol-4-one (1 mole) is dissolved in a suitable solvent such as acetone or DMF. A base, typically powdered sodium hydroxide or potassium carbonate, is added, followed by the dropwise addition of dimethyl sulfate (1.1 moles). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product is isolated by filtration of the inorganic salts and evaporation of the solvent.
Step 3: Synthesis of 3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one
1,2,3,9-Tetrahydro-9-methyl-4H-carbazol-4-one (1 mole), paraformaldehyde (1.2 moles), and dimethylamine hydrochloride (1.2 moles) are suspended in glacial acetic acid. The mixture is heated to reflux for 4-6 hours. After cooling, the reaction mixture is poured into ice-water and basified with a sodium hydroxide solution. The precipitated product is filtered, washed with water, and dried.
Step 4: Synthesis of Ondansetron
3-((Dimethylamino)methyl)-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one (1 mole) and 2-methylimidazole (3-5 moles) are heated in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) at 120-140°C for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and water is added to precipitate the crude ondansetron. The product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like methanol or ethanol.
Comparative Analysis
| Feature | Established Ondansetron Synthesis | Hypothetical Ondansetron Analog Synthesis |
| Starting Materials | Readily available and relatively inexpensive (1,3-cyclohexanedione, phenylhydrazine). | Requires multi-step synthesis of this compound. |
| Key Intermediates | Well-characterized and their synthesis is optimized. | Intermediates are not well-studied, and their synthesis would require significant process development. |
| Reaction Robustness | Each step is a well-established and high-yielding reaction. | Relies on potentially lower-yielding or less selective reactions (e.g., Vilsmeier-Haack on an electron-rich system). |
| Scalability | Proven to be scalable for industrial production. | Scalability is unknown and would require extensive investigation. |
| Potential for Analog Synthesis | The final substitution step allows for the introduction of various imidazole derivatives. | The reductive amination step in the final stage could also be used to introduce a variety of imidazole aldehydes. |
Conclusion
The established synthetic route to ondansetron is a robust and efficient process, benefiting from well-understood reaction mechanisms and optimized conditions. The key intermediates are readily accessible, and the overall pathway is suitable for large-scale production.
The hypothetical pathway starting from this compound, while chemically plausible, presents significant challenges. The synthesis of the starting material itself is not established and would likely involve a multi-step sequence. Furthermore, the subsequent transformations, particularly the oxidation of the tetrahydrocarbazole ring in the presence of an amine, may require careful optimization to avoid side reactions and achieve acceptable yields.
Despite these challenges, the exploration of such hypothetical routes is valuable. It can lead to the discovery of novel analogs of ondansetron with potentially improved pharmacological profiles. The proposed reductive amination strategy for the final step offers a flexible approach to introduce diverse imidazole moieties. Further research into the synthesis and reactivity of this compound and its derivatives is warranted to fully assess its potential as a building block in medicinal chemistry.
A Comparative Guide to the Cytotoxicity of Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives have long been a focal point in oncological research, demonstrating significant potential as anticancer agents.[1][2] This guide provides a comparative analysis of the cytotoxic effects of various carbazole derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in identifying promising compounds for further investigation and in designing future structure-activity relationship (SAR) studies.
Comparative Cytotoxicity Data
The cytotoxic activity of various carbazole derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is summarized below. Lower IC50 values indicate greater cytotoxic activity.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 14a | Carbazole Hydrazone | 7901 (Gastric Adenocarcinoma) | 11.8 ± 1.26 | [3][4] |
| A875 (Human Melanoma) | 9.77 ± 8.32 | [3][4] | ||
| MARC145 (Monkey Kidney) | 7.47 | [3] | ||
| 11a | Carbazole Amide | 7901 (Gastric Adenocarcinoma) | >70% inhibition | [3][4] |
| A875 (Human Melanoma) | >70% inhibition | [3][4] | ||
| 11b | Carbazole Amide | 7901 (Gastric Adenocarcinoma) | >70% inhibition | [3][4] |
| A875 (Human Melanoma) | >70% inhibition | [3][4] | ||
| 14b | Carbazole Hydrazone | 7901 (Gastric Adenocarcinoma) | >70% inhibition | [3][4] |
| A875 (Human Melanoma) | >70% inhibition | [3][4] | ||
| 7g | Carbazole Acylhydrazone | A875 (Human Melanoma) | Significant Activity | [5] |
| HepG2 (Liver Carcinoma) | Significant Activity | [5] | ||
| 7p | Carbazole Acylhydrazone | A875 (Human Melanoma) | Significant Activity | [5] |
| HepG2 (Liver Carcinoma) | Significant Activity | [5] | ||
| Compound 10 | Oxadiazole-containing Carbazole | HepG2 (Liver Carcinoma) | 7.68 | [6] |
| HeLa (Cervical Carcinoma) | 10.09 | [6] | ||
| MCF7 (Breast Carcinoma) | 6.44 | [6] | ||
| Compound 11 | Oxadiazole-containing Carbazole | HepG2 (Liver Carcinoma) | Stronger than compounds 2-5 | [6] |
| HeLa (Cervical Carcinoma) | Stronger than compounds 2-5 | [6] | ||
| MCF7 (Breast Carcinoma) | Stronger than compounds 2-5 | [6] | ||
| Compound 9 | Carbazole Derivative | HeLa (Cervical Carcinoma) | 7.59 | [6] |
| ECCA | 9-ethyl-9H-carbazole-3-carbaldehyde | UACC62 (Melanoma) | Potent Inhibition* | [7] |
| Carbazole-Thiazole Analog 3b | Carbazole-Thiazole | HepG-2 (Liver) | 0.0304 ± 0.001 | [7] |
| MCF-7 (Breast) | 0.058 ± 0.002 | [7] | ||
| HCT-116 (Colon) | 0.047 ± 0.002 | [7] | ||
| Carbazole-Thiazole Analog 5c | Carbazole-Thiazole | HepG-2 (Liver) | 0.048 ± 0.002 | [7] |
| MCF-7 (Breast) | 0.086 ± 0.0025 | [7] | ||
| HCT-116 (Colon) | 0.06 ± 0.007 | [7] | ||
| 5-FU (Control) | - | 7901, A875, MARC145 | Less active than 14a | [3] |
| Cisplatin (Control) | - | - | - | [7] |
*Note: Specific IC50 values for 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) were not detailed in the referenced study; however, it demonstrated strong and selective inhibitory activity against melanoma cells, inducing significant apoptosis at concentrations of 1 µM and 5 µM.[7]
Experimental Protocols
The primary method for evaluating the cytotoxicity of these carbazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
General MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 2 x 10^4 cells per well and incubated to allow for adherence.[4]
-
Compound Treatment: The carbazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations.
-
Incubation: The treated cells are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: A flowchart of the MTT assay protocol.
Some carbazole derivatives, such as 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), are suggested to exert their cytotoxic effects through the activation of the p53 signaling pathway, a critical regulator of apoptosis (programmed cell death).[7]
Caption: p53 signaling leading to apoptosis.
Structure-Activity Relationship Insights
The cytotoxic activity of carbazole derivatives is significantly influenced by their structural features. Studies suggest that introducing flexibility, such as a methylene group, into the carbazole scaffold can enhance cytotoxic activity.[3] For instance, carbazole derivatives with more rotatable bonds may bind more effectively to their target receptors, leading to improved inhibitory effects.[3] The nature and position of substituents on the carbazole ring also play a crucial role in determining the potency and selectivity of these compounds.[1]
Conclusion
The presented data highlights the diverse cytotoxic potential of various carbazole derivatives against a range of cancer cell lines. Carbazole-thiazole and certain carbazole hydrazone and oxadiazole derivatives have demonstrated particularly potent anticancer activities. The selective action of some derivatives against cancer cells while sparing normal cells is a promising avenue for the development of targeted cancer therapies.[8] Further research is warranted to elucidate the precise mechanisms of action for the most potent compounds and to optimize their structures for improved efficacy and safety profiles.
References
- 1. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]
- 4. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and effective anticancer agents: Synthesis, biological evaluation and structure-activity relationships of novel carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine proper disposal procedures
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following guidance is based on general principles for handling hazardous chemical waste and should be supplemented by a thorough review of your institution's specific safety protocols and local regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1][2][3] All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with plenty of water and soap.[1][4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][4][5] If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[1][4]
II. Disposal Operational Plan
The primary method for the disposal of this compound is through an approved hazardous waste disposal program.[1] Do not dispose of this chemical down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Pure this compound and any acutely contaminated materials (e.g., weighing boats, pipette tips) should be collected in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., corrosive, toxic).
-
-
Container Management:
-
Keep the hazardous waste container closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials such as strong oxidizing agents and acids.[1]
-
-
Disposal of Contaminated Materials:
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other disposable PPE should be placed in the designated hazardous waste container for this chemical.
-
Glassware: Reusable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) three times. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the glassware can be washed using standard laboratory procedures.
-
Spills: In the event of a spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.[2] The contaminated absorbent should then be collected into the hazardous waste container. Ensure the spill area is then cleaned and decontaminated.
-
-
Final Disposal:
-
Arrange for the pickup of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional and local regulations for the documentation and handover of hazardous waste.
-
III. Quantitative Data for Disposal
| Parameter | Value | Regulatory Body |
| Reportable Quantity (RQ) | Not specified. Consult local regulations. | EPA, State/Local Agencies |
| Concentration Limits for Sewer Disposal | Prohibited. | General laboratory best practices |
| Landfill Restrictions | Prohibited for untreated chemical waste. | RCRA |
IV. Experimental Protocols Cited
The disposal procedures outlined are based on standard best practices for handling chemical waste in a laboratory setting, as derived from safety data sheets for structurally related compounds. No specific experimental protocols for the disposal of this compound were found in the provided search results.
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
Personal protective equipment for handling C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
Essential Safety and Handling Guide for C-(6,7,8,9-Tetrahydro-5H-carbazol-3-yl)-methylamine
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data for the closely related parent compound, carbazole, and its derivatives. It is imperative to handle this compound with caution, assuming it may possess similar or greater hazards. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Hazard Summary
Carbazole and its derivatives are recognized as potential hazards in a laboratory setting. They may cause skin, eye, and respiratory irritation.[1] Some carbazole compounds are suspected carcinogens and may have the potential to cause genetic defects.[2] Due to these inherent risks, all personal contact, including inhalation of dust or aerosols, should be strictly avoided.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment (PPE) for handling this compound. Proper selection and use of PPE are critical to minimize exposure.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side shields or Goggles | Must be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashing or aerosol generation.[2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] Gloves should be inspected for any signs of degradation or puncture before use.[2] |
| Body Protection | Laboratory coat | A flame-retardant lab coat should be worn and kept buttoned.[2] |
| Respiratory Protection | NIOSH-approved respirator | A respirator should be used if ventilation is inadequate or when handling powders to avoid dust inhalation.[2] |
Experimental Protocols: Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Preparation:
-
Before handling, thoroughly read and understand the safety information for related carbazole compounds.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Assemble all necessary equipment and reagents before introducing the compound to the workspace.
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid the formation of dust and aerosols.[2] When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure.[2]
-
Keep containers of the compound tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.[2]
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.[2]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
Waste Collection:
-
All solid waste contaminated with this compound, including used gloves, weighing papers, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container.
Disposal Procedure:
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Arrange for pickup of hazardous waste by a certified disposal company.
Visual Guidance
The following diagrams provide a visual representation of the key safety and handling workflows.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
